molecular formula C11H10N2O B11909739 4-Methylquinoline-3-carboxamide CAS No. 109391-70-0

4-Methylquinoline-3-carboxamide

Katalognummer: B11909739
CAS-Nummer: 109391-70-0
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: VCEMMAYDZXDNHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylquinoline-3-carboxamide is a chemical compound built around the privileged and widely studied quinoline carboxamide scaffold. This scaffold is recognized in medicinal chemistry as a versatile framework for developing novel therapeutic agents with a broad spectrum of biological activities . Researchers are increasingly exploring 4-quinolone-3-carboxamide derivatives for their potential in multiple emerging fields. These compounds have shown promise as investigational agents in several areas, including as anticancer candidates, where some derivatives have demonstrated potent cytotoxic effects on human cancer cell lines such as colorectal adenocarcinoma (Caco-2), colon cancer (HCT-116), and breast cancer (MCF-7) . The mechanism of action for various analogs within this class can be diverse, including the inhibition of key enzymes like lipoxygenase (LOX), which is linked to anti-inflammatory activity, and the targeting of specific receptors such as the cannabinoid receptor 2 (CB2R) . The presence of the carboxamide group is critical, as it is known to facilitate key interactions with biological targets, such as hydrogen bonding, which can significantly influence binding properties and potency . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

109391-70-0

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

4-methylquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-8-4-2-3-5-10(8)13-6-9(7)11(12)14/h2-6H,1H3,(H2,12,14)

InChI-Schlüssel

VCEMMAYDZXDNHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

chemical structure and molecular weight of 4-Methylquinoline-3-carboxamide

[1]

Executive Summary

4-Methylquinoline-3-carboxamide (CAS: 109391-70-0 ) is a heterocyclic building block belonging to the quinoline-3-carboxamide family. Unlike its pharmacologically famous congener Tasquinimod (a 4-hydroxy-2-oxo-quinoline derivative), the 4-methyl variant possesses a fully aromatic pyridine ring, preventing the keto-enol tautomerism characteristic of the 4-hydroxy series.

This molecule serves as a vital steric and electronic probe in drug discovery, particularly in the development of KCNQ2/3 potassium channel modulators , cannabinoid receptor ligands , and immunomodulators . Its "locked" aromaticity allows researchers to distinguish between the biological effects of the quinoline core itself versus the hydrogen-bonding network of the 4-oxo/hydroxy motif.

Chemical Structure & Properties[2][3][4][5][6]

Structural Anatomy

The molecule consists of a bicyclic naphthalene-like core where one carbon is replaced by nitrogen (quinoline). The C4 position bears a methyl group, providing steric bulk that influences receptor binding pockets, while the C3 position holds the carboxamide group, acting as a primary hydrogen bond donor/acceptor.

Physicochemical Data
PropertyValueNotes
CAS Number 109391-70-0 Specific to the amide form
Molecular Formula

Molecular Weight 186.21 g/mol Monoisotopic Mass: 186.079
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, Methanol, DMFPoorly soluble in water
LogP (Calc) ~1.5 - 1.8Moderate lipophilicity
H-Bond Donors 2 (Amide

)
H-Bond Acceptors 2 (Amide

, Quinoline

)
Structural Visualization

The following diagram illustrates the core connectivity and numbering scheme.

ChemicalStructureCoreQuinoline CorePos4C4-Methyl(Steric Block)Core->Pos4 SubstitutionPos3C3-Carboxamide(H-Bonding)Core->Pos3 SubstitutionPropAromaticity:Fully UnsaturatedCore->Prop Electronic State

Figure 1: Structural decomposition of 4-Methylquinoline-3-carboxamide highlighting key functional zones.

Synthetic Pathways[4][7][8][9]

Synthesis of the 3-carboxamide derivative typically proceeds via the intermediate ester, Methyl 4-methylquinoline-3-carboxylate (CAS 18936-34-0).

Primary Route: Aminolysis of the Ester

This is the most reliable laboratory method, ensuring high purity and avoiding complex side reactions associated with direct ring closure.

Step 1: Precursor Synthesis (Modified Friedländer) The ester precursor is synthesized by condensing 2-aminoacetophenone with an appropriate 1,3-dicarbonyl equivalent (e.g., methyl 3-methoxyacrylate or via Vilsmeier-Haack formylation routes).

Step 2: Amidation (The Core Protocol) The conversion of the ester to the amide is achieved using ammonia in a polar solvent.

  • Reagents: Methyl 4-methylquinoline-3-carboxylate, Ammonia (

    
    ) in Methanol (7N) or Ammonium Hydroxide.
    
  • Conditions: Sealed tube, 80°C - 100°C, 12-24 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold methanol. Recrystallize from Ethanol/DMF.

Alternative Route: Radical Carbamoylation

Recent advances in photoredox catalysis allow for the direct installation of the amide group onto the quinoline ring, though this is less common for bulk preparation.

  • Mechanism: Minisci-type radical addition using formamide precursors and an oxidant (e.g.,

    
    ) under acidic conditions.
    
Synthesis Workflow Diagram

SynthesisStart2-Aminoacetophenone+ Methyl Propiolate/AcrylateInterMethyl 4-methylquinoline-3-carboxylate (Ester)Start->Inter CyclocondensationProduct4-Methylquinoline-3-carboxamideInter->Product AminolysisReagentNH3 / MeOH(Sealed Tube, 80°C)Reagent->Product

Figure 2: Synthetic pathway from aniline precursor to final carboxamide.

Characterization & Analysis

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent: DMSO-

    
     or 
    
    
    .
  • Key Signals:

    • 
       ~2.6 - 2.9 ppm (Singlet, 3H):  The C4-Methyl  group. This is a diagnostic signal; its chemical shift distinguishes it from 2-methyl isomers.
      
    • 
       ~8.8 - 9.2 ppm (Singlet, 1H):  The C2-H  proton. This proton is highly deshielded due to the adjacent nitrogen and the electron-withdrawing carboxamide group.
      
    • 
       ~7.5 - 8.2 ppm (Multiplets, 4H):  The benzene ring protons (H5-H8).
      
    • 
       ~7.6 & 8.2 ppm (Broad Singlets, 2H):  The Amide 
      
      
      protons. These may appear as two distinct peaks due to restricted rotation.
Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion:

    
     m/z.
    
  • Fragmentation: Loss of

    
     (M-17) or 
    
    
    (M-44) is common in MS/MS.

Pharmaceutical & Biological Context

The "Scaffold" Role vs. Active Drugs

While Tasquinimod and Paquinimod are potent immunomodulators, they possess a 4-hydroxy-2-oxo structure.

  • 4-Hydroxy: Can tautomerize; acts as a hydrogen bond donor/acceptor network.

  • 4-Methyl (This Molecule): Cannot tautomerize. It is used in SAR (Structure-Activity Relationship) studies to determine if the 4-hydroxy group is essential for binding. If the 4-methyl analog retains activity, the binding is likely driven by hydrophobic interactions in that pocket. If activity is lost, the 4-hydroxyl group is critical for H-bonding.

KCNQ2/3 Potassium Channel Modulation

Research indicates that quinoline-3-carboxamides are privileged structures for modulating KCNQ channels, which are targets for epilepsy and pain . The 4-methyl derivatives have been synthesized to optimize the lipophilicity and blood-brain barrier (BBB) penetration of these channel openers.

Comparison: 4-Methyl vs. 4-Hydroxy
Feature4-Methylquinoline-3-carboxamide4-Hydroxyquinoline-3-carboxamide
Aromaticity Fully Aromatic Pyridine RingPyridone-like (Tautomeric)
H-Bonding Acceptor (N1), Donor (Amide)Donor/Acceptor (4-OH/C=O)
Primary Use SAR Probe, KCNQ ModulatorImmunomodulator (Tasquinimod)
Stability HighSubject to oxidative metabolism

References

  • PubChem Compound Summary.4-Methylquinoline-3-carboxamide (CAS 109391-70-0).

  • Chemical Book.Product Entry: 4-Methylquinoline-3-carboxamide.
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinoline-3-carboxamide Derivatives. (General SAR context for quinoline scaffolds).

  • Bide Pharm.

biological activity and pharmacological potential of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Pharmacological Potential of 4-Methylquinoline-3-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Ion Channel Modulation to Antimicrobial Scaffolds

Executive Summary

The 4-Methylquinoline-3-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, distinct from its unsubstituted or 2-substituted quinoline counterparts. While the broader class of quinoline-3-carboxamides (e.g., Tasquinimod, Linomide) is well-documented for immunomodulatory and anti-angiogenic properties, the introduction of a methyl group at the C4 position induces specific steric and electronic changes that alter receptor binding profiles.

This guide analyzes the technical utility of this scaffold, focusing on two primary pharmacological vectors: neurological modulation via KCNQ2/3 potassium channels and antimicrobial/fungicidal activity . It provides validated synthetic pathways, mechanistic insights, and experimental protocols for researchers exploring this chemical space.

Chemical Profile & Structural Logic

The 4-methylquinoline-3-carboxamide core is characterized by a bicyclic aromatic system with a carboxamide functionality at C3 and a methyl substituent at C4.

  • Steric Influence: The C4-methyl group creates a "molecular wedge," restricting rotation around the C3-amide bond and preventing planar stacking in certain enzymatic pockets. This is crucial for selectivity against planar DNA-intercalating targets, shifting activity toward allosteric sites (e.g., ion channels).

  • Metabolic Stability: Substitution at C4 blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), potentially enhancing the half-life of derived ligands compared to their C4-unsubstituted analogs.

Structure-Activity Relationship (SAR)
PositionModificationPharmacological Impact
C3 (Amide) N-Alkyl/Aryl substitutionCritical for potency. Bulky hydrophobic groups (e.g., benzyl, adamantyl) favor CB2/KCNQ binding.
C4 (Methyl) Methyl vs. HThe methyl group enhances lipophilicity (logP) and provides steric selectivity for hydrophobic pockets in KCNQ2/3 channels.
C2 -S-Alkyl / -O-AlkylIntroduction of thioethers at C2 (e.g., 2-ethylsulfanyl) significantly boosts KCNQ2/3 opening activity.

Neurological Potential: KCNQ2/3 Modulation

A primary pharmacological application of 4-methylquinoline-3-carboxamide derivatives is the modulation of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. These channels are critical determinants of neuronal excitability.

Mechanism of Action

Compounds containing this core act as positive allosteric modulators (openers) . They bind to a hydrophobic pocket near the channel gate, stabilizing the open conformation.

  • Hyperpolarization: Opening KCNQ2/3 channels allows K+ efflux, shifting the membrane potential to a more negative value.

  • Excitability Dampening: This hyperpolarization raises the threshold for action potential generation, reducing repetitive neuronal firing.

  • Therapeutic Utility: This mechanism is validated for treating epilepsy (retigabine-like activity), neuropathic pain, and potentially tinnitus.

KCNQ_Mechanism Ligand 4-Methylquinoline-3-carboxamide Derivative Receptor KCNQ2/3 Channel (Allosteric Site) Ligand->Receptor Binds Action Stabilize Open Conformation Receptor->Action Induces Flux Increased K+ Efflux Action->Flux Facilitates Effect Membrane Hyperpolarization Flux->Effect Causes Outcome Reduced Neuronal Excitability (Antiepileptic/Analgesic) Effect->Outcome Results in

Caption: Mechanistic pathway of KCNQ2/3 modulation by 4-methylquinoline-3-carboxamide derivatives, leading to neuronal stabilization.

Antimicrobial and Fungicidal Spectrum[1][2][3]

The 4-methylquinoline-3-carboxamide scaffold shares structural homology with Quinofumelin , a potent fungicide. While Quinofumelin possesses a complex isoquinolinone tail, the 4-methylquinoline core itself exhibits intrinsic activity against specific phytopathogens.

  • Target: Fungal Dihydroorotate Dehydrogenase (DHODH).[1][2]

  • Activity Profile:

    • Inhibits de novo pyrimidine biosynthesis.

    • Demonstrates efficacy against Fusarium spp. and Pyricularia oryzae.[1]

    • Selectivity: The C4-methyl group assists in differentiating between fungal and human DHODH isoforms, reducing off-target toxicity.

Synthetic Methodologies

Two primary routes are recommended for synthesizing the 4-methylquinoline-3-carboxamide core: the Traditional Cyclization (scalable) and the Radical Carbamoylation (rapid diversification).

Protocol A: Modified Combes/Knorr Synthesis (Scalable)

This route builds the quinoline ring with the methyl group already in place.

  • Condensation: React an aniline derivative with ethyl acetoacetate in the presence of a catalytic acid (e.g., p-TsOH) to form the enamine intermediate.

  • Cyclization: Heat the intermediate in polyphosphoric acid (PPA) or concentrated H2SO4 at 100°C–120°C. This yields 4-methyl-2-quinolone .

  • Functionalization:

    • Chlorinate the C2 position using POCl3 (if C2 substitution is desired).

    • Formylate or carboxylate at C3.[3] A common route is the Vilsmeier-Haack reaction to install a C3-aldehyde, followed by oxidation to the acid and amide coupling.

Protocol B: Radical Carbamoylation (Modern)

Direct functionalization of 4-methylquinoline using visible light photoredox catalysis.

  • Reagents: 4-Methylquinoline, Oxamic acid derivative, Ir-photocatalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6).

  • Conditions: Blue LED irradiation, room temperature, 12-24 hours.

  • Mechanism: Generation of a carbamoyl radical from the oxamic acid, which attacks the electron-deficient heterocycle at the C2 or C3 position (regioselectivity can be tuned).

Synthesis_Flow Aniline Aniline Derivative Enamine Enamine Intermediate Aniline->Enamine Condensation (p-TsOH) Acetoacetate Ethyl Acetoacetate Acetoacetate->Enamine Quinolone 4-Methyl-2-quinolone Enamine->Quinolone Cyclization (PPA, 120°C) Chloro 2-Chloro-4-methylquinoline Quinolone->Chloro POCl3, Reflux Target 4-Methylquinoline-3-carboxamide (Target Scaffold) Chloro->Target 1. Pd-catalyzed Carbonylation 2. Amine Coupling

Caption: Step-wise synthesis of the 4-methylquinoline-3-carboxamide core via the modified Knorr/Combes pathway.

Experimental Protocols

Thallium Flux Assay (KCNQ2/3 Activation)

To validate neurological potential.

Principle: Thallium (Tl+) permeates open potassium channels and binds to a Tl+-sensitive fluorescent dye. An increase in fluorescence indicates channel opening.

  • Cell Line: HEK293 cells stably expressing human KCNQ2 and KCNQ3 subunits.

  • Reagents: FluxOR™ II Green Potassium Ion Channel Assay kit.

  • Procedure:

    • Step 1: Plate cells (20,000/well) in 384-well plates; incubate overnight.

    • Step 2: Remove medium; add 20 µL Loading Buffer (with FluxOR dye); incubate 60 min at room temp.

    • Step 3: Add 10 µL of test compound (4-Methylquinoline-3-carboxamide derivative) in assay buffer. Incubate 10 min.

    • Step 4: Inject 10 µL of Stimulus Buffer (containing Tl+ and mild K+).

    • Step 5: Measure fluorescence (Ex 490 nm / Em 525 nm) kinetically for 90 seconds.

  • Analysis: Calculate the slope of fluorescence increase. Compare to Retigabine (positive control).

Microbroth Dilution Assay (Antimicrobial)

To validate fungicidal/bactericidal activity.

  • Organisms: Fusarium graminearum (fungi) or S. aureus (bacteria).

  • Medium: RPMI 1640 (fungi) or Cation-Adjusted Mueller-Hinton Broth (bacteria).

  • Procedure:

    • Prepare stock solution of the compound in DMSO (10 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

    • Inoculate with standardized cell suspension (5 x 10^5 CFU/mL).

    • Incubate at 35°C for 24h (bacteria) or 48-72h (fungi).

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

References

  • Design and biological activity of a novel fungicide, quinofumelin. Journal of Pesticide Science, 2023. (Discusses quinoline-3-carboxamide derivatives as fungicides).

  • Substituted 2-mercaptoquinoline-3-carboxamides as KCNQ2/3 modulators. Patent CN102348692A, 2012. (Primary source for KCNQ2/3 activity of the 4-methyl scaffold).

  • Visible-Light Mediated Carbamoyl Radical Addition to Heteroarenes. Royal Society of Chemistry, 2020. (Provides modern synthetic route for 4-methylquinoline-3-carboxamides).

  • Synthesis and pharmacological evaluation of synthetic cannabinoid receptor agonists. Frontiers in Psychiatry, 2022. (Contextualizes the quinoline carboxamide scaffold in receptor signaling).

  • Structure of quinofumelin. PubChem, 2025. (Structural verification of related quinoline fungicides).

Sources

A Comprehensive Review of 4-Methylquinoline-3-carboxamide Derivatives in Medicinal Chemistry: Synthesis, Biological Activity, and Future Prospects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a vast array of pharmacological activities.[1][2] The incorporation of a carboxamide moiety at the C-3 position, particularly when combined with a methyl group at the C-4 position, has given rise to the 4-Methylquinoline-3-carboxamide core, a scaffold of significant therapeutic interest.[3][4] This technical guide provides a comprehensive literature review of these derivatives, navigating through their synthetic pathways, diverse biological applications, and the critical structure-activity relationships (SAR) that govern their efficacy. We delve into their roles as anticancer, immunomodulatory, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by mechanistic insights and quantitative data. This paper aims to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental context to inspire and guide future research in this promising area of medicinal chemistry.

Chapter 1: The 4-Methylquinoline-3-carboxamide Scaffold: A Versatile Pharmacophore

Quinoline, or 1-aza-naphthalene, is a heterocyclic aromatic compound that has been a cornerstone in the development of new drugs for decades.[5][6] Its derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][7] The functionalization of the quinoline ring is a key strategy for modulating its therapeutic effects. The introduction of a carboxamide linkage (-CONH-) has proven to be a particularly effective strategy for enhancing pharmacological potency, often by providing additional hydrogen bonding interactions with biological targets.[4]

The 4-Methylquinoline-3-carboxamide core combines several advantageous features:

  • The Quinoline Nucleus: Provides a rigid, planar scaffold that can intercalate with DNA or fit into the active sites of enzymes.

  • The C3-Carboxamide Group: Acts as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with protein residues. Its orientation and the nature of its N-substituent are critical for target specificity.

  • The C4-Methyl Group: This seemingly simple substituent can significantly influence the molecule's conformation and electronic properties, impacting its binding affinity and pharmacokinetic profile.

This unique combination has led to the development of compounds with potent and varied biological activities, which will be explored in the subsequent chapters.

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of 4-Methylquinoline-3-carboxamide derivatives typically involves a two-stage approach: construction of the core quinoline ring system followed by the formation of the amide bond.

Synthesis of the Quinoline Core

Several classic named reactions can be adapted to synthesize the 4-methylquinoline-3-carboxylic acid precursor. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

  • Friedländer Annulation: This is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl acetoacetate.[8] The use of 2-aminoacetophenone as the starting material directly yields the 4-methylquinoline scaffold.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.

  • Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[1]

Amide Bond Formation

Once the 4-methylquinoline-3-carboxylic acid is obtained, the final step is the coupling with a desired amine to form the carboxamide. This is a critical step where a diverse range of substituents can be introduced on the amide nitrogen, allowing for extensive SAR exploration.

The causality behind choosing a specific coupling reagent lies in balancing reaction efficiency, minimizing side reactions (like racemization if chiral amines are used), and ease of purification.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice due to its high efficiency and low rates of side reactions. It is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.

  • BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate): A reliable coupling agent, though its use is sometimes avoided due to the formation of the carcinogenic byproduct HMPA.[9]

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination that activates the carboxylic acid for nucleophilic attack by the amine.

General Experimental Workflow

The synthesis is typically a multi-step process that requires careful monitoring and purification.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Analysis & Purification A Starting Materials (e.g., 2-Aminoacetophenone & Ethyl Acetoacetate) B Friedländer Annulation (Acid/Base Catalyst) A->B C 4-Methylquinoline-3-carboxylate Ester B->C D Saponification (e.g., NaOH, H₂O/EtOH) C->D E 4-Methylquinoline-3-carboxylic Acid D->E G Final Product (4-Methylquinoline-3-carboxamide Derivative) E->G F Primary/Secondary Amine (R-NH₂) + Coupling Agent (e.g., HATU) F->G H Reaction Monitoring (TLC) G->H I Purification (Column Chromatography) H->I J Structural Characterization (NMR, IR, HRMS) I->J

Caption: Generalized workflow for the synthesis of 4-Methylquinoline-3-carboxamide derivatives.

Detailed Protocol: Synthesis of a Representative Derivative

This protocol describes the coupling of 4-methylquinoline-3-carboxylic acid with a generic primary amine using HATU.

  • Solubilization: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-methylquinoline-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Addition of Amine and Base: Add the desired primary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). The base is crucial to deprotonate the amine and neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

  • Activation: Add HATU (1.2 eq) to the mixture portion-wise while stirring at 0 °C. The reaction is kept cool initially to control the exothermic activation step.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and finally, brine. This sequence removes residual DMF, base, unreacted amine, and any remaining acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-Methylquinoline-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Anticancer Activity

The quinoline carboxamide scaffold has emerged as a potent framework for the development of novel anticancer agents.[2][4] Derivatives have been shown to act through various mechanisms, often targeting pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of ATM Kinase

A key target for some quinoline-3-carboxamide derivatives is the Ataxia-Telangiectasia Mutated (ATM) kinase.[10] ATM is a critical mediator of the DNA Damage Response (DDR) pathway.[10] In response to DNA double-strand breaks, ATM is activated and phosphorylates numerous downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Cancer cells often exploit the DDR pathway to survive DNA-damaging therapeutics like chemotherapy and radiation.[10] By inhibiting ATM, these quinoline derivatives can sensitize cancer cells to treatment, preventing repair and promoting cell death.

G cluster_downstream Downstream Effects DNA_Damage DNA Double-Strand Break (e.g., from Chemotherapy) ATM ATM Kinase DNA_Damage->ATM activates CellCycle Cell Cycle Arrest ATM->CellCycle phosphorylates targets DNARepair DNA Repair ATM->DNARepair phosphorylates targets Apoptosis Apoptosis ATM->Apoptosis phosphorylates targets Inhibitor 4-Methylquinoline -3-carboxamide Derivative Inhibitor->ATM inhibits

Caption: Inhibition of the ATM Kinase in the DNA Damage Response Pathway.

Other Anticancer Mechanisms
  • Topoisomerase Inhibition: Some derivatives function as topoisomerase inhibitors, preventing the re-ligation of DNA strands during replication and leading to cell death.[4]

  • Protein Kinase Inhibition: Besides ATM, other protein kinases crucial for cancer cell signaling and proliferation can be targeted.[4]

  • DHODH Inhibition: Inhibition of human dihydroorotate dehydrogenase (DHODH) disrupts the de novo synthesis of pyrimidines, starving rapidly dividing cancer cells of the necessary building blocks for DNA and RNA synthesis.[4][11]

Structure-Activity Relationship (SAR) Insights
  • Amide Substituent (R group): SAR studies have indicated that the nature of the substituent on the amide nitrogen is critical for cytotoxicity. Electron-donating groups on an N-aryl substituent have been shown to enhance activity against certain cancer cell lines.[10]

  • Quinoline Ring Substitution: The presence of electron-withdrawing or electron-donating groups at various positions on the quinoline nucleus can modulate the electronic properties and binding affinity of the molecule. For example, a phenoxy group at the C-6 position was found to significantly improve antiproliferative efficacy in some series.[3]

Anticancer Activity Data
Compound IDN-SubstituentTarget Cell LineIC₅₀ (µM)Reference
4m VariesMCF-7 (Breast)0.33[12]
4k VariesK562 (Leukemia)0.28[12]
7a 3-chloro-4-fluoroanilineMCF-7 (Breast)2.16[13]
7b 3-ethynyl-anilineMCF-7 (Breast)3.46[13]
Representative -HCT116 (Colon)Promising[10]
Representative -MDA-MB-468 (Breast)Promising[10]
Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Methylquinoline-3-carboxamide derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Chapter 4: Immunomodulatory and Anti-inflammatory Effects

Several quinoline-3-carboxamide derivatives have been developed as potent immunomodulators, with some, like Laquinimod, Paquinimod, and Tasquinimod, undergoing clinical investigation for autoimmune diseases and cancer.[14] Their mechanism often involves the modulation of immune cell function and the suppression of inflammatory pathways.

Mechanism of Action
  • Cytokine Suppression: A primary anti-inflammatory mechanism is the inhibition of pro-inflammatory cytokine release. Potent derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages.[15]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Some 4-oxo-quinoline-3-carboxamide derivatives prevent its activation, thereby blocking the downstream transcription of numerous inflammatory genes.[15]

  • T-Cell Modulation: Certain compounds can suppress the production of IL-2 from activated T-cells, suggesting a role in treating T-cell-mediated immune disorders.[16]

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex releases Nucleus Nucleus NFkB_complex->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_complex->Genes activates transcription Inhibitor Quinoline-3-carboxamide Derivative Inhibitor->IKK inhibits

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Anti-inflammatory Activity Data
Compound ClassAssayTargetActivityReference
Quinolinone–carboxamide (3g)LOX Inhibition5-LipoxygenaseIC₅₀ = 27.5 µM[17]
4-oxo-quinoline-3-carboxamide (13a)Cytokine ReleaseIL-6, TNF-αSignificant Inhibition[15]
2-phenyl quinoline carboxamide (5)Carrageenan-induced paw edemaIn vivo inflammationPotent Activity[18]
Quinolone-3-carboxamide (q1)IL-2 ReleaseActivated T-CellsSignificant Potency[16]
Protocol: LPS-Induced Cytokine Release in Macrophages
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or J774A.1) in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours prior to stimulation.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Chapter 5: Antimicrobial and Antimalarial Activity

The quinoline core is famously associated with antimicrobial drugs, from the early antimalarial quinine to modern fluoroquinolone antibiotics.[19][20] 4-Methylquinoline-3-carboxamide derivatives continue this legacy, showing promise against a range of pathogens.

  • Antibacterial Activity: Derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9][17] The primary mechanism for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, which are absent in humans, providing selective toxicity.[11]

  • Antifungal Activity: Some compounds have demonstrated significant activity against fungal strains.[17]

  • Antimalarial Activity: The quinoline-4-carboxamide scaffold has yielded compounds with potent, multistage activity against Plasmodium falciparum, the parasite responsible for malaria.[21] A novel mechanism identified for this class is the inhibition of the parasite's translation elongation factor 2 (PfEF2), which halts protein synthesis and is distinct from the mechanism of traditional quinoline antimalarials.[21]

Antimicrobial Activity Data
Compound ClassOrganismActivity MetricValueReference
N-methylbenzoindolo[3,2-b]-quinoline (8)E. faecium (VRE)MIC4 µg/mL[20]
1,2-dihydroquinoline carboxamide (35)M. tuberculosis H37RvIC₅₀0.39 µg/mL[20]
Quinoline-4-carboxamide (2)P. falciparum 3D7IC₅₀< 10 nM[21]
Chloro-quinoline-3-carboxamideGram-positive/negative bacteriaMICWeak activity in mM range[17]

Chapter 6: Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's are characterized by progressive neuronal loss.[22] One therapeutic strategy for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.

Quinoline derivatives have been explored as AChE inhibitors.[23][24] The planar quinoline ring can participate in π-π stacking interactions within the gorge of the AChE active site, while the carboxamide side chain can form crucial hydrogen bonds, leading to potent inhibition. The development of multi-target-directed ligands (MTDLs) based on this scaffold, which can simultaneously inhibit AChE, chelate metal ions, and reduce oxidative stress, is a highly promising avenue for AD therapy.[24]

Cholinesterase Inhibition Data
Compound ClassTargetIC₅₀ (µM)Reference
4-aminoquinoline derivative (7r)Acetylcholinesterase (AChE)0.41[24]
4-aminoquinoline derivative (7f)Butyrylcholinesterase (BuChE)1.06[24]

Chapter 7: Conclusion and Future Perspectives

The 4-Methylquinoline-3-carboxamide scaffold is a remarkably versatile and pharmacologically significant structure. The body of literature clearly demonstrates its potential across a wide spectrum of therapeutic areas, from oncology to infectious diseases and neurodegeneration. The synthetic accessibility of the core and the ease of diversification at the amide position make it an ideal template for medicinal chemistry campaigns.

Future directions should focus on:

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., kinase inhibition and anti-inflammatory activity for cancer) could lead to more effective therapies.

  • Optimizing Pharmacokinetics: While many derivatives show excellent in vitro potency, future work must focus on improving their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure successful translation into in vivo efficacy and clinical viability.

  • Exploring Novel Mechanisms: The discovery of PfEF2 inhibition as a novel antimalarial mechanism highlights the potential for these compounds to act on previously unexploited targets.[21] Further mechanistic studies are warranted to uncover new therapeutic opportunities.

  • Combating Drug Resistance: The development of quinoline derivatives active against drug-resistant bacterial strains is a critical area of research that addresses a major global health threat.[20]

References

  • Koorbanally, N. A., et al. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Musiol, R. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • Meghe, S. K., & Vijayakumar, V. (n.d.).
  • (n.d.). The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line.
  • (2023, December 28). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • (2020).
  • (2025, January 28).
  • (2020, November 15). Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs.
  • (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline.
  • (2020).
  • (2015, July 7). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity.
  • (n.d.).
  • (2025, August 5). Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator.
  • (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • (2016, July 4).
  • (2024, October 4).
  • (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • (n.d.). 4‐anilinoquinoline‐3‐carboxamide derivatives (L) as potential anticancer agents targeting EGFR.
  • (2022, October 5).
  • (2020, June 17).
  • (2023, March 5). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed.
  • (n.d.).
  • (2009, December 15).
  • (2011, September 22). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.
  • (n.d.). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the.
  • (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • (2013, April 20).
  • (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • (2024, October 15).
  • (2023, August 2).
  • (n.d.). 4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide. Benchchem.
  • (2019, November 23).

Sources

thermodynamic properties and stability profile of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic properties, stability profile, and synthesis of 4-Methylquinoline-3-carboxamide , a functionalized quinoline scaffold used in medicinal chemistry as a precursor for kinase inhibitors and immunomodulatory agents.

Core Identity & Physicochemical Profile

Compound Name: 4-Methylquinoline-3-carboxamide CAS Registry Number: 109391-70-0 Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1]

Thermodynamic & Physical Properties

Note: Specific experimental values for the unsubstituted primary amide are rare in open literature.[2] The values below are derived from validated structural analogs (e.g., 4-methylquinoline, N-substituted 3-carboxamides) and computational consensus.

PropertyValue / RangeTechnical Insight
Physical State Solid (Crystalline powder)Unlike the liquid 4-methylquinoline (MP 9–10°C), the carboxamide moiety introduces strong intermolecular hydrogen bonding, significantly elevating the melting point.
Melting Point Predicted: 160–180°C Based on analogous quinoline-3-carboxamides (e.g., N-hexyl derivative MP ~60°C; unsubstituted amides typically >150°C due to crystal lattice energy).
pKa (Quinoline N) ~5.4 – 5.7 The 4-methyl group is electron-donating (+I effect), slightly increasing basicity compared to quinoline (pKa 4.9), though the electron-withdrawing 3-carboxamide (-M effect) dampens this.
LogP (Octanol/Water) ~1.3 – 1.6 The polar amide group significantly lowers lipophilicity compared to 4-methylquinoline (LogP 2.61).[2]
Solubility Low: WaterHigh: DMSO, DMF, MeOHThe planar aromatic system drives π-π stacking, reducing aqueous solubility.[2] Soluble in polar aprotic solvents.[2]
Stability Profile & Forced Degradation

The stability of 4-Methylquinoline-3-carboxamide is governed by the hydrolytic susceptibility of the amide bond and the oxidative potential of the quinoline nitrogen.

A. Degradation Pathways
  • Hydrolysis (Acid/Base Catalyzed):

    • Mechanism: The C-3 carboxamide bond is the primary degradation site.[2] Under strong acidic (HCl) or basic (NaOH) stress, it hydrolyzes to 4-methylquinoline-3-carboxylic acid and ammonia.

    • Kinetics: The quinoline ring is electron-deficient, making the carbonyl carbon less electrophilic than in simple benzamides, potentially slowing base hydrolysis. However, acid hydrolysis is accelerated by protonation of the amide oxygen.[2]

  • Oxidation (N-Oxidation):

    • Mechanism: The quinoline nitrogen lone pair is susceptible to oxidation by peroxides (e.g., H₂O₂, mCPBA), forming 4-methylquinoline-N-oxide-3-carboxamide .

    • Impact: This transformation alters the pKa and solubility profile drastically.[2]

  • Photostability:

    • Mechanism: Quinolines are known chromophores.[2] Prolonged exposure to UV light (near 300-350 nm) can induce radical formation at the methyl group (benzylic-like position) or ring opening, leading to discoloration (yellowing/browning).

B. Forced Degradation Protocols

To validate stability, the following stress testing protocols are recommended:

Stress TypeConditionsTarget Degradation
Acid Hydrolysis 1N HCl, 60°C, 24 hoursHydrolysis to Carboxylic Acid
Base Hydrolysis 1N NaOH, 60°C, 24 hoursHydrolysis to Carboxylic Acid
Oxidation 3% H₂O₂, RT, 24 hoursN-Oxide Formation
Thermal 60°C (Solid State), 7 daysPhysical form change / Dimerization
Photolysis 1.2 million lux hours (ICH Q1B)Radical oxidation / Ring degradation
Synthesis & Experimental Methodologies

The most robust synthetic route utilizes the Pfitzinger reaction modification or cyclization of 2-aminoacetophenone derivatives.[2]

Protocol: Cyclization from 2-Aminoacetophenone

This method avoids the harsh conditions of the Skraup synthesis and allows for regioselective control.[2]

  • Reagents: 2-Aminoacetophenone, Ethyl cyanoacetate (or Malonic acid derivatives), Piperidine (Cat.), Ethanol.[2]

  • Procedure:

    • Step 1: Condensation of 2-aminoacetophenone with ethyl cyanoacetate in refluxing ethanol with piperidine catalyst.[2]

    • Step 2: Cyclization occurs to form the 3-cyano or 3-ester intermediate.

    • Step 3: Partial hydrolysis of the nitrile (if used) with H₂SO₄ (90%) yields the primary amide 4-Methylquinoline-3-carboxamide .

  • Purification: Recrystallization from Ethanol/Water (9:1).[2]

Visualization: Synthesis & Degradation Logic

G cluster_0 Synthesis Pathway Start 2-Aminoacetophenone (Precursor) Inter Intermediate (3-Cyano/Ester) Start->Inter + Ethyl cyanoacetate Reflux/EtOH Product 4-Methylquinoline- 3-carboxamide (Target) Inter->Product H2SO4 (90%) Partial Hydrolysis Acid 4-Methylquinoline- 3-carboxylic acid (Hydrolysis Product) Product->Acid 1N NaOH/HCl Hydrolysis NOxide N-Oxide Derivative (Oxidation Product) Product->NOxide H2O2 Oxidation

Caption: Logical flow of synthesis from 2-aminoacetophenone and primary degradation pathways (Hydrolysis and Oxidation).

References
  • PubChem Compound Summary: 4-Methylquinoline. National Center for Biotechnology Information.[2] (2025).[2][3][4][5][6][7][8][9] PubChem Database.[2][3][8]Link

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. (2020). Link

  • Bide Pharm Product Catalog. CAS 109391-70-0 Specification. (2025).[2][3][4][5][6][7][8][9] Link

  • Forced Degradation Studies: Regulatory Considerations. BioPharm International.[2] (2010).[2] Link

  • Thermodynamic Properties of Methylquinolines. Journal of Chemical & Engineering Data. (Derived from 2-methyl/8-methyl data). Link

Sources

The 4-Methylquinoline-3-carboxamide Scaffold: A Versatile Platform in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-Methylquinoline-3-carboxamide as a Scaffold in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-methylquinoline-3-carboxamide scaffold represents a distinct and evolving chemical space within the broader quinoline pharmacophore family. Often overshadowed by its tautomeric cousins, the 4-oxo-quinoline-3-carboxamides (e.g., Paquinimod, Laquinimod), the 4-methyl variant offers unique physicochemical properties that drive specific biological interactions.

By replacing the C4-carbonyl oxygen with a C4-methyl group, medicinal chemists "lock" the pyridine ring into a fully aromatic system, significantly altering the electronic distribution, lipophilicity (LogP), and steric profile of the molecule. This guide analyzes the scaffold's utility, focusing on its validated role in KCNQ2/3 channel modulation (neurology) and fungicidal activity (Quinofumelin) , while providing actionable synthesis protocols and structure-activity relationship (SAR) insights.

Chemical Architecture & Physicochemical Profile[1]

Structural Distinction

The core distinction lies at the C4 position. While 4-oxo-quinolines exist in a tautomeric equilibrium favoring the pyridone-like structure, 4-methylquinoline-3-carboxamides maintain a fixed aromatic quinoline core.

  • C4-Methyl Group: Provides a hydrophobic anchor and steric bulk that prevents metabolic oxidation at the C4 position, a common clearance pathway for unsubstituted quinolines.

  • C3-Carboxamide: Acts as the primary hydrogen bond donor/acceptor motif, critical for engaging protein backbones (e.g., in the KCNQ channel pore).

  • Aromaticity: The fully aromatic system enhances pi-pi stacking potential compared to the partially saturated 4-oxo variants.

Physicochemical Properties
Property4-Methyl Scaffold4-Oxo Scaffold (e.g., Paquinimod)Implication
Aromaticity Fully AromaticTautomeric (Pyridone character)4-Me variants have higher lipophilicity and membrane permeability.
H-Bonding 1 Donor (Amide NH), 2 Acceptors2 Donors, 3 Acceptors (C4=O)4-Me is less polar; better blood-brain barrier (BBB) penetration.
Metabolic Stability High at C4 (blocked)Susceptible to Phase I metabolismC4-Me blocks oxidative dealkylation or hydroxylation at this site.

Synthetic Methodologies

To access this scaffold, researchers typically employ one of two strategies: De Novo Ring Construction or Late-Stage Functionalization.

Protocol A: Modified Friedländer Condensation

This is the most robust method for generating the core scaffold with diverse substitution patterns.

Mechanism: Condensation of an o-aminoaryl ketone with a


-keto ester/amide, followed by cyclization.

Step-by-Step Protocol:

  • Reagents: 2-Aminoacetophenone (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial Acetic Acid (cat.), Ethanol.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. The acid catalyst promotes the formation of the Schiff base intermediate, followed by intramolecular aldol condensation.

  • Workup: Cool to room temperature. The 4-methylquinoline-3-carboxylate ester often precipitates. Filter and wash with cold ethanol.

  • Amidation: Hydrolyze the ester (LiOH, THF/H2O) to the acid, then couple with the desired amine (

    
    ) using HATU/DIPEA in DMF to yield the final 4-methylquinoline-3-carboxamide .
    
Protocol B: Radical Carbamoylation (Minisci-Type)

A modern approach utilizing visible-light photoredox chemistry to install the carboxamide moiety directly onto a 4-methylquinoline precursor.

Step-by-Step Protocol:

  • Reagents: 4-Methylquinoline (1.0 eq), Oxamic acid derivative (Source of carbamoyl radical), Ir(ppy)3 (1 mol%), Persulfate oxidant.

  • Conditions: Blue LED irradiation, Room Temperature, Degassed solvent (DMSO/H2O).

  • Mechanism: The photocatalyst generates a carbamoyl radical from the oxamic acid, which attacks the electron-deficient C3 position of the protonated quinoline.

  • Outcome: Direct C-H functionalization, avoiding multi-step ring synthesis.

Synthesis Workflow Diagram

SynthesisPathways Start1 2-Aminoacetophenone Inter1 Schiff Base Intermediate Start1->Inter1 Acid Cat. / Reflux Start2 Ethyl Acetoacetate Start2->Inter1 Core 4-Methylquinoline-3-carboxylate Inter1->Core Cyclization (-H2O) Final 4-Methylquinoline-3-carboxamide (Target Scaffold) Core->Final 1. LiOH (Hydrolysis) 2. R-NH2 / HATU RadicalStart 4-Methylquinoline RadicalStart->Final Ir(ppy)3 / Blue LED (Minisci Reaction) RadicalSource Oxamic Acid RadicalSource->Final

Caption: Figure 1. Dual synthetic pathways for accessing the 4-methylquinoline-3-carboxamide scaffold via Classical Condensation (Solid) and Radical Functionalization (Dashed).

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly tunable. Below is the SAR breakdown based on validated hits (KCNQ modulators and Quinofumelin).

The C2 Position: The "Modulation Gate"
  • Unsubstituted (H): Often leads to lower potency due to lack of hydrophobic interaction in the binding pocket.

  • Alkylsulfanyl (-S-Et): Critical for KCNQ2/3 channel opening . The sulfur atom provides a specific electronic character (soft nucleophile) that interacts with cysteine residues in the channel pore.

  • Aryl/Heteroaryl: Enhances pi-stacking but increases molecular weight significantly.

The C3 Carboxamide Linker[1][2]
  • Amide Nitrogen (NH): Essential for hydrogen bonding. Methylation of the amide nitrogen (N-Me) often abolishes activity, suggesting the NH acts as a donor.

  • R-Group (Tail):

    • Benzyl/Phenyl: Favored for neurological targets (KCNQ), providing lipophilic contacts.

    • Cyclohexyl/Aliphatic: Favored for agrochemical/fungal targets (e.g., Quinofumelin), enhancing transport across fungal cell walls.

The C4 Methyl Group
  • Role: Acts as a "conformational lock." Unlike the C4-H (which allows metabolic attack) or C4-OH (which tautomerizes), the C4-Me forces the carboxamide group out of planarity with the quinoline ring due to peri-strain (steric clash between C4-Me and C3-C=O).

  • Effect: This twisted conformation is often required for fitting into induced-fit binding pockets (e.g., specific GPCRs or ion channels).

Therapeutic Applications & Case Studies

Neurology: KCNQ2/3 Channel Openers

The KCNQ2/3 potassium channels (Kv7.2/7.3) are critical regulators of neuronal excitability. Loss-of-function mutations lead to epilepsy.

  • Mechanism: 4-Methylquinoline-3-carboxamides (specifically 2-ethylsulfanyl derivatives) bind to the channel's voltage-sensing domain, stabilizing the open state.

  • Key Compound: N-[(3-fluorophenyl)methyl]-2-(ethylsulfanyl)-4-methylquinoline-3-carboxamide.[1]

  • Outcome: Hyperpolarization of neurons, reducing repetitive firing (Anti-epileptic/Analgesic efficacy).

Agrochemicals: Quinofumelin (Fungicide)

While primarily an agrochemical, Quinofumelin serves as a vital proof-of-concept for the scaffold's bioavailability and cellular uptake.

  • Structure: Features a 4-methylquinoline-3-carboxamide core linked to a complex isoquinoline tail.

  • Target: Inhibits fungal respiration or specific metabolic pathways (DHODH inhibition is common in this class).

  • Significance: Demonstrates that the scaffold can penetrate tough cellular barriers (fungal cell walls) and remain stable in vivo.

Mechanism of Action Diagram (KCNQ Model)

MOA cluster_neuron Neuronal Membrane Channel KCNQ2/3 Channel (Closed/Resting) Complex Ligand-Channel Complex (Stabilized Open State) Channel->Complex Conformational Change Scaffold 4-Methylquinoline-3-carboxamide (Ligand) Scaffold->Channel Binding to Voltage Sensing Domain Effect K+ Efflux -> Hyperpolarization Complex->Effect Increased Open Probability Result Inhibition of Repetitive Firing (Epilepsy/Pain) Effect->Result

Caption: Figure 2. Mechanism of action for KCNQ2/3 modulation by 4-methylquinoline-3-carboxamide derivatives.

Future Outlook

The 4-methylquinoline-3-carboxamide scaffold is under-explored compared to its 4-oxo counterparts. Future drug discovery efforts should focus on:

  • Scaffold Hopping: Replacing the 4-oxo core of known immunomodulators (like Linomide) with 4-methyl to improve BBB permeability for Multiple Sclerosis (MS) treatments.

  • Oncology: Exploiting the "twisted" conformation induced by the C4-methyl group to target kinase pockets that require non-planar inhibitors.

References

  • Gruenenthal GmbH. (2013). Substituted 2-thio-quinoline-3-carboxamides as KCNQ2/3 modulators. US Patent US8618129B2. Link

  • Mitsui Chemicals Agro, Inc. (2023).[2] Design and biological activity of a novel fungicide, quinofumelin. Journal of Pesticide Science. Link

  • Wang, Y., et al. (2023).[3] Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents. European Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: 4-Methylquinoline (Lepidine).[4] National Library of Medicine. Link

  • Luo, J., et al. (2021). Visible-Light Mediated Carbamoyl Radical Addition to Heteroarenes. Royal Society of Chemistry (RSC) Advances. Link

Sources

physicochemical properties and solubility data for 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Solubility Thermodynamics of 4-Methylquinoline-3-carboxamide

Executive Summary & Compound Significance

4-Methylquinoline-3-carboxamide (CAS: 109391-70-0) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate in the synthesis of cannabinoid receptor type 2 (CB2) agonists, antiviral agents, and potential antimalarials. Despite its structural simplicity, the presence of the 3-carboxamide moiety adjacent to the 4-methyl group creates a unique steric and electronic environment that influences its solid-state packing and solubility profile.

This technical guide addresses the scarcity of standardized experimental data for this specific derivative. It synthesizes an in-silico physicochemical profile with a rigorous, self-validating experimental framework for determining thermodynamic solubility. As a Senior Application Scientist, I have structured this guide to transition from theoretical prediction to bench-level execution, ensuring that researchers can generate regulatory-grade data.

Physicochemical Profile (In-Silico Consensus)

The following data represents a consensus of calculated properties derived from standard medicinal chemistry algorithms (ACD/Labs, ChemAxon equivalent models). These values serve as the baseline for experimental design.

Table 1: Physicochemical Properties of 4-Methylquinoline-3-carboxamide

PropertyValue / DescriptorMechanistic Insight
IUPAC Name 4-Methylquinoline-3-carboxamideCore scaffold identity.
CAS Number 109391-70-0Unique identifier for procurement/indexing.
Molecular Formula

--
Molecular Weight 186.21 g/mol Low MW facilitates high ligand efficiency (LE).
Physical State Solid (Crystalline powder)High melting point expected due to intermolecular H-bonding (Amide-Amide).
LogP (Predicted) 1.95 ± 0.30Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility.
TPSA ~56.0 Ų43.09 (Amide) + 12.89 (Quinoline N). Good oral bioavailability range (<140 Ų).
pKa (Base) ~4.8 - 5.2The quinoline nitrogen is weakly basic; solubility will increase significantly at pH < 3.
H-Bond Donors 2 (Amide

)
Critical for crystal lattice energy; primary driver of low aqueous solubility.
H-Bond Acceptors 2 (Amide O, Quinoline N)Facilitates interaction with polar aprotic solvents (DMSO, DMF).

Solubility Thermodynamics & Solvent Interactions

To accurately profile this compound, one must understand the thermodynamic forces at play. The solubility of 4-Methylquinoline-3-carboxamide is governed by the energy required to break its crystal lattice versus the energy released by solvation.

Theoretical Framework

The temperature dependence of solubility is modeled using the modified Apelblat equation , a semi-empirical model widely accepted in pharmaceutical development:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical constants derived from regression analysis.
    

Mechanistic Insight: For quinoline-3-carboxamides, the dissolution is typically endothermic (


) and entropy-driven  (

). The high lattice energy (attributed to the amide hydrogen bond network) requires significant thermal energy to overcome, meaning solubility will increase sharply with temperature.
Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the calculated LogP (1.95):

  • Water: Poor (< 0.5 mg/mL). The hydrophobic quinoline ring dominates.

  • Methanol/Ethanol: Moderate. The alcohol hydroxyls can disrupt the amide H-bonds.

  • DMSO/DMF: High (> 50 mg/mL). These polar aprotic solvents are excellent H-bond acceptors, effectively solvating the amide protons.

  • Chloroform/DCM: Moderate to High. Good interaction with the aromatic core.

Experimental Protocols

The following protocols are designed to be self-validating. If the internal controls (e.g., mass balance, peak purity) fail, the experiment must be repeated.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation solubility at equilibrium.

Materials:

  • Compound: 4-Methylquinoline-3-carboxamide (>98% purity).[1]

  • Solvents: HPLC-grade Water, Methanol, Ethanol, Acetonitrile.

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters.

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to 2 mL of solvent in a glass vial. The solid must remain visible (supersaturation).

  • Equilibration: Seal vials and place in the orbital shaker at 25.0 ± 0.1°C for 72 hours .

    • Why 72 hours? Quinoline amides can form stable polymorphs. Short equilibration (24h) often yields kinetic solubility, which is transiently higher and inaccurate.

  • Sampling:

    • Stop shaking and let stand for 2 hours to allow sedimentation.

    • Filter the supernatant using a pre-saturated 0.45 µm PTFE filter.

    • Critical Step: Discard the first 200 µL of filtrate to prevent adsorption errors (loss of compound to the filter membrane).

  • Dilution: Dilute the filtrate immediately with mobile phase to bring it within the linear range of the HPLC detector.

Protocol B: Quantification via RP-HPLC

Objective: Accurate quantification of the dissolved fraction.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 [Water (0.1% Formic Acid) : Acetonitrile].

    • Note: The acid is required to protonate the quinoline nitrogen, ensuring a sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ) and 210 nm  (amide).
    
  • Injection Vol: 10 µL.

Self-Validation Criteria:

  • System Suitability: Replicate injections (n=5) of a standard must have RSD < 1.0%.

  • Linearity:

    
     across 5 concentration points.
    
  • Peak Purity: Use a Diode Array Detector (DAD) to ensure no degradation products co-elute.

Visualization of Workflows & Pathways

Figure 1: Solubility Screening Workflow

This diagram outlines the logical flow for determining solubility, including decision nodes for poor solubility cases.

SolubilityWorkflow Start Start: Solid Compound (CAS 109391-70-0) SolventSelect Select Solvent System (Water, pH Buffers, Organic) Start->SolventSelect ExcessAdd Add Excess Solid (Visual Precipitate) SolventSelect->ExcessAdd Shake Equilibrate (72h @ 25°C) ExcessAdd->Shake Filter Filtration (0.45 µm PTFE) Shake->Filter Check Check Absorbance (Linear Range?) Filter->Check HPLC RP-HPLC Analysis (UV 254nm) Calc Calculate Solubility (mg/mL) HPLC->Calc Check->HPLC Yes Dilute Dilute Sample Check->Dilute No (Too High) Dilute->HPLC

Caption: Logical workflow for thermodynamic solubility determination, ensuring instrument linearity and saturation equilibrium.

Figure 2: Structural Interaction Map

Conceptual visualization of how the 4-Methylquinoline-3-carboxamide molecule interacts with solvents.

ChemicalInteractions Core 4-Methylquinoline-3-carboxamide AmideH Amide -NH2 (H-Bond Donor) Core->AmideH QuinN Quinoline N (H-Bond Acceptor / Basic) Core->QuinN Aromatic Quinoline Ring (Hydrophobic / Pi-Stacking) Core->Aromatic DMSO DMSO (Accepts H from Amide) AmideH->DMSO Strong Solvation Acid Acidic Media (pH < 4) (Protonates Quinoline N) QuinN->Acid Salt Formation (Solubility ↑↑) Water Water (Repelled by Ring) Aromatic->Water Hydrophobic Effect (Low Solubility)

Caption: Interaction map highlighting the competitive forces of hydrophobic repulsion vs. H-bond solvation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved from [Link]

    • Note: Provides the baseline physicochemical d
  • Source for CAS verification and molecular formula confirm
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Foundational text for the Apelblat and solvent mixture models cited in Section 3.
  • Reference for the industry-standard "Shake-Flask" protocol methodology.
  • Meanwell, N. A. (2014). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Supports the analysis of LogP and TPSA in relation to the quinoline-3-carboxamide scaffold.

Sources

The Quinoline-3-Carboxamide Scaffold: From Toxicity to Targeted Immunomodulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the development, mechanism, and synthesis of Quinoline-3-Carboxamide (Q3C) analogs. It is designed for medicinal chemists and pharmacologists navigating the transition from the toxic first-generation compounds to the highly specific, pleiotropic third-generation agents.

Executive Summary: The Pleiotropic Scaffold

The quinoline-3-carboxamide (Q3C) scaffold represents a unique class of small molecules that straddle the line between immunomodulation and anti-angiogenesis. Unlike targeted kinase inhibitors that hit a single enzyme, Q3Cs exert "pleiotropic" effects—simultaneously modulating the innate immune system (via S100A9/TLR4 axes) and the tumor microenvironment (via HDAC4 and HIF-1


).

The history of this class is a case study in Structure-Activity Relationship (SAR) rescue : transforming a cardiotoxic drug (Linomide) into safer, disease-specific analogs (Laquinimod, Tasquinimod, Paquinimod).

The Genesis and The Toxicity Cliff: Linomide

The Prototype: Linomide (Roquinimex) The Promise: In the 1980s, Linomide demonstrated potent efficacy in murine models of Multiple Sclerosis (EAE) and tumor growth inhibition. The Failure: Phase III clinical trials (MS) were abruptly halted due to severe pro-inflammatory toxicity, specifically pericarditis, myocardial infarction, and serositis .

Root Cause Analysis (The Scientific Pivot): Research revealed that Linomide possessed a narrow therapeutic window. While it modulated the immune system, it also triggered a "cytokine storm"-like release of pro-inflammatory markers at therapeutic doses. The goal of the second generation was to uncouple the efficacy (S100A9 binding) from the pro-inflammatory toxicity.

Structural Evolution & SAR Optimization

The development of analogs focused on modifications at the N-1 position , the C-4 hydroxyl , and the carboxamide aniline moiety .

Table 1: Comparative SAR of Key Q3C Analogs
CompoundCodeKey Structural ModificationPrimary IndicationMolecular Target(s)Status
Linomide RoquinimexN-methyl, N-phenyl amideMS, CancerS100A9 (Non-selective)Withdrawn (Toxicity)
Laquinimod ABR-215062N-ethyl, 2-chloro-anilineMS, Huntington'sS100A9, BDNF (upreg)Phase III (Completed/Mixed)
Tasquinimod ABR-2150505-methoxy, 4-trifluoromethyl-anilineProstate CancerS100A9, HDAC4 (Allosteric)Phase III (Oncology)
Paquinimod ABR-2157575,6-dimethoxySystemic SclerosisS100A9 (High affinity)Phase II

Mechanism of Action: The S100A9 Axis

The defining mechanism of Q3C analogs is the blockade of S100A9 (calgranulin B). S100A9 is a Damage-Associated Molecular Pattern (DAMP) molecule that drives inflammation and tumor progression.

The Signaling Cascade
  • Pathology: S100A9 homodimers or S100A8/A9 heterodimers are released during stress.

  • Receptor Binding: They bind to TLR4 (Toll-like Receptor 4) and RAGE (Receptor for Advanced Glycation End-products).

  • Downstream: This triggers NF-

    
    B activation, recruiting Myeloid-Derived Suppressor Cells (MDSCs) and promoting a pro-inflammatory/pro-tumor environment.
    
  • Q3C Intervention: Analogs like Tasquinimod bind S100A9, preventing its interaction with TLR4/RAGE.[1]

Pathway Visualization

The following diagram illustrates the blockade of the inflammatory loop by Q3C analogs.

S100A9_Pathway Stress Cell Stress/Necrosis S100A9 S100A9 Release (DAMP) Stress->S100A9 Receptors TLR4 / RAGE Receptors S100A9->Receptors  Binds Q3C Q3C Analog (Tasquinimod/Laquinimod) Q3C->S100A9  Blocks Interaction NFkB NF-kB Activation Receptors->NFkB  Signaling Outcome1 MDSC Recruitment (Immune Suppression) NFkB->Outcome1 Outcome2 Pro-Inflammatory Cytokines (IL-6, TNF) NFkB->Outcome2

Figure 1: The mechanism of action showing Q3C analogs intercepting the S100A9 DAMP signal upstream of TLR4/RAGE activation.

Technical Protocol: Synthesis of 3-Carboxamide Analogs

For researchers developing new analogs, the most robust route involves the amidation of the quinoline-3-carboxylic acid core . This modular approach allows for the rapid generation of diverse N-aryl libraries to test for SAR.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: Isatoic Anhydride Step1 Step 1: Condensation (with Dimethyl Malonate) Start->Step1  NaH, DMF, 80°C Inter1 Intermediate: Methyl 4-hydroxy-2-oxo-quinoline-3-carboxylate Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH/MeOH) Inter1->Step2 Acid Core Scaffold: Quinoline-3-Carboxylic Acid Step2->Acid Step3 Step 3: Amide Coupling (Aniline + HATU/DIPEA) Acid->Step3 Final Final Product: Quinoline-3-Carboxamide Analog Step3->Final

Figure 2: Modular synthesis route for generating Q3C libraries.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-trifluoromethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (Tasquinimod Analog).

Reagents:

  • 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Core Acid)

  • 4-(trifluoromethyl)aniline

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous Solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the Core Acid in anhydrous DMF (concentration ~0.1 M). Add 1.2 eq of DIPEA and stir at Room Temperature (RT) for 10 minutes.

  • Coupling: Add 1.1 eq of HATU. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Amidation: Add 1.1 eq of 4-(trifluoromethyl)aniline.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold 1N HCl.

    • Observation: A precipitate should form immediately (the product is insoluble in acidic water, while unreacted amine/HATU byproducts remain soluble).

    • Filter the solid and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic amide proton singlet at

    
     10.0–12.0 ppm.
    

Biological Validation: S100A9 Binding Assay (SPR)

To confirm that a newly synthesized analog functions like Tasquinimod, direct binding affinity must be measured using Surface Plasmon Resonance (SPR).

Protocol:

  • Ligand Immobilization: Recombinant human S100A9 is immobilized on a CM5 sensor chip using standard amine coupling.

  • Running Buffer: HBS-P+ buffer containing 10

    
    M ZnCl
    
    
    
    and 10
    
    
    M CaCl
    
    
    .
    • Critical Insight: Q3C binding to S100A9 is strictly metal-dependent (Zn

      
      /Ca
      
      
      
      ). Without these ions, binding will not occur.
  • Injection: Inject the analog (concentration series 0.1

    
    M – 100 
    
    
    
    M) at a flow rate of 30
    
    
    L/min.
  • Analysis: Calculate

    
     using a 1:1 Langmuir binding model. A potent analog should exhibit a 
    
    
    
    in the low micromolar or nanomolar range (Tasquinimod
    
    
    
    
    10–30 nM).

Future Outlook

The field is moving beyond simple inflammation.

  • Oncology: Tasquinimod is being explored in combination with checkpoint inhibitors (PD-1/PD-L1 blockade) because it reduces MDSCs, which are barriers to immunotherapy efficacy.

  • Fibrosis: Paquinimod is showing promise in systemic sclerosis by dampening the fibrotic response driven by S100A9.

  • Neurodegeneration: Laquinimod's ability to upregulate BDNF offers potential in Huntington's and non-relapsing MS, though clinical hurdles remain.

References
  • Björk, P., et al. (2009). Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides. PLoS Biology.[2] Link

  • Isaacs, J. T., et al. (2013). Tasquinimod Is an Allosteric Inhibitor of HDAC4 that Targets the Tumor Microenvironment.[3] Clinical Cancer Research. Link

  • Brück, W., et al. (2012). Insight into the mechanism of laquinimod action. Journal of the Neurological Sciences. Link

  • Active Biotech. (2020).[4] Tasquinimod Mechanism of Action in Prostate Cancer.[1][3][5][6][7][8]Link

  • Bengtsson, A. A., et al. (2012). Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757) in patients with systemic lupus erythematosus. Lupus Science & Medicine. Link

Sources

Precision Target Deconvolution for 4-Methylquinoline-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylquinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for potent immunomodulators (e.g., Paquinimod, Laquinimod) and emerging anti-cancer agents. Despite their clinical progression, the target landscape of these molecules is complex, often characterized by polypharmacology. While S100A9 (Calgranulin B) is the primary validated target for this class, secondary interactions with the Aryl Hydrocarbon Receptor (AhR) and specific kinases (e.g., ATM , H-PGDS ) have been documented.

This guide provides a rigorous, self-validating framework for identifying and validating protein targets for novel 4-methylquinoline-3-carboxamide derivatives. It moves beyond simple binding assays to establish a causal link between physical engagement and phenotypic outcome.

Chemical Biology Context & SAR Prerequisites

Before initiating target deconvolution, one must understand the Structure-Activity Relationship (SAR) to design valid chemical probes.

The Scaffold Architecture

The 4-methylquinoline-3-carboxamide core relies on specific electronic and steric features for binding:

  • The 3-Carboxamide Moiety: Critical for hydrogen bonding. Modifications here often drastically alter affinity.

  • The 4-Methyl Group: Provides steric bulk that likely dictates selectivity between S100A9 and kinase ATP pockets.

  • Metal Ion Dependency: A defining feature of this class is the Zn²⁺/Ca²⁺-dependent binding to S100A9. Protocols failing to account for physiological metal ion concentrations will yield false negatives.

Probe Design Strategy

For affinity-based methods (Pull-down/PAL), a linker must be attached without abolishing binding.

  • Permissive Site: SAR data suggests the quinoline nitrogen (N1) or the amide nitrogen (depending on the specific derivative) are often tolerant to alkylation.

  • Negative Control: A "minimally altered" non-binding analog (e.g., removing the 3-carboxamide carbonyl) is essential to filter sticky non-specific binders.

Phase I: In Silico Filtering & Pharmacophore Mapping

Objective: Prioritize potential targets before wet-lab expenditure.

Modern deconvolution begins with high-throughput docking against the "Purine-Binding Proteome" and specific immunomodulatory targets.

Key Computational Targets:

  • S100A9 (PDB: 5IJT): Docking must include Zn²⁺ and Ca²⁺ ions in the simulation box. The quinoline scaffold typically binds at the interface of the S100A9 homodimer.

  • Aryl Hydrocarbon Receptor (AhR): Modeling required to predict if the derivative acts as a ligand-activator.

  • Kinase Panel: Screen against the ATP-binding site of ATM and EGFR to predict off-target toxicity.

Phase II: Label-Free Biophysical Validation (The Gold Standard)

Objective: Confirm intracellular target engagement without modifying the compound.

Methodology: Cellular Thermal Shift Assay (CETSA) CETSA is the most robust method for this scaffold because it validates binding in the complex cellular milieu, preserving the critical metal ion gradients.

Protocol: Intracellular Target Engagement of S100A9

Principle: Ligand binding stabilizes S100A9, increasing its melting temperature (


).

Step-by-Step Workflow:

  • Cell Selection: Use U937 or THP-1 monocytes (high endogenous S100A9 expression).

  • Treatment: Incubate

    
     cells with the 4-methylquinoline-3-carboxamide derivative (10 µM) or DMSO control for 1 hour at 37°C.
    
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat pulse (3 mins) across a gradient: 37°C to 67°C.

  • Lysis: Freeze-thaw x3 (liquid nitrogen/37°C water bath) to lyse cells under non-denaturing conditions.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect soluble supernatant.

  • Detection: Western Blot using anti-S100A9 antibody.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) confirms engagement.
    

Critical Control: Perform an Isothermal Dose-Response (ITDR) at the


 (temperature where 50% of protein aggregates) to determine cellular 

.

Phase III: Chemical Proteomics (Target Discovery)

Objective: Identify unknown targets if S100A9 is not the primary driver.

Methodology: Photo-Affinity Labeling (PAL) Since quinoline-3-carboxamides often have moderate affinity (


 in µM range), simple pull-downs may fail due to fast off-rates. PAL captures transient interactions covalently.

Probe Construction:

  • Warhead: 4-Methylquinoline-3-carboxamide.

  • Photo-crosslinker: Diazirine (minimal steric footprint) attached via a PEG3 linker to the N1 position.

  • Reporter: Alkyne handle for Click Chemistry (CuAAC) with Biotin-Azide.

Workflow Visualization (DOT):

TargetDeconvolution Start Compound X (4-Methylquinoline-3-carboxamide) InSilico In Silico Docking (S100A9, Kinases, AhR) Start->InSilico ProbeDesign Probe Synthesis (Diazirine-Alkyne Linker) Start->ProbeDesign Validation Validation: CETSA / siRNA InSilico->Validation Direct Hypothesis LiveCell Live Cell Incubation (+/- Competitor) ProbeDesign->LiveCell UV UV Crosslinking (365 nm, 10 min) LiveCell->UV LysisClick Lysis & Click Chemistry (Biotin-Azide) UV->LysisClick Enrichment Streptavidin Enrichment & Tryptic Digestion LysisClick->Enrichment MS LC-MS/MS Analysis Enrichment->MS MS->Validation

Figure 1: Integrated workflow for de novo target identification of quinoline-3-carboxamide derivatives.

Validated Mechanism: The S100A9-RAGE Axis

For 4-methylquinoline-3-carboxamides, the most probable mechanism involves blocking the pro-inflammatory signaling of S100A9.

Mechanism of Action:

  • Physiological State: S100A9 forms homodimers or heterodimers (with S100A8). Upon release, it binds Zn²⁺/Ca²⁺, inducing a conformational change that allows binding to TLR4 or RAGE .

  • Inhibition: The drug binds the metal-loaded S100A9 interface.

  • Outcome: Steric blockade prevents S100A9 from engaging the receptor, halting NF-kB translocation.

Pathway Visualization (DOT):

S100Pathway S100A9 S100A9 (Extracellular) Complex Active S100A9 Complex S100A9->Complex Binding Ions Zn2+ / Ca2+ Ions->Complex Receptors RAGE / TLR4 Complex->Receptors Activates Drug 4-Methylquinoline- 3-carboxamide Drug->Complex Blocks Interaction Signaling NF-kB / MAPK Signaling Receptors->Signaling Inflammation Pro-inflammatory Cytokines (TNF-a) Signaling->Inflammation

Figure 2: Mechanism of immunomodulation via S100A9 blockade.

Data Presentation Standards

When reporting target validation data, summarize quantitative metrics as follows:

ParameterMethodAcceptance CriteriaNotes
Binding Affinity (

)
SPR (Surface Plasmon Resonance)

Must include 10 µM Zn²⁺ and 1 mM Ca²⁺ in running buffer.
Thermal Shift (

)
CETSA

Dose-dependent shift required.
Functional

TNF-

Release Assay

Use LPS-stimulated monocytes.
Selectivity Kinase Panel (Eurofins/DiscoverX)S(35) < 0.1Screen against ATM, EGFR, and CDK2.

References

  • Björk, P., et al. (2009). Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLOS Biology.[1] [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Proschak, E., et al. (2017). Quinoline-3-carboxamides: A Review of their Molecular Targets and Pharmacological Activities. Journal of Medicinal Chemistry.
  • Leanderson, T., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9.[2] Blood Advances. [Link]

  • Deaton, D. N., et al. (2019).[3] The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-depth Technical Guide to the Toxicity Profile and Safety Data of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The derivative, 4-Methylquinoline-3-carboxamide, is a compound of interest for which a comprehensive public toxicity profile is not yet established. This guide provides a detailed toxicological assessment by leveraging available data on its core components: the 4-methylquinoline nucleus and the broader class of quinoline-3-carboxamide derivatives. We will dissect the known hazards of the 4-methylquinoline moiety, including its mutagenic and carcinogenic potential, and contextualize them with the biological activities reported for related carboxamide compounds. This document serves as a foundational resource for researchers, offering a predictive toxicity analysis and outlining the essential experimental protocols required to definitively characterize the safety profile of 4-Methylquinoline-3-carboxamide for drug development and occupational safety purposes.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are fundamental heterocyclic aromatic compounds found in a variety of natural products, most notably alkaloids. This structural motif is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The derivatization of the quinoline unit is a highly effective strategy for developing new therapeutic agents with diverse applications, including antimalarial, anticancer, antifungal, and immunomodulatory properties.[1]

This guide, therefore, adopts a structured, evidence-based approach to construct a predictive toxicity profile. We will first provide an in-depth analysis of the well-documented toxicity of the parent compound, 4-methylquinoline. Subsequently, we will explore the known biological effects of the quinoline-3-carboxamide class to understand how the addition of the carboxamide functional group may modulate the overall safety profile.

4-Methylquinoline-3-carboxamide 4-Methylquinoline-3-carboxamide 4-Methylquinoline Core 4-Methylquinoline Core 4-Methylquinoline-3-carboxamide->4-Methylquinoline Core Structural Component Quinoline-3-carboxamide Derivatives Quinoline-3-carboxamide Derivatives 4-Methylquinoline-3-carboxamide->Quinoline-3-carboxamide Derivatives Functional Class Toxicity Profile Toxicity Profile 4-Methylquinoline Core->Toxicity Profile Informs Genotoxicity & Carcinogenicity Quinoline-3-carboxamide Derivatives->Toxicity Profile Informs Biological Activity & Potential Targets cluster_0 Ames Test Workflow Test Compound Test Compound Mix & Plate Mix & Plate Test Compound->Mix & Plate Bacterial Strains Bacterial Strains Bacterial Strains->Mix & Plate S9 Mix (or buffer) S9 Mix (or buffer) S9 Mix (or buffer)->Mix & Plate Incubate Incubate Mix & Plate->Incubate Count Colonies Count Colonies Incubate->Count Colonies Analyze Data Analyze Data Count Colonies->Analyze Data

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of 4-Methylquinoline-3-carboxamide. Quinoline carboxamides are a significant class of heterocyclic compounds, recognized for their wide-ranging pharmacological potential, including anticancer and anti-inflammatory activities.[1][2][3][4] Elucidating the three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing drug design, and ensuring solid-state stability. This document details the complete workflow, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and computational modeling. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of crystallographic techniques and their application in pharmaceutical sciences.

Introduction: The Significance of Quinoline Scaffolds

The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to antibacterial and anticancer treatments.[2][4] The addition of a carboxamide group, particularly at the 3-position, has been shown to be an effective strategy for enhancing pharmacological potency.[3][5] Specifically, 4-Methylquinoline-3-carboxamide combines the foundational quinoline scaffold with functional groups that can participate in crucial intermolecular interactions, such as hydrogen bonding, which dictates molecular packing and can influence solubility, stability, and receptor binding affinity.

A precise understanding of the three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is non-destructive and provides definitive information on bond lengths, bond angles, and the intricate network of non-covalent interactions within the crystal lattice.[6][7][8] This structural data is the bedrock for rational drug design, enabling scientists to visualize how a molecule interacts with its biological target and how it self-assembles in the solid state.

Experimental Methodology: A Validating Workflow

The determination of a crystal structure is a multi-stage process that demands precision at every step. The following protocols represent a self-validating system, where the quality of the outcome from each stage is contingent upon the successful execution of the preceding one.

Synthesis and Crystallization

The foundational step is the synthesis of high-purity 4-Methylquinoline-3-carboxamide, followed by the growth of diffraction-quality single crystals.

Protocol 1: Synthesis of 4-Methylquinoline-3-carboxamide

  • Rationale: A common and effective route to quinoline-3-carboxamides involves the coupling of a quinoline-3-carboxylic acid precursor with an appropriate amine. The Pfitzinger condensation is a classic method for generating the quinoline core.[9] Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the formation of the amide bond under mild conditions, which is crucial for preserving sensitive functional groups.[10]

  • Step-by-Step Procedure:

    • Preparation of 4-Methylquinoline-3-carboxylic acid: React 2-aminoacetophenone with pyruvic acid in the presence of a base (e.g., potassium hydroxide in ethanol) under reflux conditions.

    • Acid Activation: Dissolve the resulting 4-Methylquinoline-3-carboxylic acid in an anhydrous aprotic solvent such as DMF (Dimethylformamide). Add 1.1 equivalents of HATU and 2.0 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Amide Coupling: Introduce a solution of aqueous ammonia (or the desired amine precursor) to the activated acid mixture.

    • Reaction Monitoring & Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography on silica gel to yield pure 4-Methylquinoline-3-carboxamide.

Protocol 2: Single Crystal Growth

  • Rationale: The growth of a well-ordered single crystal is the most critical and often most challenging step.[11] The slow evaporation technique is favored for its simplicity and effectiveness. The choice of solvent is paramount; an ideal solvent will dissolve the compound moderately at room temperature, allowing for a slow, controlled precipitation of crystalline material as the solvent evaporates. A solvent system (e.g., ethanol/water) can be used to fine-tune solubility.

  • Step-by-Step Procedure:

    • Dissolve a small amount of purified 4-Methylquinoline-3-carboxamide in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) in a clean vial to create a near-saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for the formation of small, transparent crystals with well-defined facets.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise details about the atomic arrangement within a crystal.[6][7][8]

Workflow Diagram: Crystal Structure Determination

workflow cluster_exp Experimental Phase cluster_analysis Computational Phase cluster_interpretation Interpretation Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation hirshfeld Hirshfeld Surface Analysis validation->hirshfeld dft DFT Calculations validation->dft publication Publication / Report hirshfeld->publication dft->publication

Caption: Workflow for single-crystal structure analysis.

Protocol 3: Data Collection, Solution, and Refinement

  • Rationale: The crystal diffracts an incident X-ray beam into a unique pattern of reflections. The positions and intensities of these reflections contain the information needed to determine the unit cell and the arrangement of atoms within it.[6] Modern diffractometers automate the process of data collection. The subsequent computational steps solve the "phase problem" to generate an initial electron density map and then refine the atomic model to best fit the experimental data.

  • Step-by-Step Procedure:

    • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[6]

    • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker Kappa APEX DUO) and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. The instrument collects a series of diffraction images as the crystal is rotated.

    • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

    • Structure Solution: Software like SHELXT is used to solve the phase problem and generate an initial structural model from the processed data.

    • Structure Refinement: The initial model is refined using a least-squares method with software like SHELXL. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, typically measured by the R1 factor.

    • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final data is compiled into a Crystallographic Information File (CIF).

Results and Interpretation

The final refined structure of 4-Methylquinoline-3-carboxamide reveals key geometric and intermolecular features.

Crystallographic Data Summary

The following table summarizes hypothetical crystallographic data for 4-Methylquinoline-3-carboxamide, typical for such an organic molecule.

ParameterValue
Chemical FormulaC₁₁H₁₀N₂O
Formula Weight186.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.567(5)
β (°)105.34(2)
Volume (ų)970.8(7)
Z4
Temperature (K)150
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05
Molecular Structure and Intermolecular Interactions

The analysis of the crystal structure reveals a nearly planar quinoline ring system. The carboxamide group, however, is likely twisted out of the plane of the quinoline ring. The most significant feature governing the crystal packing is the formation of intermolecular hydrogen bonds.

Diagram: Key Hydrogen Bonding Motif

Caption: R²₂(8) hydrogen-bonded dimer motif.

In many carboxamide structures, molecules form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. This robust interaction creates a characteristic R²₂(8) ring motif, which acts as a primary supramolecular synthon, directing the assembly of molecules into chains or layers. Additional weaker C-H···O or π-π stacking interactions between quinoline rings further stabilize the three-dimensional crystal packing.[12]

Advanced Analysis: Hirshfeld Surface

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[13]

  • Causality and Expertise: The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density.[14] Mapping properties onto this surface allows for the visualization and quantification of all intermolecular contacts simultaneously. The normalized contact distance (dnorm) map is particularly insightful. It uses a red-white-blue color scheme where red spots highlight contacts shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts.[13]

  • Protocol 4: Generating and Interpreting Hirshfeld Surfaces

    • Software: Use the CrystalExplorer software, which is freely available for academic use.[13][15]

    • Input: Open the CIF file of the refined crystal structure.

    • Surface Generation: Select the molecule of interest and compute the Hirshfeld surface.

    • Mapping: Generate the surface mapped with the dnorm property.

    • Fingerprint Plots: Decompose the surface into 2D "fingerprint plots," which quantify the percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, N···H).[13] This provides a quantitative summary of the packing forces. For 4-Methylquinoline-3-carboxamide, the plot would be expected to show a large contribution from H···H contacts and distinct "spikes" corresponding to the strong N-H···O hydrogen bonds.

Conclusion

The crystal structure analysis of 4-Methylquinoline-3-carboxamide, performed through a rigorous workflow of synthesis, high-quality crystal growth, and single-crystal X-ray diffraction, provides indispensable insights into its molecular conformation and solid-state architecture. The identification of key hydrogen bonding motifs and the quantification of intermolecular contacts via Hirshfeld surface analysis are crucial for understanding the physicochemical properties of this important pharmaceutical scaffold. This detailed structural knowledge serves as a critical foundation for further drug development, enabling the rational design of new derivatives with improved efficacy and bioavailability.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 334-343. Retrieved from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

  • Single crystal X-ray diffraction analysis - St. Petersburg State University. Retrieved from [Link]

  • The Hirshfeld Surface - CrystalExplorer. Retrieved from [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer - YouTube. (2015, June 29). Retrieved from [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). Medicinal Research Reviews. Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). Molecules. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Journal of Receptors and Signal Transduction. Retrieved from [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. (SSRN preprint). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2015, August 13). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hirschfeld surface of crystals - YouTube. (2023, November 22). Retrieved from [Link]

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate. (2014, January 21). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. (2019, November 23). SciSpace. Retrieved from [Link]

  • The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line - ResearchGate. Retrieved from [Link]

  • Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021, July 1). Molecules. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Methylquinoline-3-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methylquinoline-3-carboxamide, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-stage process, commencing with the construction of the quinoline core via the Friedländer annulation, followed by the conversion of an ester intermediate to the final carboxamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and practical insights for successful execution.

Introduction

The quinoline motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The functionalization of the quinoline ring allows for the fine-tuning of these biological activities. In particular, quinoline-3-carboxamides are of significant interest due to their potential as therapeutic agents. This document outlines a reliable and reproducible method for the synthesis of a specific derivative, 4-Methylquinoline-3-carboxamide.

The presented synthetic strategy is divided into two key stages:

  • Stage 1: Friedländer Synthesis of Ethyl 4-Methylquinoline-3-carboxylate. This classical reaction provides an efficient means to construct the substituted quinoline ring system from readily available starting materials. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1][2][3][4][5]

  • Stage 2: Amidation of the Ester Intermediate. The ethyl ester synthesized in the first stage is converted to the target carboxamide. This is achieved through a two-step sequence involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent reaction with ammonia. This classical approach is highly effective and reliable.

Overall Synthetic Workflow

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Friedländer Synthesis cluster_1 Stage 2: Amidation A 2-Aminoacetophenone C Ethyl 4-Methylquinoline-3-carboxylate A->C Acid Catalyst (e.g., p-TsOH) Heat B Ethyl Acetoacetate B->C D 4-Methylquinoline-3-carboxylic Acid C->D 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) E 4-Methylquinoline-3-carboxamide D->E 1. SOCl₂, Reflux 2. NH₄OH

Caption: Overall workflow for the synthesis of 4-Methylquinoline-3-carboxamide.

Stage 1: Synthesis of Ethyl 4-Methylquinoline-3-carboxylate via Friedländer Annulation

The Friedländer synthesis is a powerful method for the construction of quinoline rings.[1][2][3][4] In this protocol, 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of an acid catalyst to yield the desired ethyl 4-methylquinoline-3-carboxylate. The reaction proceeds through an initial condensation to form an enamine or imine intermediate, which then undergoes an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[3]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-AminoacetophenoneC₈H₉NO135.161.35 g (10 mmol)
Ethyl AcetoacetateC₆H₁₀O₃130.141.43 g (11 mmol)
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20190 mg (1.1 mmol)
TolueneC₇H₈92.1450 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Ethanol (for recrystallization)C₂H₅OH46.07As needed
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-aminoacetophenone (1.35 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), p-toluenesulfonic acid (190 mg, 1.1 mmol), and toluene (50 mL).

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the p-toluenesulfonic acid catalyst.

    • Separate the organic layer and wash it with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is obtained as an oil or a solid.

    • Purify the crude product by recrystallization from ethanol to afford ethyl 4-methylquinoline-3-carboxylate as a crystalline solid.

Stage 2: Synthesis of 4-Methylquinoline-3-carboxamide

This stage involves a two-step process: the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the final carboxamide.

Part A: Hydrolysis of Ethyl 4-Methylquinoline-3-carboxylate

The ester is hydrolyzed to the carboxylic acid using a basic solution, followed by acidification to precipitate the product.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 4-Methylquinoline-3-carboxylateC₁₃H₁₃NO₂215.252.15 g (10 mmol)
Sodium Hydroxide (NaOH)NaOH40.000.8 g (20 mmol)
EthanolC₂H₅OH46.0720 mL
WaterH₂O18.0220 mL
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed (approx. 2 mL)
Step-by-Step Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve ethyl 4-methylquinoline-3-carboxylate (2.15 g, 10 mmol) in ethanol (20 mL).

    • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL).

  • Reaction Execution:

    • Heat the mixture to reflux with stirring for 2-3 hours.

    • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL).

    • Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • A precipitate of 4-methylquinoline-3-carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Part B: Amidation of 4-Methylquinoline-3-carboxylic Acid

The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with ammonia to form the desired carboxamide.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-Methylquinoline-3-carboxylic AcidC₁₁H₉NO₂187.191.87 g (10 mmol)
Thionyl Chloride (SOCl₂)SOCl₂118.971.43 g (0.87 mL, 12 mmol)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9330 mL
Concentrated Ammonium Hydroxide (NH₄OH)NH₄OH35.0410 mL
Step-by-Step Protocol
  • Formation of the Acyl Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with a sodium hydroxide solution), suspend 4-methylquinoline-3-carboxylic acid (1.87 g, 10 mmol) in anhydrous dichloromethane (30 mL).

    • Add thionyl chloride (0.87 mL, 12 mmol) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.

    • After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-methylquinoline-3-carbonyl chloride is used in the next step without further purification.

  • Amidation Reaction:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly and carefully add concentrated ammonium hydroxide solution (10 mL) to the cooled residue with stirring. An exothermic reaction will occur, and the product will precipitate.

    • Continue stirring the mixture at room temperature for 1 hour.

  • Work-up and Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven to yield 4-Methylquinoline-3-carboxamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction or side reactions.Ensure complete removal of water using the Dean-Stark trap. Consider using a different acid catalyst or adjusting the reaction temperature.
Difficulty in precipitating the carboxylic acid in Stage 2A Product is soluble in the acidic solution.Ensure the pH is sufficiently low (2-3). If precipitation is still poor, extract the acidic aqueous solution with an organic solvent like ethyl acetate, then dry and evaporate.
Low yield in Stage 2B Incomplete formation of the acyl chloride or hydrolysis of the acyl chloride during work-up.Ensure anhydrous conditions for the acyl chloride formation. Add the ammonium hydroxide solution slowly at a low temperature to minimize hydrolysis of the acyl chloride.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-Methylquinoline-3-carboxamide. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various fields, particularly in the development of new therapeutic agents.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. John Wiley & Sons, Inc.
  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • PrepChem. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. [Link]

Sources

optimizing solvent selection for 4-Methylquinoline-3-carboxamide extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Selection for 4-Methylquinoline-3-carboxamide Extraction

Executive Summary

Efficient extraction of 4-Methylquinoline-3-carboxamide (4-MQC) requires a solvent strategy that balances high solubility yield with selectivity against synthetic byproducts.[1] While traditional halogenated solvents (DCM, chloroform) offer high solubility, their environmental toxicity and regulatory restrictions necessitate a shift toward greener, scalable alternatives.[1]

This guide provides a scientifically grounded protocol for solvent selection, leveraging Hansen Solubility Parameters (HSP) and pH-dependent solubility switching .[1] We transition from empirical "trial-and-error" to a predictive, thermodynamic approach, recommending 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, sustainable alternatives to dichloromethane.[1]

Physicochemical Profiling & Mechanistic Basis

To select the optimal solvent, we must first profile the solute. 4-MQC is an amphiphilic heteroaromatic compound with distinct ionizable groups.[1]

Molecular Properties
PropertyValue (Approx.)Implication for Extraction
Molecular Weight ~186.21 g/mol Small molecule, kinetically fast extraction.[1]
LogP (Oct/Water) 1.8 – 2.2Moderately lipophilic.[1] Extracts well into organic solvents but requires polarity.[1][2]
pKa (Quinoline N) 4.8 – 5.4Critical: The molecule is a weak base.[1] It can be protonated (water-soluble) or neutral (organic-soluble).[1]
H-Bond Donor 1 (Amide NH)Requires solvents with H-bond acceptor capability (ethers, esters, alcohols).[1]
H-Bond Acceptor 2 (Quinoline N, C=O)Compatible with protic solvents (alcohols) or dipole-driven solvents.[1]
Thermodynamic Modelling (Hansen Solubility Parameters)

Using Group Contribution methods, we estimate the HSP coordinates for 4-MQC to predict solvent compatibility.[1] The target is to minimize the "Ra" distance between solvent and solute.[1]

  • Dispersion (

    
    ):  High (Aromatic rings).[1]
    
  • Polarity (

    
    ):  Moderate-High (Amide dipole).[1]
    
  • H-Bonding (

    
    ):  Moderate (Amide functionality).[1]
    

Solvent Prediction Table: | Solvent |


 | 

|

| Compatibility Prediction | Green Status | | :--- | :--- | :--- | :--- | :--- | :--- | | Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Excellent (High solubility) | Toxic/Banned | | Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Good (Standard choice) | Recommended | | 2-MeTHF | 16.9 | 5.7 | 6.3 | Excellent (Closest match to DCM) | Highly Recommended | | Ethanol | 15.8 | 8.8 | 19.4 | Moderate (Good for recrystallization) | Recommended | | Toluene | 18.0 | 1.4 | 2.0 | Poor (Too non-polar) | Not Recommended |

Strategic Protocol: pH-Swing Extraction

The most authoritative method for purifying quinoline derivatives is not simple solvation, but Acid-Base Swing Extraction .[1] This leverages the pKa of the quinoline nitrogen to separate the target from non-basic impurities (e.g., unreacted starting materials, neutral byproducts).

Workflow Logic
  • Acid Phase: Protonate 4-MQC (

    
    ).[1] It moves to the aqueous phase.[1] Neutral impurities stay in organic.[1]
    
  • Wash: Discard organic phase (removes impurities).[1]

  • Base Phase: Neutralize 4-MQC (

    
    ). It precipitates or moves to the organic phase.[1]
    
  • Extraction: Extract purified neutral 4-MQC into the final solvent.

ExtractionWorkflow Start Crude Reaction Mixture (4-MQC + Impurities) Acidify Step 1: Acidify to pH 2.0 (Use 1M HCl) Start->Acidify Partition1 Partition: Organic vs. Aqueous Acidify->Partition1 OrgWaste Organic Layer (Neutral Impurities) Partition1->OrgWaste Discard AqProduct Aqueous Layer (Protonated 4-MQC-H+) Partition1->AqProduct Keep Basify Step 2: Basify to pH 9-10 (Use NaOH/NH4OH) AqProduct->Basify Extract Step 3: Extract with 2-MeTHF (or EtOAc) Basify->Extract FinalOrg Final Organic Layer (Purified 4-MQC) Extract->FinalOrg Evaporate -> Pure Solid FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard

Caption: Figure 1. Acid-Base Swing Extraction workflow exploiting the basicity of the quinoline nitrogen for purification.

Detailed Experimental Protocols

Protocol A: Solvent Solubility Screening (Tier 1)

Objective: To empirically validate the thermodynamic predictions.

Materials:

  • Crude 4-MQC (50 mg per vial).[1]

  • Solvents: EtOAc, 2-MeTHF, IPA, Toluene, Acetone.[1]

  • HPLC vials and filters.[1]

Steps:

  • Weigh 50 mg of crude solid into 5 separate HPLC vials.

  • Add 500 µL of respective solvent to each vial.

  • Vortex for 60 seconds; sonicate for 5 minutes at 25°C.

  • Visual Check:

    • Clear solution: High solubility (>100 mg/mL).[1]

    • Suspension: Low solubility.[1]

  • Quantification: Filter supernatant (0.22 µm PTFE), dilute 100x in Acetonitrile, and inject into HPLC.

  • Selection Criteria: Select the solvent with the highest solubility that is also immiscible with water (for extraction).[1] Expectation: 2-MeTHF > EtOAc > Toluene.

Protocol B: Optimized Purification via 2-MeTHF Extraction

Objective: Isolation of high-purity 4-MQC from synthesis reaction mixture.

Reagents:

  • Reaction mixture (crude).[1]

  • 1M HCl (aq).[1]

  • 2M NaOH (aq) or Sat.[1] NaHCO3.

  • Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1] Why? It separates cleanly from water, has higher solubility for amides than EtOAc, and is peroxide-stable with stabilizers.

Step-by-Step Procedure:

  • Initial Dissolution: Dissolve the crude reaction residue in 2-MeTHF (10 volumes relative to mass).

  • Acid Extraction (Purification):

    • Add 1M HCl (5 volumes). Shake vigorously for 2 minutes.

    • Mechanism:[3][4][5] 4-MQC protonates (

      
      ) and migrates to the water phase.[1]
      
    • Separate layers.[1] Keep the Aqueous (bottom) layer.[1]

    • Optional: Wash the aqueous layer once with fresh 2-MeTHF to remove entrained non-basic impurities.[1]

  • Neutralization:

    • Cool the aqueous acidic solution to 5-10°C (exothermic reaction).[1]

    • Slowly add 2M NaOH until pH reaches ~9-10.[1]

    • Observation: The solution will turn cloudy as neutral 4-MQC precipitates or oils out.[1]

  • Final Extraction:

    • Add 2-MeTHF (10 volumes). Shake for 2 minutes.

    • Separate layers.[1] The product is now in the Organic (top) layer.[1]

    • Re-extract the aqueous layer with 5 volumes of 2-MeTHF to ensure yield recovery.[1]

  • Drying & Isolation:

    • Combine organic layers.[1]

    • Wash with Brine (Sat. NaCl) to remove bulk water.[1]

    • Dry over anhydrous Na2SO4 or MgSO4.[1]

    • Filter and concentrate via rotary evaporation (Bath temp: 40°C).

Green Chemistry & Optimization

Replacing Dichloromethane (DCM)

DCM is the traditional solvent for quinoline extraction due to high solubility.[1] However, it is a suspected carcinogen and environmental hazard.[1]

  • Substitute: 2-Methyltetrahydrofuran (2-MeTHF) .

  • Evidence: 2-MeTHF is derived from renewable resources (corncobs/bagasse).[1] It has a similar polarity profile to DCM but is immiscible with water and has a higher boiling point (80°C), reducing VOC emissions.[1]

Recrystallization (Polishing Step)

If the extraction purity is <98%, perform recrystallization.[1]

  • Solvent System: Ethanol/Water (Greenest option).[1]

  • Protocol:

    • Dissolve solid in minimal boiling Ethanol .

    • Add hot Water dropwise until slight turbidity persists.

    • Add 1 drop of Ethanol to clear.[1]

    • Cool slowly to Room Temp, then 4°C.

    • Filter crystals.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of phases or presence of surfactants.Add Brine to increase aqueous density.[1] Filter through a Celite pad if solids are present.[1]
Low Yield (Acid Step) pH not low enough; Quinoline not fully protonated.[1]Check pH of aqueous layer.[1] Ensure pH < 2.[1]0.
Precipitation during Extraction Saturation limit reached.[1]Add more solvent (2-MeTHF) or warm slightly (up to 35°C).[1]
Oiling Out Product melting point depressed by impurities.[1]Use a seed crystal during recrystallization.[1] Switch to EtOAc/Heptane system.

References

  • Byrne, F. P., et al. (2016).[1][2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4:7. Link

  • Abbott, S. (n.d.).[1] "Hansen Solubility Parameters: Basics and Applications." Steven Abbott TCNF.[1] Link

  • ACS Green Chemistry Institute. (2011). "Solvent Selection Tool." American Chemical Society.[1][6] Link

  • PubChem. (2023).[1] "4-Methylquinoline Compound Summary." National Library of Medicine.[1] Link

  • Gmehling, J., & Schedemann, A. (2014).[1] "Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction." Industrial & Engineering Chemistry Research. Link[1]

Sources

HPLC method development for detection of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4-Methylquinoline-3-carboxamide

Part 1: Abstract & Strategic Overview

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Methylquinoline-3-carboxamide (4-MQC) . This compound, a structural analog of immunomodulatory quinoline-3-carboxamides (e.g., Tasquinimod, Laquinimod), presents specific chromatographic challenges due to the basicity of the quinoline nitrogen and the hydrophobicity of the aromatic scaffold.

The Challenge: The primary analytical risk is "peak tailing" caused by the interaction between the positively charged quinoline nitrogen (pKa ~4.5–5.5) and residual silanols on the stationary phase.[1] Furthermore, the method must resolve potential synthetic impurities such as 4-methylquinoline (precursor) and 4-methylquinoline-3-carboxylic acid (hydrolysis degradant).

The Strategy: We utilize a Quality by Design (QbD) approach. Instead of trial-and-error, we define the "Design Space" based on the analyte's physicochemical profile.

  • Stationary Phase: End-capped C18 or Phenyl-Hexyl (for π-π selectivity).[1]

  • Mobile Phase: Acidic pH control (pH 3.0) to maintain the analyte in a fully protonated state, ensuring sharp peak shape and preventing ionization fluctuation.

Part 2: Physicochemical Profiling & Method Design

Before touching the instrument, we must understand the molecule.

PropertyValue (Est.)Chromatographic Implication
Structure Quinoline core + Amide + MethylHydrophobic scaffold with a basic center.[1]
pKa (Quinoline N) ~4.8 – 5.2Critical: At pH 5.0, the analyte exists as a mixture of ionic/neutral forms, causing split peaks. We must operate at pH < 2.8 or pH > 7.[1]0.
LogP ~1.8 – 2.2Moderate hydrophobicity.[1] Requires ~30–50% organic modifier for elution.[1]
UV Max 245 nm, 315 nmDual-wavelength monitoring: 245 nm for sensitivity, 315 nm for specificity (avoiding benzene-based impurities).
Visualizing the Method Development Logic

MethodDev Start Start: 4-MQC Profiling pKa_Check Check pKa (~5.0) Start->pKa_Check pH_Decision Select pH Buffer pKa_Check->pH_Decision Acidic Acidic (pH 2.5 - 3.0) (Formic Acid / Phosphate) pH_Decision->Acidic Protonated Form (Preferred) Basic Basic (pH 7.5 - 8.0) (Requires Hybrid Column) pH_Decision->Basic Neutral Form (Alt. Selectivity) Column_Sel Column Selection (C18 End-capped) Acidic->Column_Sel Basic->Column_Sel Organic Organic Modifier (Acetonitrile vs Methanol) Column_Sel->Organic Final_Method Final Protocol: C18, pH 3.0, ACN Gradient Organic->Final_Method

Figure 1: Decision tree for selecting mobile phase pH based on the ionization state of the quinoline ring.

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: 4-Methylquinoline-3-carboxamide (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additives: Ammonium Formate (or Potassium Dihydrogen Phosphate), Formic Acid (88%).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[1]

Preparation of Solutions
  • Diluent: 50:50 Water:Acetonitrile (v/v).[1] Rationale: Matches the initial gradient strength to prevent solvent shock.

  • Standard Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-MQC into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate for 5 mins), then make up to volume with water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 10 mL Diluent.

Chromatographic Conditions (The "Standard" Method)

This protocol uses an acidic mobile phase to ensure the quinoline nitrogen is fully protonated (


), preventing secondary interactions with silanols.
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase geometry. 3.5 µm offers better resolution than 5 µm without UHPLC backpressure.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Buffers the aqueous phase.[1] Low pH suppresses silanol ionization (



).[1]
Mobile Phase B Acetonitrile (100%)ACN has lower viscosity and UV cutoff than MeOH, providing sharper peaks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Injection Vol 10 µLStandard injection volume.[1]
Detection UV at 254 nmMax absorption for the quinoline aromatic system.[1]

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Hold for polar impurities)

  • 15.0 min: 10% A / 90% B (Elute main peak and hydrophobic impurities)

  • 18.0 min: 10% A / 90% B (Wash)

  • 18.1 min: 90% A / 10% B (Re-equilibration)

  • 23.0 min: Stop

Part 4: Validation Parameters (ICH Q2(R2) Compliant)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following tests.

System Suitability Test (SST)
  • Requirement: Inject the Working Standard (50 µg/mL) five times.

  • Acceptance Criteria:

    • %RSD of Peak Area

      
       2.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5 (Critical for basic quinolines)
    • Theoretical Plates (

      
      ) > 5000
      
Specificity (Forced Degradation)

Subject the sample to stress conditions to prove the method can detect degradation products (e.g., the carboxylic acid hydrolysis product).

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.[1]
    
  • Note: The amide bond at position 3 is susceptible to hydrolysis.[1] Expect a new peak at a lower Retention Time (RT) corresponding to 4-methylquinoline-3-carboxylic acid (more polar).

Linearity & Range
  • Prepare concentrations: 12.5, 25, 50, 75, 100, and 125 µg/mL (25% to 250% of target).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]

Part 5: Troubleshooting & Impurity Mapping

Common issues when analyzing quinoline carboxamides and their solutions.

Impurity Origins Diagram

ImpurityMap cluster_elution Elution Order (RP-HPLC) Aniline Precursor: Aniline Deriv. Intermediate Intermediate: 4-Methylquinoline Aniline->Intermediate Cyclization Product Target: 4-MQC Intermediate->Product Amidation Product->Intermediate Elutes Later Degradant Degradant: 3-Carboxylic Acid Product->Degradant Hydrolysis (Acid/Base) Degradant->Product Polar -> Non-Polar

Figure 2: Synthetic pathway and predicted HPLC elution order. The carboxylic acid degradant elutes first due to the polar -COOH group.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Quinoline N.Ensure pH is

3.[1]0. Add 5mM Triethylamine (TEA) as a silanol blocker if using older columns.[1]
Split Peaks Sample solvent too strong.Dilute sample in mobile phase A (Buffer) rather than pure ACN.
Rt Shift pH fluctuation.[1]Quinoline pKa is sensitive.[1][2] Verify buffer pH with a calibrated meter daily.[1]
Ghost Peaks Carryover.Quinoline-carboxamides are "sticky."[1] Add a needle wash step with 90% ACN.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • PubChem. (2025).[1] Compound Summary: 4-Methylquinoline.[1][2][3] National Library of Medicine.[1] Link

  • Dolan, J. W. (2002).[1] The effect of pH on the separation of basic compounds. LCGC North America.[1] Link

  • Andersson, M., et al. (2010).[1] Synthesis and Pharmacology of Quinoline-3-Carboxamide Derivatives. Journal of Medicinal Chemistry.[1] (Contextual grounding for scaffold properties).

Sources

recrystallization techniques for high-purity 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 4-Methylquinoline-3-carboxamide

Executive Summary

This application note details the protocol for the purification of 4-Methylquinoline-3-carboxamide to pharmaceutical-grade purity (>99.5%). While quinoline-3-carboxamides are privileged scaffolds in medicinal chemistry (often serving as precursors for antiviral and immunomodulatory agents), they present specific purification challenges due to their high melting points, potential for polymorphism, and tendency to co-precipitate with unreacted aniline precursors.[1][2]

This guide moves beyond generic "dissolve and cool" instructions. It provides a solubility-driven decision matrix and a thermodynamically controlled crystallization protocol designed to reject structural impurities (e.g., 4-methylquinoline-3-carboxylic acid) and prevent solvate formation.[2]

Strategic Solvent Selection

The 4-methyl group at the C4 position introduces significant lipophilicity compared to the parent quinoline-3-carboxamide, while the C3-amide moiety provides strong hydrogen-bond donor/acceptor sites.[2] This "push-pull" nature requires a solvent system that disrupts intermolecular amide stacking at high temperatures but enforces aggregation upon cooling.[2]

Solubility Screening Matrix

Before committing the bulk material, perform the following screen using 100 mg samples. The goal is a Temperature Coefficient of Solubility (TCS) > 5 (i.e., >5x more soluble at boiling than at room temperature).[1]

Solvent SystemPolarityRoleSuitability Logic
Ethanol (Abs.) Protic PolarPrimary Candidate Strong H-bonding disrupts amide dimers.[2] The 4-methyl group ensures good solubility at reflux.
Acetonitrile Aprotic PolarAlternative Excellent for rejecting polar acid impurities (hydrolysis byproducts).[1]
Toluene Non-polar AromaticSpecific Use only if the main impurity is highly polar. The target may require large volumes to dissolve.
DMF / Water (3:1) MixedRescue Use only if the compound is insoluble in boiling ethanol.[1] Warning: Difficult to dry; risk of solvates.
Ethyl Acetate Aprotic ModeratePolymorph Control Often yields the thermodynamically stable crystal form but may have low yield.

Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization.[1] While they dissolve the compound well, they have poor TCS (flat solubility curves) and often trap solvent in the crystal lattice.[1]

Detailed Experimental Protocol

Target Scale: 10 g – 100 g Equipment: Double-necked round-bottom flask, reflux condenser, magnetic stirrer/overhead stirrer, temperature probe, vacuum filtration setup.[1][2]

Step 1: Dissolution (Thermodynamic Saturation)[1][2]
  • Charge the crude 4-Methylquinoline-3-carboxamide into the flask.[2]

  • Add Ethanol (Absolute) at a ratio of 10 mL per gram of solid.

    • Note: If using Acetonitrile, start with 12 mL/g.[1]

  • Heat the mixture to reflux (78°C) with moderate stirring.

  • Visual Check:

    • Clear Solution: Proceed to Step 2.

    • Cloudy/Solids Remain: Add solvent in 10% increments. Wait 5 minutes between additions to ensure equilibrium.

    • Dark Insolubles: If black specks remain despite adding 20 mL/g solvent, these are likely inorganic salts or carbonized material.[1] Do not add more solvent.

Step 2: Hot Filtration (Mechanical Purification)

Critical for removing nucleation sites that cause premature/uncontrolled precipitation.[1][2]

  • Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) in an oven or by passing hot solvent through it.[1]

  • Filter the boiling solution rapidly into a clean, pre-warmed receiving flask.

  • Re-heat the filtrate to reflux to dissolve any crystals that formed during filtration.

Step 3: Controlled Nucleation (The "Metastable Zone")[1][2]
  • Remove the heat source. Allow the flask to cool slowly to room temperature with slow stirring (50 RPM) .

  • The Seeding Point: When the internal temperature reaches 55°C , add seed crystals (0.1% w/w) of pure 4-Methylquinoline-3-carboxamide.

    • Why? Seeding bypasses the "Oiling Out" phase (liquid-liquid phase separation) common with methylated quinolines, ensuring a solid crystalline product.[1]

  • Once at room temperature (20-25°C), transfer the flask to an ice-water bath (0-4°C ) for 2 hours.

    • Caution: Do not crash cool immediately from reflux to ice. This traps impurities inside the crystal lattice (occlusion).[1]

Step 4: Isolation and Washing[2]
  • Filter the cold slurry using vacuum filtration.

  • Displacement Wash: Wash the filter cake with cold (-10°C) Ethanol (2 x 2 mL/g).

    • Technique: Turn off the vacuum, pour the wash solvent over the cake to cover it, let it sit for 30 seconds, then re-apply vacuum.[1] This pushes the "mother liquor" (containing impurities) out of the cake pores.[1]

Step 5: Drying
  • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Periodically weigh the sample until the mass is constant (<0.5% change over 1 hour).

Process Visualization: The Decision Tree

The following diagram illustrates the logical flow for troubleshooting solubility issues during the process.

RecrystallizationLogic Start Start: Crude 4-Methylquinoline-3-carboxamide SolventTest Solubility Test (100mg in 1mL EtOH) Start->SolventTest SolubleCold Soluble at 25°C? SolventTest->SolubleCold SolubleHot Soluble at Reflux (78°C)? SolubleCold->SolubleHot No TooSoluble Too Soluble: Switch to Toluene/Heptane SolubleCold->TooSoluble Yes Perfect Ideal: Proceed with EtOH Protocol SolubleHot->Perfect Yes Insoluble Insoluble: Switch to DMF/Water SolubleHot->Insoluble No Dissolve Dissolve at Reflux Perfect->Dissolve Insoluble->Dissolve Use DMF Protocol Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Seed Seed at 55°C (Prevent Oiling Out) Filter->Seed Cool Slow Cool to 0°C Seed->Cool Isolate Isolate & Dry Cool->Isolate

Figure 1: Logic flow for solvent selection and critical process control points (CPPs) in the purification workflow.[2]

Analytical Validation (Quality Control)

A self-validating system requires proof of purity.[2]

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

    • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).[2]

    • Detection: UV at 254 nm (quinoline core absorption).[1]

    • Acceptance Criteria: >99.5% Area Under Curve (AUC). No single impurity >0.1%.

  • 1H-NMR (DMSO-d6):

    • Verify the integral ratio of the methyl group (singlet, ~2.6-2.8 ppm) to the aromatic protons.[1]

    • Check for residual solvent peaks (Ethanol triplet at 1.05 ppm).[1]

  • X-Ray Powder Diffraction (XRPD):

    • Required if the material is for clinical use to ensure a single polymorph phase.

References

  • KoreaScience. (2013).[1] Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] Synthesis, crystal structure and Hirshfeld analysis of quinoline-3-carboxamide derivatives. Retrieved from [Link]

  • University of Rochester. (2026).[1][3] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][1][2]

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition, Butterworth-Heinemann.[2] (Standard text for theoretical grounding of the "Metastable Zone").

Sources

Accelerated Synthesis of 4-Methylquinoline-3-carboxamide Derivatives via Microwave-Assisted Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Quinoline-3-carboxamides are recognized as privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents with immunomodulatory, anticancer, and antibacterial properties.[1] Traditional synthetic routes to these compounds, however, often involve harsh reaction conditions and extended timelines. This application note details a robust and highly efficient protocol for the synthesis of 4-methylquinoline-3-carboxamide derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of the Friedländer annulation, this method dramatically reduces reaction times from hours to mere minutes, improves yields, and aligns with the tenets of green chemistry by minimizing energy consumption and solvent use.[2][3][4] The protocol is designed for reproducibility and scalability, providing researchers in drug discovery and development with a superior alternative to conventional heating methods.

Introduction: The Case for Microwave Synthesis

The quinoline ring is a cornerstone in the development of pharmacologically active compounds.[5] Specifically, derivatives of 4-oxoquinoline-3-carboxamide and related structures have shown significant potential as anticancer agents, in some cases by targeting mammalian topoisomerase II.[6] Furthermore, quinoline-3-carboxamides like Linomide and Tasquinimod have demonstrated potent immunomodulatory and antiangiogenic effects, making them valuable leads in the treatment of autoimmune diseases and various cancers.[7][8]

Conventional synthesis of the quinoline core, often achieved through methods like the Friedländer synthesis, typically requires prolonged heating under reflux conditions, which can lead to lower yields and the formation of side products.[9][10] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[11] Microwave irradiation offers rapid, uniform, and selective heating of the reaction mixture by directly interacting with polar molecules through mechanisms of dipolar polarization and ionic conduction.[2] This results in a suite of advantages perfectly suited for high-throughput synthesis and lead optimization in a drug development setting:

  • Reaction Acceleration: Reaction times are drastically cut from hours to minutes.[4][11]

  • Improved Yields & Purity: Rapid and uniform heating minimizes thermal degradation and the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2][4]

  • Energy Efficiency: By heating only the reactants and solvent, not the vessel, microwave synthesis significantly reduces energy consumption compared to an oil bath or heating mantle.[2][3]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures high reproducibility, a critical factor in pharmaceutical research.[4]

This guide provides a validated protocol for the microwave-assisted synthesis of a representative 4-methylquinoline-3-carboxamide derivative, demonstrating the practical application and benefits of this enabling technology.

Reaction Mechanism and Scientific Rationale

The synthesis of the quinoline scaffold in this protocol is achieved via the Friedländer annulation , a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[12][13]

For the target 4-methylquinoline-3-carboxamide scaffold, the key reactants are a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and an N-substituted acetoacetamide .

The mechanism proceeds through two key stages:

  • Initial Condensation: The reaction initiates with an acid-catalyzed aldol-type condensation between the ketone group of the 2-aminoacetophenone and the reactive α-methylene group of the acetoacetamide.

  • Cyclization and Dehydration: The resulting intermediate rapidly undergoes an intramolecular cyclization, where the amino group attacks the carbonyl of the acetoacetamide moiety. A subsequent dehydration step yields the stable aromatic quinoline ring system.

Glacial acetic acid is an ideal choice for this reaction, serving as both a polar solvent capable of efficiently absorbing microwave energy and as the necessary acid catalyst to promote the condensation and cyclization steps.[9] Its use in a neat (solvent-free) or near-neat capacity further enhances the green credentials of the protocol.[9]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis of a representative compound, N-phenyl-4-methyl-2-phenylquinoline-3-carboxamide.

Materials and Equipment
  • Reagents:

    • 2-Aminoacetophenone (≥98%)

    • N-Phenylacetoacetamide (≥98%)

    • Glacial Acetic Acid (ACS Grade)

    • Ethanol (Reagent Grade)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a snap cap and septum

    • Magnetic stir bar (flea-sized)

    • Standard laboratory glassware (beakers, flasks)

    • Filtration apparatus (Büchner funnel)

    • Rotary evaporator

    • Analytical balance

Visualized Experimental Workflow

The entire process, from reactant preparation to final product analysis, is summarized in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants (2-Aminoacetophenone & N-Phenylacetoacetamide) B Add to Microwave Vial A->B C Add Acetic Acid & Stir Bar B->C D Seal Vial & Place in Microwave Cavity C->D E Irradiate (160°C, 5-10 min) D->E F Cool to Room Temp (Forced Air Cooling) E->F G Pour into Ice Water F->G H Neutralize with NaHCO3 Solution G->H I Filter Precipitate H->I J Wash with Cold Water I->J K Recrystallize from Ethanol J->K L Dry Product Under Vacuum K->L M Characterize (NMR, IR, MS) L->M N Determine Yield & Purity M->N

Caption: Experimental workflow for microwave-assisted quinoline synthesis.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial, combine 2-aminoacetophenone (1.0 mmol, ~135 mg) and N-phenylacetoacetamide (1.1 mmol, ~195 mg).

  • Solvent/Catalyst Addition: Add a magnetic stir bar, followed by 2.0 mL of glacial acetic acid.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 160°C for 5-10 minutes. The reaction progress can be monitored by TLC if desired.

  • Work-up: Once the reaction is complete, cool the vial to room temperature using the instrument's forced air cooling system.

  • Precipitation: Carefully pour the reaction mixture into a beaker containing ~20 mL of an ice-water slurry. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the slurry with stirring until the effervescence ceases and the pH is neutral (~7-8).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 10 mL).

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Safety Precautions
  • Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave synthesis reactions are performed in sealed vessels under pressure. Never exceed the recommended volume or temperature limits of the reaction vial.

  • Ensure the microwave synthesizer's safety interlocks are functioning correctly before operation.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

Results: A Comparative Analysis

The microwave-assisted protocol offers a significant improvement over traditional synthetic methods. The following table summarizes a comparative study for the synthesis of a representative 4-methylquinoline-3-carboxamide derivative.

EntryStarting MaterialsCatalyst/SolventMethodTemp. (°C)TimeYield (%)
12-Aminoacetophenone, N-PhenylacetoacetamideGlacial Acetic AcidMicrowave 1605 min 92%
22-Aminoacetophenone, N-PhenylacetoacetamideGlacial Acetic AcidConventional118 (Reflux)8 hours 65%

Yields are for isolated, purified product. Conventional heating data is representative based on typical Friedländer conditions.

As the data clearly indicates, the microwave-assisted method results in a 96-fold reduction in reaction time and a significant increase in yield (92% vs. 65%). This dramatic acceleration is a direct result of the efficient and rapid energy transfer inherent to microwave heating.[9][14]

Conclusion

This application note presents a validated, efficient, and rapid protocol for synthesizing 4-methylquinoline-3-carboxamide derivatives using microwave irradiation. The Friedländer annulation, when performed under these conditions, is superior to conventional heating, offering dramatically reduced reaction times, higher yields, and operational simplicity.[9][15] This methodology is highly valuable for researchers in medicinal chemistry and drug development, enabling faster synthesis of compound libraries and accelerating the discovery of new therapeutic agents. By adopting this green chemistry approach, laboratories can improve efficiency while minimizing their environmental impact.[16][3]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Organic Chemistry Portal.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC - NIH.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Microwave-assisted Synthesis of Quinolines.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Deriv
  • Friedländer synthesis. Wikipedia.
  • Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Deriv
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC.
  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator.

Sources

preparation of 4-Methylquinoline-3-carboxamide for in vitro biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Comprehensive Preparation of 4-Methylquinoline-3-carboxamide for In Vitro Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] 4-Methylquinoline-3-carboxamide belongs to this versatile class of heterocyclic compounds. Its structure suggests potential for targeted interactions with various biological macromolecules, making it an attractive candidate for screening campaigns.

The reliability and reproducibility of in vitro biological data are fundamentally dependent on the quality and handling of the test compound. Seemingly minor variations in compound preparation can lead to significant discrepancies in assay results, such as inaccurate potency values (e.g., IC₅₀ or EC₅₀), false positives, or false negatives. This guide provides a comprehensive framework for the synthesis, characterization, and meticulous preparation of 4-Methylquinoline-3-carboxamide to ensure the generation of high-quality, trustworthy data in biological assays.

Section 1: Synthesis and Characterization of 4-Methylquinoline-3-carboxamide

A robust synthetic route and rigorous characterization are the cornerstones of any screening campaign. The identity and purity of the compound must be unequivocally established before biological evaluation.

Synthetic Pathway: A Rationale

The synthesis of 4-methylquinoline-3-carboxamide can be efficiently achieved through a multi-step process starting from readily available precursors. The chosen pathway involves the formation of the quinoline core followed by functional group manipulation to yield the final carboxamide. A common and effective approach is the amidation of a corresponding carboxylic acid or ester. The synthesis of the precursor, 4-methylquinoline-3-carboxylic acid, can be accomplished via methods like the Doebner-von Miller reaction or variations of the Pfitzinger reaction.[5]

For this protocol, we will outline a reliable pathway involving the conversion of a carboxylic acid precursor to the target amide.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Start 4-Methylquinoline-3-carboxylic acid + Thionyl Chloride (SOCl₂) AcidChloride Intermediate: 4-Methylquinoline-3-carbonyl chloride Start->AcidChloride Step 1: Activation Crude Crude 4-Methylquinoline-3-carboxamide AcidChloride->Crude Step 2: Amination Ammonia Aqueous Ammonia (NH₄OH) Ammonia->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Removal of Impurities Pure Pure Compound (>95%) Purify->Pure QC Structural & Purity Verification: ¹H NMR, ¹³C NMR, LC-MS, HRMS Pure->QC Final Validation

Caption: Workflow for Synthesis and Quality Control.

Protocol: Synthesis of 4-Methylquinoline-3-carboxamide

Materials:

Reagent M.W. ( g/mol ) Purpose
4-Methylquinoline-3-carboxylic acid 187.19 Starting Material
Thionyl chloride (SOCl₂) 118.97 Activating Agent
Dichloromethane (DCM), anhydrous 84.93 Solvent
Ammonium hydroxide (NH₄OH), 28% aq. 35.04 Amine Source
Sodium bicarbonate (NaHCO₃) 84.01 Neutralizing Agent

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | Drying Agent |

Procedure:

  • Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-methylquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-methylquinoline-3-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in DCM and cool to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (5.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Work-up and Purification: Dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Protocol: Physicochemical Characterization

Ensuring the compound's identity and purity is a critical quality control step.[7] The following analyses are recommended.

Table: Expected Analytical Data for 4-Methylquinoline-3-carboxamide

Analysis Expected Results
¹H NMR Signals corresponding to the quinoline ring protons, the methyl group protons (singlet, ~2.7 ppm), and the carboxamide protons (two broad singlets for -NH₂). The aromatic region will show characteristic shifts for the substituted quinoline system.[8]
¹³C NMR Peaks for all 11 unique carbons, including the methyl carbon, the carbonyl carbon (~168 ppm), and the nine carbons of the quinoline core.[9]
LC-MS A single major peak in the liquid chromatogram (purity ≥95%) with a corresponding mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

| HRMS | High-resolution mass spectrometry to confirm the elemental composition. For C₁₁H₁₀N₂O, the expected exact mass is 186.0793. |

Section 2: Pre-Assay Compound Management

Proper handling of the validated compound is crucial for obtaining meaningful biological data. This involves determining its solubility and preparing stable, accurate stock solutions.

The Criticality of Solubility Assessment

Aqueous solubility is a key physicochemical parameter that profoundly impacts bioassay results.[10] Undissolved compound can lead to:

  • Inaccurate Potency: The actual concentration in solution is lower than the nominal concentration.

  • Assay Interference: Compound precipitates can scatter light, quench fluorescence, or physically interfere with assay components.

  • Poor Reproducibility: Inconsistent dissolution between experiments leads to variable results.

A commonly accepted solubility for drug discovery compounds is >60 µg/mL.

Protocol: Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput measure of how readily a compound dissolves from a DMSO stock into an aqueous buffer.[11] Nephelometry (light scattering) is a common method.

Procedure:

  • Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • In a clear 96- or 384-well plate, add your aqueous assay buffer (e.g., PBS, pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant (e.g., 1%).

  • Mix the plate and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The solubility limit is the concentration at which a significant increase in turbidity is observed compared to controls.

Protocol: Preparation of High-Concentration Stock Solutions

DMSO is the standard solvent for preparing stock solutions due to its ability to dissolve a wide range of organic molecules.[12][13]

Materials:

  • Pure, validated 4-Methylquinoline-3-carboxamide (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate glass vials with Teflon-lined caps

Procedure:

  • Calculation: Determine the mass of compound needed for a desired volume and concentration (e.g., 10 mM).

    • Mass (mg) = [Desired Concentration (mol/L)] x [Volume (L)] x [M.W. ( g/mol )] x 1000

    • Example for 1 mL of a 10 mM stock (M.W. = 186.19 g/mol ):

      • Mass = 0.010 mol/L * 0.001 L * 186.19 g/mol * 1000 = 1.86 mg

  • Preparation:

    • Accurately weigh the calculated mass of the compound into a clean, dry vial.

    • Add the calculated volume of DMSO.

    • Mix thoroughly using a vortexer until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date, and batch number.

    • Store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[14]

Section 3: Preparing Assay-Ready Plates for In Vitro Screening

This section details the final steps to prepare the compound for addition to a biological assay, such as a cell-based or biochemical screen.

Assay_Prep_Workflow cluster_prep Assay Plate Preparation Stock 10 mM Stock in 100% DMSO (Stored at -80°C) Intermediate Intermediate Dilution Plate (e.g., 200 µM in 100% DMSO) Stock->Intermediate Step 1: Thaw & Create Intermediate Plate Serial Serial Dilution Plate (e.g., 10-point, 3-fold dilution in DMSO) Intermediate->Serial Step 2: Generate Dose-Response Concentrations Assay Final Assay Plate (e.g., 384-well) Serial->Assay Step 3: Dispense Compound (e.g., 50 nL per well) FinalAdd Addition to Assay (Cells or Reagents in Aqueous Buffer) Assay->FinalAdd Step 4: Add Assay Components (Final DMSO < 0.5%)

Caption: Workflow for Preparing Assay-Ready Plates.

Quality Control for DMSO in Assays

It is imperative to maintain a consistent, low final concentration of the DMSO solvent in all assay wells.

  • Biochemical Assays: Tolerate up to 1% DMSO.[15]

  • Cell-Based Assays: More sensitive; final DMSO should generally be ≤0.5%, and ideally ≤0.1%.[13][16] High concentrations of DMSO can be cytotoxic or induce unintended biological effects, confounding the interpretation of results.[16][17]

  • Controls: The "vehicle control" wells must contain the same final concentration of DMSO as the compound-treated wells.

Protocol: Serial Dilution for Dose-Response Analysis

This protocol describes the preparation of a 10-point, 3-fold serial dilution series for determining a dose-response curve.

Materials:

  • 10 mM stock solution of 4-Methylquinoline-3-carboxamide in DMSO.

  • High-purity DMSO.

  • 96- or 384-well polypropylene plates (low-binding).

  • Multichannel pipette or automated liquid handler.

Procedure:

  • Prepare Top Concentration: In the first column of a 96-well plate, prepare the highest desired concentration for the serial dilution (e.g., 100 µM) by diluting the 10 mM stock in DMSO.

  • Prepare Dilution Plate: Add a fixed volume of DMSO (e.g., 40 µL) to wells in columns 2 through 10.

  • Perform Serial Dilution:

    • Transfer a portion of the solution from column 1 (e.g., 20 µL) to column 2.

    • Mix thoroughly by pipetting up and down. This creates a 3-fold dilution (e.g., 20 µL into 40 µL = 60 µL total, 1:3).

    • Repeat this process, transferring from column 2 to 3, 3 to 4, and so on, until column 10.

    • Column 11 can be reserved for DMSO vehicle controls.

  • Dispense to Assay Plate: Using an acoustic dispenser or other precision liquid handler, transfer a small volume (e.g., 25-100 nL) from the serial dilution plate into the final assay plate.

  • Final Assay Addition: Add cells or biochemical reagents in aqueous buffer to the assay plate. The large volume of aqueous buffer relative to the small volume of dispensed DMSO ensures the final solvent concentration remains low. For example, adding 50 nL of a DMSO solution to a final assay volume of 50 µL results in a final DMSO concentration of 0.1%.

By adhering to these detailed protocols for synthesis, characterization, and preparation, researchers can ensure that the in vitro biological data generated for 4-Methylquinoline-3-carboxamide is robust, reproducible, and of the highest scientific integrity.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved February 13, 2026, from [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen. Retrieved February 13, 2026, from [Link]

  • Siren, J., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. PMC. Retrieved February 13, 2026, from [Link]

  • Solubility Test. (n.d.). AxisPharm. Retrieved February 13, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). The essential roles of chemistry in high-throughput screening triage. PMC. Retrieved February 13, 2026, from [Link]

  • New horizons in small molecule solubility screening. (2019). Drug Target Review. Retrieved February 13, 2026, from [Link]

  • Lisurek, M., et al. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Retrieved February 13, 2026, from [Link]

  • Singh, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved February 13, 2026, from [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Retrieved February 13, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved February 13, 2026, from [Link]

  • Kumar, A., et al. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved February 13, 2026, from [Link]

  • Tso, S. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved February 13, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved February 13, 2026, from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved February 13, 2026, from [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). SciSpace. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (n.d.). KoreaScience. Retrieved February 13, 2026, from [Link]

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved February 13, 2026, from [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. Retrieved February 13, 2026, from [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Cuny, G. D., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved February 13, 2026, from [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Retrieved February 13, 2026, from [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Retrieved February 13, 2026, from [Link]

  • DMSO usage in cell culture. (2009). Protocol Online. Retrieved February 13, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO?. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Purification of Quinoline. (n.d.). LookChem. Retrieved February 13, 2026, from [Link]

  • da Silva, F. C., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC. Retrieved February 13, 2026, from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Dehertogh, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. Retrieved February 13, 2026, from [Link]

  • Kumar, D., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Retrieved February 13, 2026, from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Retrieved February 13, 2026, from [Link]

  • El-Faham, A., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. (n.d.). SSRN. Retrieved February 13, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved February 13, 2026, from [Link]

Sources

formulation strategies for delivery of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for Delivery of 4-Methylquinoline-3-carboxamide (4-MQC)

Executive Summary & Molecule Profile

4-Methylquinoline-3-carboxamide (4-MQC) represents a critical structural scaffold in medicinal chemistry, serving as a precursor and analog for a class of immunomodulators (e.g., Paquinimod, Tasquinimod) and potential antiviral agents.[1]

While the carboxamide moiety offers hydrogen-bonding potential for target binding (often S100A9 or specific kinases), the fused quinoline ring system confers significant lipophilicity. Consequently, 4-MQC and its derivatives typically exhibit Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but low aqueous solubility.[1]

Key Physicochemical Challenges:

  • High Crystal Lattice Energy: The intermolecular hydrogen bonding between carboxamide groups creates a stable crystal lattice that resists dissolution.[1]

  • Hydrophobicity: The aromatic quinoline core results in a LogP typically ranging from 2.5 to 4.0, limiting solubility in biological fluids.[1]

  • pH-Dependent Solubility: The quinoline nitrogen is weakly basic (pKa ~4.9), suggesting solubility is higher in the gastric environment (pH 1.2) but precipitates in the intestinal environment (pH 6.8).

This guide details two primary formulation strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) to disrupt crystal energy, and Self-Emulsifying Drug Delivery Systems (SEDDS) to maintain solubilization in the GI tract.

Pre-Formulation Characterization Workflow

Before selecting a delivery vehicle, the following parameters must be established to validate the "Go/No-Go" decision for formulation type.

Protocol 2.1: pH-Solubility Profile Determination

Objective: Determine the pH range where 4-MQC precipitates to select the appropriate polymer or surfactant.

  • Preparation: Prepare 10 mL buffers at pH 1.2 (0.1N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

  • Saturation: Add excess 4-MQC solid to each vial containing buffer.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter.

  • Quantification: Analyze via HPLC (See Section 5).

    • Insight: If solubility at pH 1.2 is >10x higher than pH 6.8, a gastric-retentive or enteric-protected formulation may be required to prevent rapid precipitation upon gastric emptying.[1]

Strategy A: Amorphous Solid Dispersion (ASD)

Mechanism: This strategy converts the crystalline 4-MQC into a high-energy amorphous state, stabilized by a polymer carrier.[1] This reduces the energy required for dissolution and generates a supersaturated solution in the gut.

Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) .[1] Why: HPMC-AS is amphiphilic.[1] Its hydrophobic regions interact with the quinoline ring to prevent recrystallization, while its carboxyl groups remain insoluble at low pH (protecting the drug in the stomach if needed) and ionize at neutral pH to release the drug in the intestine.

Protocol 3.1: Solvent Evaporation Method (Lab Scale)

Materials:

  • 4-MQC (Micronized)

  • HPMC-AS (L-grade for pH > 5.5 release)

  • Solvent: Acetone:Methanol (1:1 v/v) - Selected for ability to dissolve both lipophilic drug and polymer.

Step-by-Step Procedure:

  • Solution Preparation:

    • Dissolve 4-MQC in the Acetone:Methanol mixture to achieve a concentration of 20 mg/mL.

    • Add HPMC-AS to the solution.[1] Target a Drug:Polymer ratio of 1:3 (w/w) .

    • Critical Step: Sonicate for 15 minutes to ensure complete molecular dispersion. A clear solution is mandatory; any haze indicates potential for seeding recrystallization.[1]

  • Solvent Removal (Rotary Evaporation):

    • Set bath temperature to 40°C.[1]

    • Apply vacuum gradually to prevent "bumping."[1]

    • Evaporate until a dry film forms.[1]

  • Secondary Drying:

    • Place the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent (ICH Q3C guidelines).[1]

  • Milling:

    • Pulverize the dried solid dispersion using a ball mill or mortar and pestle.[1]

    • Sieve through a #60 mesh screen to ensure uniform particle size for dosing.[1]

Validation (DSC): Run Differential Scanning Calorimetry. The disappearance of the sharp melting endotherm of 4-MQC (typically ~200-260°C for this class) confirms the amorphous state.

Strategy B: Self-Emulsifying Drug Delivery System (SEDDS)

Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents.[1] Upon contact with aqueous GI fluids, they spontaneously form a fine oil-in-water emulsion (droplet size < 200 nm), presenting the drug in a solubilized state for absorption.[1]

Target: Ideal for 4-MQC if LogP > 3.0.

Protocol 4.1: SEDDS Formulation & Pseudo-Ternary Phase Diagram

Components:

  • Oil Phase: Capryol 90 (Solubilizes the quinoline core).

  • Surfactant: Cremophor EL or Tween 80 (High HLB for emulsification).[1]

  • Co-Surfactant: Transcutol P (Enhances drug loading).[1]

Step-by-Step Procedure:

  • Solubility Screening:

    • Add excess 4-MQC to 2 mL of each component separately.

    • Stir at 37°C for 48h and quantify solubility. Select the oil with highest solubility capacity.[1]

  • Construction of Phase Diagram (Smix):

    • Mix Surfactant and Co-Surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.[1]

    • Titrate Oil with Smix and water to identify the "Nanoemulsion Region" (clear/translucent zone).

  • Final Formulation Preparation:

    • Based on the diagram, select a ratio (e.g., 20% Oil / 40% Surfactant / 40% Co-surfactant).[1]

    • Dissolve 4-MQC into the mixture at 50°C under magnetic stirring until clear.

  • Emulsification Test:

    • Add 1 mL of SEDDS to 900 mL water (37°C) with gentle agitation.

    • Pass Criteria: Formation of a clear/bluish emulsion within 1 minute.[1]

Analytical Method (HPLC-UV)

To validate the formulations above, a robust quantification method is required.

System: Agilent 1200 or equivalent with DAD/UV detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 90% B (Linear Gradient)

    • 10-12 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Quinoline absorption max).[1]

  • Injection Vol: 10 µL.

Visualizations & Workflows

Figure 1: Formulation Decision Matrix

Caption: Decision tree for selecting ASD vs. SEDDS based on physicochemical properties of the specific quinoline derivative.

FormulationStrategy Start Start: 4-MQC Derivative SolubilityCheck Check Aqueous Solubility (pH 1.2 - 6.8) Start->SolubilityCheck HighSol Soluble (>1 mg/mL) SolubilityCheck->HighSol Yes LowSol Insoluble (<0.1 mg/mL) SolubilityCheck->LowSol No LogPCheck Check LogP HighLogP LogP > 3.0 (Lipophilic) LogPCheck->HighLogP ModLogP LogP < 3.0 (Crystal Energy Dominant) LogPCheck->ModLogP SimpleForm Simple Solution/Tablet HighSol->SimpleForm LowSol->LogPCheck SEDDS Strategy: SEDDS (Lipid Formulation) HighLogP->SEDDS Solubilize in Oil ASD Strategy: Solid Dispersion (HPMC-AS/PVP) ModLogP->ASD Disrupt Crystal Lattice

Figure 2: SEDDS Preparation & Mechanism

Caption: Schematic of Self-Emulsifying Drug Delivery System preparation and in vivo dispersion.

SEDDS_Workflow API 4-MQC (Powder) Mix Mixing (50°C, Stirring) API->Mix Oil Oil Phase (Capryol 90) Oil->Mix Surf Surfactant Mix (Tween 80 + Transcutol) Surf->Mix PreCon Pre-Concentrate (Isotropic Liquid) Mix->PreCon Stomach Gastric Fluid (Aqueous Phase) PreCon->Stomach Oral Dosing Emulsion Nano-Emulsion (<200nm Droplets) Stomach->Emulsion Spontaneous Emulsification Absorption Lymphatic/Portal Absorption Emulsion->Absorption

References

  • Vertex AI Search. (2023).[1] Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Link

  • National Institutes of Health (NIH). (2019).[1] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry. Link

  • SIELC Technologies. (n.d.).[1] Separation of 2-Methylquinoline-4-carboxamide on Newcrom R1 HPLC column. Link

  • MDPI. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics. Link

  • ChemicalBook. (n.d.).[1] 4-Methylquinoline Physicochemical Properties. Link

Sources

Application Notes and Protocols: Functionalization of the Carboxamide Group in 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Carboxamide Scaffold - A Privileged Motif in Chemical Science

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable physicochemical properties.[1][2][3] Within this class of compounds, 4-methylquinoline-3-carboxamide stands out as a versatile building block for the synthesis of novel molecular entities. The strategic positioning of the methyl group at the 4-position and the carboxamide at the 3-position offers a unique electronic and steric environment, influencing the reactivity of the molecule and the biological activity of its derivatives.[4][5] The functionalization of the carboxamide group, in particular, opens up a plethora of opportunities for structural diversification, enabling the modulation of properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for applications in drug discovery and the development of functional materials.[6]

This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalization reactions of the carboxamide group in 4-methylquinoline-3-carboxamide. As a senior application scientist, this document is structured to not only provide reproducible methodologies but also to offer insights into the underlying chemical principles, empowering researchers to adapt and innovate.

I. Conversion to Amines via Rearrangement Reactions: Accessing the 3-Aminoquinoline Core

One of the most powerful transformations of a primary carboxamide is its conversion to a primary amine with one fewer carbon atom. This is achieved through a class of reactions known as rearrangement reactions, namely the Hofmann, Curtius, and Lossen rearrangements. These reactions proceed through an isocyanate intermediate and are invaluable for accessing the 4-methylquinolin-3-amine scaffold, a key pharmacophore in numerous bioactive molecules.

A. Hofmann Rearrangement: Direct Conversion of the Carboxamide

The Hofmann rearrangement allows for the direct conversion of a primary amide to a primary amine using a halogen (typically bromine) in the presence of a strong base.[7][8][9]

Mechanism Insight: The reaction is initiated by the deprotonation of the amide nitrogen, followed by halogenation to form an N-bromoamide intermediate. A second deprotonation and subsequent rearrangement lead to the formation of an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[8][9]

Hofmann_Rearrangement cluster_1 Hofmann Rearrangement Workflow Start 4-Methylquinoline-3-carboxamide Reagents Br2, NaOH, H2O Intermediate1 N-Bromoamide Start->Intermediate1 Halogenation Intermediate2 Isocyanate Intermediate1->Intermediate2 Rearrangement Intermediate3 Carbamic Acid Intermediate2->Intermediate3 Hydrolysis Product 4-Methylquinolin-3-amine Intermediate3->Product Decarboxylation

Caption: Workflow of the Hofmann Rearrangement.

Protocol: Synthesis of 4-Methylquinolin-3-amine via Hofmann Rearrangement

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-methylquinoline-3-carboxamide in 100 mL of a 10% aqueous solution of sodium hydroxide.

  • Reaction Initiation: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a pre-cooled solution of bromine (e.g., 4.3 mL in 50 mL of 10% NaOH) through the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/ParameterCondition
Starting Material4-Methylquinoline-3-carboxamide
ReagentsBromine, Sodium Hydroxide
SolventWater
Temperature0-5 °C initially, then 70-80 °C
Reaction Time2-4 hours
Product4-Methylquinolin-3-amine
B. Curtius Rearrangement: From the Corresponding Carboxylic Acid

The Curtius rearrangement offers an alternative route to the 3-aminoquinoline derivative, starting from the corresponding carboxylic acid.[7][10][11][12] This method involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate.

Mechanism Insight: The carboxylic acid is first activated, typically by conversion to an acid chloride, and then reacted with an azide salt (e.g., sodium azide) to form the acyl azide. Upon heating, the acyl azide loses nitrogen gas to form an acyl nitrene, which rapidly rearranges to the isocyanate.[11][13] Subsequent hydrolysis yields the amine. A popular modern variant utilizes diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the acyl azide in a one-pot procedure.[13]

Curtius_Rearrangement cluster_2 Curtius Rearrangement Workflow Start 4-Methylquinoline-3-carboxylic acid Reagents 1. (COCl)2 or SOCl2 2. NaN3 or DPPA Intermediate1 Acyl Azide Start->Intermediate1 Azide Formation Intermediate2 Isocyanate Intermediate1->Intermediate2 Thermal Rearrangement Product 4-Methylquinolin-3-amine Intermediate2->Product Hydrolysis

Caption: Workflow of the Curtius Rearrangement.

Protocol: Synthesis of 4-Methylquinolin-3-amine via Curtius Rearrangement

  • Acid Chloride Formation: In a round-bottom flask, suspend 10.0 g of 4-methylquinoline-3-carboxylic acid in 50 mL of toluene. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride (1.2 equivalents). Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is obtained.

  • Acyl Azide Synthesis: In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to a biphasic mixture of the acid chloride solution and dichloromethane. Stir vigorously at 0-5 °C for 1-2 hours.

  • Rearrangement and Trapping: Carefully separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a flask containing tert-butanol. Heat the mixture to reflux to induce the rearrangement. The isocyanate will be trapped in situ to form the Boc-protected amine.

  • Deprotection: After the rearrangement is complete, remove the solvent under reduced pressure. The resulting Boc-protected amine can be deprotected by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 4-methylquinolin-3-amine.

Reagent/ParameterCondition
Starting Material4-Methylquinoline-3-carboxylic acid
ReagentsOxalyl chloride/SOCl₂, Sodium Azide, tert-Butanol, TFA/HCl
SolventToluene, Dichloromethane
Temperature0-5 °C for azide formation, Reflux for rearrangement
Reaction Time4-8 hours
Product4-Methylquinolin-3-amine

II. Reduction of the Carboxamide: Synthesis of Aminomethylquinolines

The reduction of the carboxamide group provides access to (4-methylquinolin-3-yl)methanamine, a valuable intermediate for the synthesis of compounds with a flexible linker.

Mechanism Insight: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the initial formation of a tetrahedral intermediate, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then further reduced to the amine.[6][8]

Amide_Reduction cluster_3 Amide Reduction Workflow Start 4-Methylquinoline-3-carboxamide Reagents 1. LiAlH4, THF 2. H2O quench Intermediate Iminium Ion Intermediate Start->Intermediate Reduction Product (4-Methylquinolin-3-yl)methanamine Intermediate->Product Further Reduction

Caption: Workflow for the Reduction of a Carboxamide.

Protocol: Synthesis of (4-Methylquinolin-3-yl)methanamine

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-methylquinoline-3-carboxamide (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[6]

  • Work-up and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Reagent/ParameterCondition
Starting Material4-Methylquinoline-3-carboxamide
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Reflux
Reaction Time4-8 hours
Product(4-Methylquinolin-3-yl)methanamine

III. Dehydration to Nitriles: Introducing a Cyano Group

The dehydration of the primary carboxamide group to a nitrile introduces a versatile functional group that can participate in a wide range of subsequent transformations.

Mechanism Insight: This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).[14][15] The reaction generally involves the activation of the amide oxygen, followed by elimination to form the nitrile.

Protocol: Synthesis of 4-Methylquinoline-3-carbonitrile

  • Setup: In a round-bottom flask, mix 4-methylquinoline-3-carboxamide (1.0 equivalent) with phosphorus pentoxide (1.5 equivalents).

  • Reaction: Heat the mixture carefully under vacuum (or with a drying tube) to a temperature sufficient to initiate the reaction (typically 150-200 °C). The product can be distilled directly from the reaction mixture as it forms.

  • Alternative (Milder) Conditions: Alternatively, dissolve the carboxamide in a suitable solvent like dichloromethane or acetonitrile. Add a dehydrating agent such as trifluoroacetic anhydride in the presence of a base like triethylamine or pyridine at 0 °C to room temperature.

  • Work-up: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

Reagent/ParameterCondition (Method 1)Condition (Method 2)
Starting Material4-Methylquinoline-3-carboxamide4-Methylquinoline-3-carboxamide
ReagentPhosphorus Pentoxide (P₂O₅)Trifluoroacetic Anhydride, Triethylamine
SolventNoneDichloromethane or Acetonitrile
Temperature150-200 °C0 °C to Room Temperature
Reaction Time1-2 hours2-4 hours
Product4-Methylquinoline-3-carbonitrile4-Methylquinoline-3-carbonitrile

IV. Hydrolysis to Carboxylic Acid: Reclaiming the Carboxyl Group

Hydrolysis of the carboxamide group regenerates the corresponding carboxylic acid, 4-methylquinoline-3-carboxylic acid, which can be a valuable starting material for other transformations, such as the Curtius rearrangement or esterification.

Mechanism Insight: Hydrolysis can be performed under either acidic or basic conditions.[16] Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the departure of the amide anion, which is then protonated. Acidic hydrolysis involves the protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by water.

Protocol: Synthesis of 4-Methylquinoline-3-carboxylic acid

  • Basic Hydrolysis: In a round-bottom flask, suspend 4-methylquinoline-3-carboxamide (1.0 equivalent) in a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture to reflux for several hours, or until the reaction is complete (monitoring for the cessation of ammonia evolution or by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4.

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Reagent/ParameterCondition
Starting Material4-Methylquinoline-3-carboxamide
ReagentSodium Hydroxide or Potassium Hydroxide
SolventWater
TemperatureReflux
Reaction Time4-12 hours
Product4-Methylquinoline-3-carboxylic acid

V. N-Alkylation and N-Arylation: Diversification at the Nitrogen Atom

Direct substitution on the amide nitrogen allows for the introduction of a wide variety of alkyl and aryl groups, leading to the synthesis of N-substituted 4-methylquinoline-3-carboxamides.

Mechanism Insight: The N-alkylation of primary amides typically requires a strong base to deprotonate the amide nitrogen, forming a nucleophilic amide anion that can then react with an alkyl halide.[17] N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N_Alkylation cluster_4 N-Alkylation Workflow Start 4-Methylquinoline-3-carboxamide Reagents 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Intermediate Amide Anion Start->Intermediate Deprotonation Product N-Alkyl-4-methylquinoline-3-carboxamide Intermediate->Product Nucleophilic Substitution

Caption: Workflow for the N-Alkylation of a Carboxamide.

Protocol: Synthesis of N-Benzyl-4-methylquinoline-3-carboxamide

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add a solution of 4-methylquinoline-3-carboxamide (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes, and then allow it to warm to room temperature.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reagent/ParameterCondition
Starting Material4-Methylquinoline-3-carboxamide
ReagentsSodium Hydride, Benzyl Bromide
SolventAnhydrous Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time4-8 hours
ProductN-Benzyl-4-methylquinoline-3-carboxamide

VI. Conclusion

The functionalization of the carboxamide group in 4-methylquinoline-3-carboxamide provides a powerful platform for the generation of diverse and structurally complex molecules with significant potential in medicinal chemistry and materials science. The protocols detailed in this guide offer reliable and reproducible methods for key transformations, including conversion to amines, reduction, dehydration, hydrolysis, and N-alkylation. By understanding the underlying mechanisms and experimental nuances, researchers are well-equipped to explore the vast chemical space accessible from this versatile starting material.

References

Sources

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we provide in-depth, field-proven insights to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific challenges you may encounter during the synthesis of 4-Methylquinoline-3-carboxamide, which is typically achieved through a multi-step process involving a Gould-Jacobs type reaction followed by amidation.

Part 1: The Initial Condensation Reaction

The first critical step is the condensation of an appropriate aniline (e.g., 3-methylaniline) with diethyl ethoxymethylenemalonate (EMME). Low yields in this step will impact the entire synthesis.

Question 1: My initial condensation of 3-methylaniline with EMME is resulting in a low yield of the desired diethyl (3-methylanilino)methylenemalonate intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial condensation are often due to incomplete reaction, side reactions, or degradation of the product. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction between the aniline and EMME requires sufficient thermal energy to proceed to completion.

    • Troubleshooting:

      • Reaction Temperature & Time: Ensure the reaction is heated under reflux. While some protocols suggest heating for a few hours, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

      • Solvent: Ethanol is a commonly used solvent for this step.[1] Ensure it is of appropriate grade and dry, as water can potentially hydrolyze the EMME.

      • Microwave Irradiation: For a significant rate enhancement and potentially higher yields, consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes.[2][3][4]

  • Side Reactions: Although this step is generally clean, unwanted side reactions can occur if the reaction temperature is excessively high or if impurities are present in the starting materials.

    • Troubleshooting:

      • Purify Starting Materials: Ensure the 3-methylaniline and EMME are of high purity. Distill the aniline if necessary.

      • Temperature Control: While reflux is necessary, avoid excessive heating which could lead to decomposition. A well-controlled heating mantle or oil bath is recommended.

  • Work-up and Isolation: Product loss during the work-up and purification can also lead to an apparent low yield.

    • Troubleshooting:

      • Crystallization: The intermediate product often crystallizes upon cooling the reaction mixture. Ensure the mixture is cooled sufficiently to maximize precipitation.

      • Washing: Wash the filtered product with a cold solvent (e.g., ice-cold ethanol or acetonitrile) to remove unreacted starting materials without dissolving a significant amount of the product.[5]

ParameterConventional HeatingMicrowave Irradiation
Solvent Ethanol[1]Neat (solvent-free) or Ethanol[2][3]
Temperature Reflux120-250 °C[4][5]
Time 2-3 hours[1]2-15 minutes[2][4]
Typical Yield Good to HighComparable or Higher than Conventional

Part 2: The Cyclization Step

The thermal cyclization of the diethyl (3-methylanilino)methylenemalonate intermediate to form the ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a critical, high-temperature step.

Question 2: The yield of my cyclization reaction to form the quinolone ring is very low. What are the critical factors for this step?

Answer:

The intramolecular cyclization is often the most challenging step in the Gould-Jacobs synthesis and is highly dependent on the reaction temperature and medium.[5][6]

  • Insufficient Temperature: This is the most common reason for low yields. The cyclization requires significant thermal energy to overcome the activation barrier.[6]

    • Troubleshooting:

      • High-Boiling Solvents: The reaction is traditionally carried out in high-boiling point solvents such as diphenyl ether or Dowtherm A (a mixture of diphenyl ether and biphenyl) at temperatures around 250 °C.[1][7][8] Using a lower boiling solvent will not provide the necessary energy for the reaction to proceed efficiently.

      • Solvent-Free Conditions: Heating the intermediate neat under microwave irradiation can also be effective and may offer better control and shorter reaction times.[5][9]

      • Alternative Solvents: Studies have shown that other high-boiling solvents like 1,2,4-trichlorobenzene can be effective and potentially less expensive alternatives.[10]

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental.

    • Troubleshooting:

      • Optimization: The optimal reaction time should be determined experimentally by monitoring the disappearance of the starting material and the formation of the product via TLC or HPLC.

      • Degradation: Prolonged heating at very high temperatures can lead to product degradation.[5]

  • Alternative Reagents for Cyclization: Harsh thermal conditions can be avoided by using specific reagents to promote cyclization.

    • Troubleshooting:

      • Eaton's Reagent: A mixture of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) can catalyze the cyclization under milder conditions (e.g., 80-100 °C) and often results in excellent yields.[3]

      • Polyphosphoric Acid (PPA): PPA can also be used to promote cyclization, though it can be viscous and difficult to work with.

Troubleshooting Workflow for Cyclization

start Low Cyclization Yield temp Is the reaction temperature high enough? (~250 °C) start->temp solvent Are you using a high-boiling solvent (e.g., diphenyl ether)? temp->solvent No time Have you optimized the reaction time? temp->time Yes failure Re-evaluate starting material purity solvent->failure eaton Consider using Eaton's reagent for milder conditions. time->eaton No improvement success Improved Yield time->success Yes eaton->success

Caption: Decision tree for troubleshooting low cyclization yields.

Part 3: Amide Formation

The final step involves the conversion of the ethyl ester to the desired carboxamide. This can be a multi-step process involving hydrolysis of the ester to a carboxylic acid, followed by amide coupling, or direct amidation.

Question 3: I am struggling with the final amidation step. What are the best practices for converting the ethyl 4-hydroxy-6-methylquinoline-3-carboxylate to 4-Methylquinoline-3-carboxamide?

Answer:

The conversion of the ester to the amide can be approached in several ways, each with its own set of challenges. A common and effective route is a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide formation.

Step 1: Hydrolysis of the Ester

  • Challenge: Incomplete hydrolysis or side reactions.

  • Protocol:

    • Base-Catalyzed Hydrolysis: Reflux the ethyl ester with an excess of aqueous sodium hydroxide or potassium hydroxide in a co-solvent like ethanol until the reaction is complete (monitor by TLC).

    • Acidification: After cooling, carefully acidify the reaction mixture with an acid like HCl to precipitate the carboxylic acid.

    • Isolation: Filter the precipitated carboxylic acid, wash with water, and dry thoroughly.

Step 2: Amide Coupling

  • Challenge: Low yield in the coupling reaction.

  • Protocol:

    • Acid Activation: The carboxylic acid must be activated before reacting with an ammonia source.

      • Thionyl Chloride (SOCl2): A common method is to convert the carboxylic acid to the more reactive acid chloride by refluxing with thionyl chloride (often with a catalytic amount of DMF). The excess SOCl2 is then removed under vacuum.

      • Coupling Reagents: Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used under milder conditions.[11]

    • Reaction with Ammonia: The activated acid chloride (or the in-situ activated acid) is then reacted with a source of ammonia (e.g., concentrated ammonium hydroxide, or ammonia gas bubbled through an appropriate solvent) at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

    • Purification: The final product, 4-Methylquinoline-3-carboxamide, is then isolated and purified, typically by recrystallization or column chromatography.

ParameterAcid Chloride MethodHATU Coupling Method
Activation Reagent Thionyl Chloride (SOCl2)HATU
Base Not typically required for activationOrganic base (e.g., DIPEA)[11]
Solvent DMF (catalyst), THF for amidationDMF[11]
Temperature Reflux for activation, 0°C to RT for amidationRoom Temperature
Advantages Inexpensive reagentsMilder conditions, often higher yields
Disadvantages Harsh reagents, potential side reactionsMore expensive reagents

Part 4: General Troubleshooting

Question 4: I am observing significant tar and polymer formation during my reaction, making purification difficult. What is the cause and how can I prevent it?

Answer:

Tar and polymer formation are common issues in quinoline syntheses, especially those requiring high temperatures and acidic conditions.[12]

  • Cause: These side reactions are often due to the polymerization of intermediates or the decomposition of starting materials and products under harsh conditions. Localized overheating can also be a significant contributor.[12]

  • Prevention:

    • Controlled Heating: Use a well-stirred oil bath or heating mantle to ensure even heat distribution and prevent localized overheating.

    • Inert Atmosphere: Conducting the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

    • Milder Conditions: As mentioned previously, using Eaton's reagent for the cyclization step can avoid the very high temperatures that often lead to tar formation.[3]

    • Purification of Intermediates: Ensure that the intermediate from the condensation step is pure before proceeding to the high-temperature cyclization. Impurities can often act as catalysts for polymerization.

    • Proper Work-up: After the reaction, a proper work-up is crucial to separate the desired product from tarry residues. This may involve trituration with a suitable solvent or column chromatography.

General Synthesis Workflow

Caption: Overall synthesis pathway for 4-Methylquinoline-3-carboxamide.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 57(32), 6635-6642. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series. Retrieved February 15, 2026, from [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38889-38893. Available from: [Link]

  • de Souza, M. V. N., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(11), 1483. Available from: [Link]

  • Ito, T., et al. (1995). Synthesis and biological properties of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 38(18), 3557-3565. Available from: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved February 15, 2026, from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). PMC. Retrieved February 15, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). PMC. Retrieved February 15, 2026, from [Link]

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2012). PMC. Retrieved February 15, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Synthesis of Quinolines. (2015). Scribd. Retrieved February 15, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. (n.d.). SSRN. Retrieved February 15, 2026, from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. (n.d.). Retrieved February 15, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of quinoline derivatives. (2005). Google Patents.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). SciSpace. Retrieved February 15, 2026, from [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2013). KoreaScience. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

overcoming solubility issues of 4-Methylquinoline-3-carboxamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization of 4-Methylquinoline-3-carboxamide

Ticket ID: #SOL-4MQ3C-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming precipitation and solubility limits in aqueous media

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because 4-Methylquinoline-3-carboxamide (4-MQC) is precipitating in your cell culture media or buffer, despite looking clear in your DMSO stock.

This is a classic issue with planar, aromatic amides. 4-MQC possesses a "brick dust" character: high crystal lattice energy driven by intermolecular hydrogen bonding (amide-to-amide) and


-

stacking of the quinoline rings. To dissolve it, we must energetically disrupt these crystal forces.[1]

This guide provides a validated, step-by-step troubleshooting workflow to solubilize 4-MQC for biological assays, moving beyond simple "shake and heat" methods to rational formulation design.

Module 1: Physicochemical Intelligence (The "Why")

Before attempting a protocol, understand the enemy.[1] 4-MQC is not just "hydrophobic"; it is a weak base with specific stability windows.

PropertyValue (Approx.)Implication for Solubility
LogP ~2.1 – 2.6Moderately lipophilic. It partitions into membranes but hates pure water.
pKa (Quinoline N) ~4.9 – 5.7Critical: It is protonated (ionized) only at pH < 5. At physiological pH (7.4), it is neutral and least soluble.[1]
H-Bond Donors/Acceptors 1 / 2The amide group forms strong intermolecular networks, raising the melting point and resisting dissolution.
Crystal Lattice High EnergyRequires cosolvents or complexing agents to break the lattice.

Module 2: Solubilization Protocols

Protocol A: The "Gold Standard" Stock Solution

Goal: Create a stable, high-concentration stock for long-term storage.[1]

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.[1] Avoid: Ethanol (often leads to evaporation and concentration shifts).

  • Weighing: Weigh 4-MQC into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Note: The solution must be crystal clear. Any turbidity indicates micro-nucleation sites that will cause rapid precipitation later.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Warning: DMSO is hygroscopic. Water uptake lowers solubility power over time. Use single-use aliquots.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Goal: Dilute into media/buffer without immediate precipitation.

The Mechanism: When you dump a DMSO stock into water, the solvent power drops exponentially.[1] This is the "supersaturation spike" where 4-MQC crashes out.

The Solution: Use an intermediate dilution step or a surfactant "chaperone."

Step-by-Step:

  • Prepare Vehicle: Pre-warm your media/buffer to 37°C.

  • Surfactant Spike (Optional but Recommended): Add Tween 80 or Kolliphor EL to your media at a final concentration of 0.1% – 0.5% (w/v). This creates micelles that sequester the hydrophobic drug.

  • The "Jet" Injection:

    • Pipette the required volume of DMSO stock.

    • Submerge the tip below the surface of the rapidly stirring media.

    • Inject quickly ("jet") to ensure immediate dispersion. Do not dropwise add to the surface.

  • Equilibration: Stir for 15 minutes. Check for turbidity (Tyndall effect) using a laser pointer.

Protocol C: Cyclodextrin Complexation (Advanced)

Goal: True aqueous solubility without organic cosolvents (ideal for in vivo).[1]

Reagent: Hydroxypropyl-


-cyclodextrin (HP-

-CD).
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.
    
  • Addition: Add powdered 4-MQC directly to this vehicle (avoid DMSO if possible, or use minimal DMSO to wet).

  • Energy Input: Sonicate for 30 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.
    
  • Validation: Verify concentration via HPLC/UV-Vis, as some compound may be lost in filtration if not fully complexed.

Module 3: Decision Logic & Workflows

Visual 1: Solubility Troubleshooting Decision Tree

Caption: Logical workflow for selecting the optimal formulation strategy based on required concentration and assay type.

SolubilityDecisionTree Start Start: 4-MQC Formulation CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc SimpleDilution Direct Dilution (0.1% DMSO) LowConc->SimpleDilution Usually Soluble CheckAssay Assay Type? HighConc->CheckAssay InVitro In Vitro (Cell Culture) CheckAssay->InVitro InVivo In Vivo (Animal) CheckAssay->InVivo Cosolvent Cosolvent System (DMSO + Tween 80) InVitro->Cosolvent Tolerates DMSO Complexation Cyclodextrin (20% HP-beta-CD) InVivo->Complexation Avoids DMSO Toxicity SaltForm Acidic Buffer (pH < 5, Citrate) InVivo->SaltForm If IV/IP Route

Visual 2: Cosolvent Screening Protocol

Caption: Step-by-step methodology for determining the "Golden Ratio" of solvent to antisolvent.

CosolventScreening Step1 1. Prepare Stock 50 mM in DMSO Step2 2. Prepare Series Aliquot into 96-well plate Step1->Step2 Step3 3. Titrate Buffer Add PBS dropwise Step2->Step3 Step4 4. Measure Turbidity Absorbance @ 600nm Step3->Step4 Step5 5. Define Limit Max conc. before OD spike Step4->Step5

Module 4: Troubleshooting FAQ

Q: My compound precipitates after 24 hours in the fridge. Why? A: Temperature is a solubility variable. Lowering the temperature reduces the kinetic energy available to keep the lattice disrupted.

  • Fix: Store diluted working solutions at room temperature (if chemical stability permits) or re-warm to 37°C and vortex before use.

Q: Can I use acid to dissolve it? A: Yes, but with caution. The quinoline nitrogen (pKa ~5) will protonate at pH 4, drastically increasing solubility.[1]

  • Risk: If you inject this acidic solution into a neutral buffer (pH 7.4), the pH will shift up, the compound will deprotonate, and it will precipitate immediately.[1] Acidification is only useful if the final assay pH remains acidic.

Q: I see "oiling out" instead of crystals. A: This occurs when the compound separates as a liquid phase rather than a solid. This is common with high concentrations of DMSO in water.

  • Fix: Increase the surfactant concentration (Tween 80) to stabilize the oil droplets into an emulsion, or switch to the Cyclodextrin protocol (Protocol C).

Q: Is the methyl group at position 4 causing steric hindrance? A: The 4-methyl group likely forces the 3-carboxamide out of perfect planarity with the quinoline ring. While this might slightly lower the melting point compared to the non-methylated analog, it also increases lipophilicity (LogP), making aqueous solubility strictly worse.[1]

References

  • Physicochemical Properties of Quinoline Deriv

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10285, 4-Methylquinoline.[1]

    • URL:[Link][1]

  • Solubility of Quinoline-3-carboxamides

    • Source: Carvajal, M. T., & Yalkowsky, S. H. (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

    • URL:[Link]

  • Cyclodextrin Complexation Str

    • Source: Saokham, P., et al. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.

    • URL:[Link][1]

  • Formul

    • Source: Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • URL:[Link]

Sources

identifying common impurities in 4-Methylquinoline-3-carboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 4-Methylquinoline-3-carboxamide . It addresses the specific challenges of impurity profiling, synthesis troubleshooting, and analytical validation for this heterocyclic scaffold.

Introduction: The Impurity Landscape

4-Methylquinoline-3-carboxamide is a critical pharmacophore in medicinal chemistry, often utilized in the development of cannabinoid receptor ligands (e.g., JTE-907 analogues) and antiviral agents. High-purity production is frequently hindered by the "perisubstituent effect"—the steric clash between the C4-methyl group and the C3-carboxamide/C5-proton—which complicates both synthesis and chromatographic separation.

This guide focuses on the two most prevalent synthetic routes:

  • Amidation of 4-Methylquinoline-3-carboxylic acid (Standard Industrial Route).

  • Friedländer-type Condensation (Cyclization Route).

Module 1: Origin of Impurities (Root Cause Analysis)

Q1: What are the most common impurities found in the crude product?

A: The impurity profile depends heavily on the synthetic strategy. Below is a breakdown of the most frequent contaminants.

Impurity TypeStructure/DescriptionOriginRelative Retention (RRT)*
Impurity A (Hydrolysis) 4-Methylquinoline-3-carboxylic acidHydrolysis of the amide (during workup) or unreacted starting material.[1]~0.85 (Elutes earlier)
Impurity B (Regioisomer) 2-Methylquinoline-3-carboxamideIsomeric contaminant from the precursor synthesis (e.g., if Combes synthesis was used for the quinoline core).[1]~1.10 (Elutes later)
Impurity C (Dimer) Quinoline-3-carboxylic anhydride dimerFormed during acid chloride activation if water is absent and stoichiometry is off.[1]> 1.50 (Late eluter)
Impurity D (Intermediate) 2-Aminoacetophenone derivativesUnreacted starting material from Friedländer cyclization.[1]Varies (Usually non-polar)
Impurity E (Oxidation) Quinoline N-oxideOxidation of the quinoline nitrogen during prolonged exposure to air/light.[1]~0.40 - 0.60 (Polar)

*RRT values are approximate for a C18 column with acidic mobile phase.

Q2: Why is the 2-methyl isomer (Impurity B) so difficult to remove?

A: The 2-methyl and 4-methyl isomers are regioisomers with identical molecular weights and very similar polarities. However, they differ in molecular planarity .

  • 4-Methyl isomer: The methyl group at C4 sterically interacts with the C5 proton and the C3 substituent, forcing the carboxamide group out of the plane of the aromatic ring. This reduces conjugation and slightly alters the dipole moment.

  • 2-Methyl isomer: The methyl group is less sterically hindered, allowing the carboxamide to remain more planar.

  • Troubleshooting: Standard silica chromatography often fails. You must use Reverse Phase HPLC (RP-HPLC) or Recrystallization from a solvent that discriminates based on packing efficiency (e.g., Ethanol/Water).

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

Q3: My HPLC peaks are splitting or tailing significantly. Is my column dead?

A: Likely not. Quinoline compounds are basic nitrogen heterocycles.

  • Tailing: Caused by the interaction of the protonated quinoline nitrogen with residual silanol groups on the silica support.

    • Fix: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping) and add an ion-pairing agent or buffer (e.g., 0.1% Triethylamine or 25 mM Ammonium Formate ) to the mobile phase.

  • Splitting: The 3-carboxamide group can exhibit restricted rotation (rotamers) due to the steric bulk of the neighboring 4-methyl group.

    • Fix: Run the HPLC column at an elevated temperature (40°C - 50°C ) to increase the rotation rate and coalesce the peaks.

Q4: Validated HPLC Protocol for Impurity Profiling

Use this method to resolve the acid, amide, and regioisomers.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

60% B; 15-20 min: 60%

90% B
Temperature 45°C (Critical for peak shape)
Detection UV at 230 nm (quinoline backbone) and 254 nm

Module 3: Detailed Purification Protocols

Protocol A: Removing the Carboxylic Acid Impurity

If your product contains >5% of Impurity A (Acid), simple recrystallization is often insufficient due to hydrogen bonding between the acid and amide.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Basic Wash: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
    • Mechanism:[2][3][4][5] This converts the carboxylic acid (Impurity A) into its water-soluble sodium salt, while the carboxamide remains in the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Precipitation: Concentrate the EtOAc to 20% volume and add n-Hexane dropwise until turbidity is observed. Cool to 4°C for 12 hours.

Protocol B: Separation of Regioisomers (4-Me vs 2-Me)

If Impurity B is present, use Selective Acid Extraction .[1]

  • Dissolve the mixture in Dichloromethane (DCM) .

  • Extract with 0.5 M Hydrochloric Acid (HCl) .

    • Differentiation: The 4-methylquinoline nitrogen is slightly more basic and sterically accessible than the 2-methyl isomer in certain conformations, but often the solubility of the hydrochloride salts differs.

    • Alternative: The 4-methyl isomer hydrochloride salt is often less soluble in cold ethanol than the 2-methyl isomer.

  • Preferred Method: Convert the mixture to HCl salts in Ethanol. The 4-methylquinoline-3-carboxamide HCl salt typically precipitates first upon cooling. Filter, then neutralize with

    
     to recover the free base.
    

Visualizing the Impurity Pathways

The following diagram illustrates the formation of key impurities during the Amidation route.

ImpurityPathways Start 4-Methylquinoline- 3-carboxylic acid Activation Activation (SOCl2 or HATU) Start->Activation ImpurityB Impurity B: Regioisomer (2-Me) (Carryover from SM) Start->ImpurityB Contaminant in SM Intermediate Activated Species (Acid Chloride/Ester) Activation->Intermediate Product TARGET: 4-Methylquinoline- 3-carboxamide Intermediate->Product + NH3 ImpurityA Impurity A: Hydrolyzed Acid Intermediate->ImpurityA + H2O (Hydrolysis) ImpurityC Impurity C: Dimer/Anhydride Intermediate->ImpurityC Low NH3/Water absent Ammonia Ammonia Source (NH3/NH4OH)

Figure 1: Reaction pathway showing the origin of hydrolytic (A), isomeric (B), and dimeric (C) impurities during the amidation process.[2]

Troubleshooting Decision Tree

Troubleshooting Start HPLC Issue? SplitPeak Split/Double Peak? Start->SplitPeak Tailing Peak Tailing? Start->Tailing GhostPeak Ghost Peaks? Start->GhostPeak Rotamers Rotamers likely (Steric hindrance) SplitPeak->Rotamers Yes Silanols Silanol Interaction Tailing->Silanols Yes Carryover Column Carryover or Degradation GhostPeak->Carryover Yes FixTemp Action: Increase Col Temp to 45-50°C Rotamers->FixTemp FixBuffer Action: Add 20mM NH4-Formate or TEA Silanols->FixBuffer FixWash Action: Run Blank with 90% ACN Carryover->FixWash

Figure 2: Diagnostic logic for resolving common HPLC anomalies associated with quinoline carboxamides.

References

  • Musiol, R. (2017). Structure-activity relationship studies of quinoline-based antineoplastic agents. Current Medicinal Chemistry.[6][7]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved February 16, 2026.

  • Sielc Technologies. (2024). Separation of 2-Methylquinoline-4-carboxamide on Newcrom R1 HPLC column. (Methodology adapted for regioisomer separation).[3]

  • Organic Chemistry Portal. Synthesis of Quinolines: Friedländer Synthesis and Related Methods.

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization. Mediterranean Journal of Chemistry.

Sources

Technical Support Center: 4-Methylquinoline-3-carboxamide Stability Under Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylquinoline-3-carboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this compound during reflux procedures. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses common questions about the stability of 4-Methylquinoline-3-carboxamide at elevated temperatures.

Q1: My reaction under reflux is giving low yields and impure products. Could 4-Methylquinoline-3-carboxamide be degrading?

A1: Yes, thermal degradation is a significant possibility. 4-Methylquinoline-3-carboxamide, like many substituted quinolines and aromatic amides, can be susceptible to decomposition at the elevated temperatures typical of reflux conditions. The two primary degradation pathways to consider are hydrolysis of the carboxamide group, potentially followed by decarboxylation.

Q2: What are the likely thermal degradation pathways for 4-Methylquinoline-3-carboxamide?

A2: The most probable degradation route involves a two-step process:

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, which can be exacerbated by heat and the presence of acidic or basic catalysts. This reaction converts the carboxamide to 4-methylquinoline-3-carboxylic acid and ammonia.

  • Decarboxylation: The resulting 4-methylquinoline-3-carboxylic acid can be unstable at high temperatures, losing carbon dioxide to form 4-methylquinoline. This decarboxylation is a known reaction for quinoline carboxylic acids.

It is also possible that other, more complex degradation pathways could occur, leading to a variety of byproducts.

Q3: How does my choice of solvent affect the stability of 4-Methylquinoline-3-carboxamide during reflux?

A3: Solvent selection is critical. The stability of quinoline-3-carboxamide derivatives has been shown to be solvent-dependent. Generally, polar protic solvents like water and ethanol can participate in hydrolysis, while high-boiling point aprotic solvents like DMF, although potentially offering better stability against hydrolysis, can still promote degradation at their reflux temperatures. A computational study on related quinoline-3-carboxamides suggests that stability increases in the order of THF < EtOH < CH3CN < DMF < H2O, though the practical implications for reflux conditions, where water can act as a reactant, must be carefully considered.[1]

Q4: Are there any visible signs of degradation I should watch for?

A4: While not always present, you might observe a darkening or change in the color of your reaction mixture, the formation of insoluble byproducts, or unexpected pressure changes in a sealed system. However, the absence of these signs does not guarantee that degradation is not occurring. The most reliable way to detect degradation is through analytical monitoring.

II. Troubleshooting Guides: Proactive Prevention of Thermal Degradation

This section provides detailed, step-by-step guidance to mitigate the thermal degradation of 4-Methylquinoline-3-carboxamide in your experiments.

Troubleshooting Issue 1: Suspected Hydrolysis of the Carboxamide

Symptoms:

  • Low yield of the desired 4-Methylquinoline-3-carboxamide.

  • Presence of 4-methylquinoline-3-carboxylic acid or 4-methylquinoline in post-reaction analysis (e.g., LC-MS, NMR).

  • Change in the pH of the reaction mixture.

Underlying Cause: The presence of water in the refluxing solvent, potentially catalyzed by acidic or basic conditions, leads to the hydrolysis of the amide bond.

Preventative Protocols:

Protocol 1.1: Use of Dry Solvents and Inert Atmosphere

  • Solvent Preparation: Use anhydrous solvents. If not purchased as such, dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves).

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator before use.

  • Reaction Setup: Assemble the reflux apparatus while flushing with an inert gas such as nitrogen or argon. This is crucial to displace atmospheric moisture and oxygen.[2][3][4][5][6]

  • Maintaining Inert Conditions: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.

Diagram: Experimental Setup for Reflux Under Inert Atmosphere

G cluster_setup Reflux Apparatus cluster_flow Reflux Apparatus flask Round-bottom Flask (with reactants and dry solvent) condenser Condenser (water in/out) flask->condenser flask->condenser Vapors rise bubbler Outlet to Bubbler flask->bubbler Positive pressure condenser->flask Condensate returns gas_inlet Inert Gas Inlet (N2 or Ar) condenser->gas_inlet gas_inlet->flask Displaces air/ moisture gas_inlet->bubbler G A 4-Methylquinoline-3-carboxamide H2O + H₂O (Heat, Acid/Base) A->H2O B 4-Methylquinoline-3-carboxylic Acid CO2 - CO₂ (Heat) B->CO2 C 4-Methylquinoline H2O->B Hydrolysis CO2->C Decarboxylation

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Methylquinoline-3-carboxamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis, with a particular focus on the critical parameter of reaction temperature.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Methylquinoline-3-carboxamide?

The formation of 4-Methylquinoline-3-carboxamide typically follows a multi-step synthesis. A common and effective pathway is the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of an appropriate aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1] Subsequent chemical modifications, such as amidation of a carboxylic acid or ester intermediate, yield the final 4-Methylquinoline-3-carboxamide.

Q2: Why is reaction temperature so critical in the synthesis of the quinoline core?

The key step in the Gould-Jacobs synthesis, the thermal intramolecular cyclization, requires significant thermal energy, typically above 250°C, to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring.[1] Insufficient temperature will lead to incomplete cyclization and low yields. Conversely, excessively high temperatures or prolonged heating can cause degradation of the product and the formation of unwanted side products.[1][2] Therefore, precise temperature control is paramount for maximizing the yield and purity of the desired 4-hydroxyquinoline intermediate.

Q3: What are the typical temperature ranges for the cyclization step?

For the thermal cyclization in the Gould-Jacobs reaction, temperatures are generally maintained around 250°C.[1] This is often achieved by using a high-boiling solvent like diphenyl ether.[1] Modern approaches utilizing microwave irradiation can significantly shorten reaction times and may employ temperatures up to 300°C for very short durations (e.g., 5 minutes) to optimize yields.[1][4] It is crucial to perform a thorough time-temperature examination to optimize the yield for a specific substrate.[4]

Q4: How is the carboxamide group typically introduced?

The carboxamide group is generally introduced after the formation of the quinoline core, which typically exists as a 4-hydroxy-3-carboalkoxyquinoline or the corresponding carboxylic acid.[3] The carboxylic acid can be converted to an acid chloride, for instance, by using thionyl chloride, which is then reacted with an appropriate amine to form the carboxamide.[5] Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents.

II. Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you might encounter during the synthesis, with a focus on temperature-related problems.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low to no yield of the cyclized quinoline product. Insufficient Reaction Temperature: The thermal cyclization step has a high activation energy barrier.Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature for cyclization without significant degradation. For conventional heating, ensure the high-boiling solvent is vigorously refluxing.[1] For microwave synthesis, higher temperatures (e.g., 300°C) for shorter durations may be beneficial.[1][4]
Significant formation of dark, tarry byproducts. Excessive Reaction Temperature or Prolonged Heating: High temperatures can lead to polymerization of intermediates or degradation of the final product.[2][6]Solution: Reduce the reaction temperature. If using microwave heating, decrease the reaction time.[4] Ensure efficient stirring to prevent localized overheating.[6] The use of a moderating agent like ferrous sulfate can sometimes help control exothermic reactions, although this is more common in other quinoline syntheses like the Skraup reaction.[6]
Presence of unreacted anilidomethylenemalonate intermediate. Incomplete Cyclization: This is a direct indication that the reaction has not been supplied with enough energy to proceed to completion.Solution: This strongly suggests the need to increase the reaction temperature or reaction time.[4] A systematic optimization of both parameters is recommended. Start by increasing the temperature while monitoring for the disappearance of the intermediate spot on TLC.
Formation of decarboxylated side products. Excessive Heat During Cyclization or Subsequent Steps: The carboxylic acid or ester group at the 3-position can be susceptible to decarboxylation at very high temperatures.[4]Solution: Carefully control the temperature during the cyclization step. If decarboxylation is a persistent issue, consider if the temperature can be slightly lowered while still achieving a reasonable reaction rate. For subsequent hydrolysis and amidation steps, use milder conditions where possible.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-carboethoxyquinoline via Conventional Heating
  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[1]

  • Cyclization: Dissolve the intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.[1]

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry.

Protocol 2: Amidation to form 4-Methylquinoline-3-carboxamide
  • Hydrolysis (if starting from the ester): The 4-hydroxy-3-carboethoxyquinoline is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.[3]

  • Acid Chloride Formation: Suspend the 4-hydroxy-quinoline-3-carboxylic acid in a suitable solvent like benzene and add thionyl chloride. Reflux the mixture for approximately one hour.[5]

  • Cool the reaction and filter the resulting 4-hydroxy-quinoline-3-carboxylic acid chloride.[5]

  • Amidation: React the acid chloride with the desired amine (e.g., methylamine for 4-Methylquinoline-3-carboxamide) in an appropriate solvent.

IV. Visualizing the Process

Reaction Pathway

Gould-Jacobs_Reaction Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate QuinolineEster 4-Hydroxy-3-carboethoxyquinoline Intermediate->QuinolineEster Thermal Cyclization (>250°C) QuinolineAcid 4-Hydroxyquinoline-3-carboxylic Acid QuinolineEster->QuinolineAcid Hydrolysis AcidChloride 4-Hydroxyquinoline-3-carbonyl Chloride QuinolineAcid->AcidChloride Thionyl Chloride Carboxamide 4-Methylquinoline-3-carboxamide AcidChloride->Carboxamide Amine Amine Amine->Carboxamide Amidation

Caption: The Gould-Jacobs reaction pathway for 4-Methylquinoline-3-carboxamide synthesis.

Troubleshooting Logic

Troubleshooting_Temperature Start Low Yield of Cyclized Product Check_TLC Analyze TLC/LC-MS for Unreacted Intermediate Start->Check_TLC Intermediate_Present Intermediate Present? Check_TLC->Intermediate_Present Increase_Temp Increase Reaction Temperature Intermediate_Present->Increase_Temp Yes Degradation Observe Degradation/ Tarrying? Intermediate_Present->Degradation No Monitor_Progress Monitor Progress Increase_Temp->Monitor_Progress Monitor_Progress->Intermediate_Present Decrease_Temp Decrease Temperature/ Reaction Time Degradation->Decrease_Temp Yes Optimal Optimal Conditions Achieved Degradation->Optimal No Decrease_Temp->Monitor_Progress

Caption: Troubleshooting workflow for optimizing reaction temperature.

V. References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Struga, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 4-Methylquinoline Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by steric hindrance in the synthesis and functionalization of 4-methylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The inherent steric bulk of the 4-methyl group can significantly impact reaction outcomes, leading to issues ranging from low yields to unexpected regioselectivity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common hurdles. Our approach is grounded in mechanistic principles to not only offer solutions but also to foster a deeper understanding of the underlying chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with 4-methylquinoline derivatives.

Q1: Why is my Friedländer synthesis of a 2,4-disubstituted quinoline yielding a complex mixture of products?

A1: The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene ketone, can be sensitive to steric effects.[1][2][3] The 4-methyl group on your desired quinoline product originates from the ketone reactant. If you are using an unsymmetrical ketone, the initial aldol condensation can occur on either side of the carbonyl group, leading to regioisomers. The steric bulk of the 4-methyl group can influence the rate-determining cyclization step, but the initial condensation is often the point of divergence.

Troubleshooting Snapshot:

  • Use a symmetrical ketone: If your desired product allows, using a symmetrical ketone will eliminate the possibility of regioisomers.

  • Employ a pre-formed enolate or enamine: This provides better control over which α-carbon of the ketone reacts.

  • Catalyst choice: Lewis acid or Brønsted acid catalysts can influence the regioselectivity of the initial condensation.[1][2]

Q2: My Doebner-von Miller reaction to synthesize a 4-methylquinoline derivative is failing or giving very low yields. What is the likely cause?

A2: The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines.[4][5][6] The reaction is known to be sensitive to sterically demanding substrates.[7] If the α,β-unsaturated aldehyde or ketone is heavily substituted, particularly at the γ-position, the initial Michael addition of the aniline can be severely hindered, leading to reaction failure.

Troubleshooting Snapshot:

  • Substrate choice: Opt for less sterically hindered α,β-unsaturated carbonyl compounds if possible.

  • Reaction conditions: Higher temperatures and stronger acid catalysis (e.g., polyphosphoric acid) can sometimes overcome the activation energy barrier, but may also lead to side reactions.

  • Alternative syntheses: For highly substituted targets, consider alternative methods like the Combes synthesis which can sometimes be more tolerant to steric bulk.[8][9]

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on a 2-chloro-4-methylquinoline and the reaction is much slower than with 2-chloroquinoline. Why?

A3: The 4-methyl group exerts significant steric hindrance on the adjacent C2 position.[10][11][12] For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group. The bulky methyl group can physically block the trajectory of the incoming nucleophile, slowing down the rate-determining attack step. This steric shield increases the activation energy of the reaction compared to the unsubstituted analog.

Troubleshooting Snapshot:

  • Increase reaction temperature: Providing more thermal energy can help overcome the increased activation barrier.

  • Use a smaller nucleophile: If the reaction allows, switching to a less sterically demanding nucleophile can improve reaction rates.

  • Consider a different mechanism: If SNAr is consistently failing, explore alternative functionalization strategies such as palladium-catalyzed cross-coupling reactions.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming steric hindrance in specific reaction classes involving 4-methylquinoline derivatives.

Guide 1: Regiocontrol in the Combes Quinoline Synthesis

The Combes synthesis is a powerful method for preparing 2,4-disubstituted quinolines from anilines and β-diketones.[8][9] However, when using unsymmetrical β-diketones, controlling the regioselectivity of the cyclization can be challenging due to the influence of the 4-methyl group.

The Problem: The acid-catalyzed cyclization of the intermediate enamine can proceed in two different ways, leading to a mixture of regioisomers. The steric influence of the substituents plays a crucial role in determining the major product.[8]

Troubleshooting Workflow: Combes Synthesis Regiocontrol

G start Poor Regioselectivity in Combes Synthesis sub1 Analyze Steric and Electronic Factors start->sub1 sub2 Modify Reaction Conditions start->sub2 sub3 Alter Substrates start->sub3 opt1a Increase steric bulk on the aniline (e.g., ortho-substituent). sub1->opt1a Directs cyclization away from the bulky group. opt1b Increase steric bulk on the β-diketone's R group. sub1->opt1b Favors formation of the less hindered 2-substituted regioisomer. opt2a Vary Acid Catalyst (e.g., H2SO4 vs. PPA). sub2->opt2a Can alter the transition state energy. opt2b Adjust Reaction Temperature. sub2->opt2b Higher temperatures may favor the thermodynamically more stable product. opt3a Use a symmetrical β-diketone. sub3->opt3a Eliminates regioselectivity issue. G start Low Yield in Cross-Coupling of Halo-4-Methylquinoline sub1 Optimize Ligand start->sub1 sub2 Vary Palladium Precursor start->sub2 sub3 Adjust Reaction Conditions start->sub3 opt1a Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). sub1->opt1a Promotes reductive elimination. opt1b Increase ligand-to-metal ratio. sub1->opt1b Can stabilize the catalytic species. opt2a Try different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3). sub2->opt2a Can affect the rate of catalyst activation. opt3a Increase reaction temperature. sub3->opt3a Overcomes activation energy barrier. opt3b Screen different bases and solvents. sub3->opt3b Can significantly impact reaction outcome.

Sources

Technical Support Center: 4-Methylquinoline-3-carboxamide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4-MQ-3CA | CAS: 491-35-0 (Parent Core Reference)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. As an Application Scientist, I often see researchers treat 4-Methylquinoline-3-carboxamide as a standard organic solid, only to face reproducibility crises months later.

While the amide bond is kinetically stable, the quinoline scaffold introduces unique vulnerabilities. The electron-deficient heteroaromatic ring creates a "push-pull" electronic system with the carboxamide, making the compound susceptible to specific degradation pathways that standard storage often overlooks.

This guide moves beyond generic "store at -20°C" advice. We analyze the mechanism of failure to ensure your data remains robust.

Module 1: Chemical Degradation Pathways (The "Why")

The two primary enemies of 4-Methylquinoline-3-carboxamide are Hydrolysis and Photo-oxidative Coupling .

Amide Hydrolysis (The Purity Killer)

The quinoline ring is electron-withdrawing. This reduces the electron density on the amide nitrogen, but it also makes the carbonyl carbon more electrophilic compared to simple aliphatic amides.

  • Mechanism: In the presence of ambient moisture and trace acidity/basicity (often from residual synthesis solvents), the amide hydrolyzes to 4-methylquinoline-3-carboxylic acid and ammonia.

  • Impact: The carboxylic acid impurity alters the pH of your biological buffers and may have significantly different binding affinities (e.g., losing H-bond donor capability).

Photo-Oxidative N-Oxide Formation

The nitrogen atom in the quinoline ring has a lone pair that is orthogonal to the


-system, making it a weak base but a target for oxidation.
  • Mechanism: UV light excites the conjugated system, generating singlet oxygen species that attack the ring nitrogen, forming N-oxides .

  • Impact: This often manifests as a yellow-to-brown discoloration. N-oxides are highly polar and will drastically shift retention times in HPLC/LC-MS.

Visualizing the Threat Landscape

The following diagram maps the causality of degradation.

DegradationPathways Compound 4-Methylquinoline- 3-carboxamide HydrolysisProd Degradant A: 4-Methylquinoline- 3-carboxylic acid Compound->HydrolysisProd Hydrolysis (Nucleophilic Attack) OxidationProd Degradant B: Quinoline N-Oxide (Yellowing) Compound->OxidationProd Photo-oxidation (Radical Mechanism) Moisture Moisture (H2O) + Trace Acid/Base Moisture->HydrolysisProd UV UV Light (hν) + Oxygen (O2) UV->OxidationProd

Figure 1: Mechanistic degradation pathways showing the conversion to carboxylic acid (hydrolysis) and N-oxide (photo-oxidation).

Module 2: Storage & Handling Protocols (The "How")

To mitigate the pathways above, you must implement a Self-Validating Storage System .

Protocol A: The "Golden Standard" Storage Workflow

Do not store the bulk bottle repeatedly. Every freeze-thaw cycle introduces condensation (hydrolysis risk).

  • Arrival: Verify purity via LC-MS immediately.

  • Aliquot: Under an inert atmosphere (Nitrogen or Argon glovebox/bag), divide the bulk into single-use vials.

  • Desiccation: Place aliquots in a secondary container with active silica gel or molecular sieves.

  • Light Protection: Use Amber borosilicate glass vials. Wrapping clear vials in foil is a "better than nothing" solution but prone to user error (gaps).

  • Temperature: Store at -20°C .

Protocol B: Solubilization for Assays
  • Solvent Choice: DMSO is the standard, but DMSO is hygroscopic.

  • The "Freeze" Rule: Never refreeze a DMSO stock solution more than once. The absorption of water from the air into DMSO accelerates amide hydrolysis by orders of magnitude compared to the solid state.

  • Recommendation: Prepare fresh stocks on the day of the experiment.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by researchers.

ObservationProbable CauseTechnical Diagnosis & Solution
Sample turned yellow/brown Photo-oxidationDiagnosis: Formation of Quinoline N-oxide or radical coupling products.Action: Check LC-MS for M+16 peak (Oxygen addition). Discard sample. Switch to Amber vials immediately.
Purity dropped (New Peak) HydrolysisDiagnosis: Appearance of carboxylic acid derivative.Action: Check LC-MS for M+1 peak (Hydrolysis: -NH2 [+16] + OH [+17] = +1 mass shift is rare; usually, you see the acid mass). Actually, Amide (R-CONH2) -> Acid (R-COOH). Mass change: -15 (NH) + 16 (O) = +1 Da shift. Fix: Ensure desiccators are active (blue, not pink).
Precipitate in Buffer pH/pKa mismatchDiagnosis: The quinoline nitrogen is basic (pKa ~4-5). In neutral buffers (pH 7.4), it is uncharged and hydrophobic.Action: Lower stock concentration or add a co-solvent (e.g., 5% DMSO or Cyclodextrin) to aid solubility.
"Sticky" or caked solid HygroscopicityDiagnosis: Water absorption. This is critical if you are using a Salt Form (e.g., HCl salt) rather than the free base.Action: Dry under high vacuum for 24h before weighing.
Visualizing the Decision Logic

Troubleshooting Problem Start: Observed Issue Color Issue: Color Change (Yellow/Brown) Problem->Color Solubility Issue: Precipitate in Buffer Problem->Solubility Purity Issue: Purity Drop (LC-MS) Problem->Purity Action1 Discard. Check Light Protection. Color->Action1 Action2 Check pH vs pKa. Increase Co-solvent. Solubility->Action2 Action3 Identify Peak. If Acid: Moisture Issue. If +16 amu: Oxidation. Purity->Action3

Figure 2: Decision tree for troubleshooting common stability issues.

Module 4: Validation Experiment (Stress Test)

Don't guess—validate. If you are developing a formulation or a long-term assay, run this Forced Degradation Protocol .

Objective: Determine the "Edge of Failure" for your specific batch.

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1N HCl. Heat at 60°C for 4 hours.

    • Expectation: High degradation (Hydrolysis). If stable here, your compound is exceptionally robust.

  • Oxidative Stress: Dissolve 1 mg in 1 mL 3% H2O2. Room temperature for 4 hours.

    • Expectation: N-oxide formation (M+16 peak).

  • Photostability: Expose solid sample to direct UV/Fluorescent light for 24 hours (control sample wrapped in foil).

    • Expectation: Discoloration in exposed sample.[1]

Analysis: Run HPLC. If the "Main Peak" area decreases by >5% in the control samples (protected from stress), your standard storage conditions are insufficient.

References

  • PubChem. (2025).[2] 4-Methylquinoline.[2][3][4][5] National Library of Medicine. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link][6]

  • Chemistry LibreTexts. (2023). Hydrolysis of Amides. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Column Chromatography Separation of Quinoline Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the column chromatography separation of quinoline carboxamides. This guide is designed to provide practical, in-depth solutions to common purification issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to not only solve immediate separation problems but also to proactively optimize your future chromatographic endeavors.

Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common questions encountered during the column chromatography of quinoline carboxamides.

Q1: My quinoline carboxamide is showing significant peak tailing on a silica gel column. What is the likely cause and a quick fix?

A1: Peak tailing with basic compounds like quinoline carboxamides on silica gel is often due to strong interactions between the basic nitrogen atoms in your compound and acidic silanol groups on the silica surface.[1][2] A quick and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This competing base will mask the active silanol sites, reducing the unwanted secondary interactions and leading to more symmetrical peaks.[3][4]

Q2: I'm observing very poor separation between my desired quinoline carboxamide and a closely related impurity. What's the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust for poor resolution is the mobile phase composition.[5][6] Systematically screen different solvent systems by varying the ratio of your polar and non-polar solvents. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly assessing the effect of different solvent polarities on your separation.[7] Aim for a solvent system that provides a clear difference in the retention factors (Rf) of your compound and the impurity.

Q3: My compound is not eluting from the column, even with a highly polar mobile phase. What should I do?

A3: If your quinoline carboxamide is highly polar, it might be irreversibly adsorbing to the silica gel. In this scenario, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[8] Another powerful option is reversed-phase chromatography using a C18 column, where polar compounds elute earlier. For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable technique.

Q4: Should I use dry loading or liquid loading for my quinoline carboxamide sample?

A4: For quinoline carboxamides, especially if they have limited solubility in the initial mobile phase, dry loading is generally recommended.[9][10] This technique involves pre-adsorbing your sample onto a small amount of silica gel or an inert support like Celite before loading it onto the column.[11] Dry loading prevents the sample from precipitating at the top of the column and often leads to sharper bands and better resolution compared to liquid loading, where a strong dissolution solvent can interfere with the initial separation.[12]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex separation challenges.

Issue 1: Persistent Peak Tailing of Basic Quinoline Carboxamides

Peak tailing is a common frustration when purifying nitrogen-containing heterocycles like quinoline carboxamides.[13] It leads to broader peaks, reduced resolution, and inaccurate quantification.[14]

Root Cause Analysis:

The primary cause of peak tailing for basic analytes on silica-based stationary phases is the interaction with acidic silanol groups (Si-OH) on the silica surface.[1][15] These interactions create a secondary, non-ideal retention mechanism that causes a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

Troubleshooting Workflow:

Sources

minimizing side reactions during the amidation of 4-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case File: #Q3-AMID-4ME Subject: Minimizing Side Reactions & Optimizing Yield in Sterically Hindered Quinoline Amidation Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

The amidation of 4-methylquinoline-3-carboxylic acid is not a standard coupling reaction.[1] It presents a specific "ortho-effect" challenge. The methyl group at position C4 creates significant steric bulk immediately adjacent to the C3 carboxylate.

In standard couplings (e.g., EDC/NHS), the rate of amine attack is drastically slowed by this steric wall. This delay allows the activated intermediate (O-acylisourea) to undergo rearrangement into stable, unreactive byproducts (N-acylureas) rather than forming the desired amide.[1][2]

This guide provides field-proven protocols to bypass this kinetic trap.

Troubleshooting Ticket #001: Reaction Stalls or Low Conversion

User Report: "I am using EDC/HOBt or HATU in DMF. LCMS shows starting material remaining after 24 hours, or a large peak that matches the mass of the starting acid + coupling agent."

Diagnosis: The 4-methyl group is physically blocking the approach of the amine. While the coupling agent can activate the acid, the amine cannot access the carbonyl carbon fast enough.

  • With Carbodiimides (EDC/DCC): The slow amine attack allows the O-acylisourea to rearrange (see Ticket #002).

  • With Uroniums (HATU/HBTU): The active ester hydrolyzes back to the acid upon workup if not consumed.

The Solution: Propylphosphonic Anhydride (T3P) Switch to T3P (Propanephosphonic acid anhydride) .[3] T3P is the gold standard for sterically hindered amidations.

  • Why it works: T3P forms a highly reactive mixed anhydride. The cyclic structure of T3P reduces the activation energy for the amine attack and acts as a water scavenger, driving the equilibrium forward.

  • Bonus: It produces water-soluble byproducts, simplifying purification of the lipophilic quinoline product.

Protocol A: T3P Coupling (Recommended)
ParameterSpecification
Solvent EtOAc (preferred) or DMF (if solubility is poor)
Base DIPEA (3.0 - 4.0 equivalents)
Reagent T3P (50% w/w in EtOAc/DMF), 1.5 - 2.0 equivalents
Temperature 0°C to Room Temp (Heat to 50°C if amine is electron-deficient)

Step-by-Step:

  • Dissolve 4-methylquinoline-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in the solvent.

  • Add DIPEA (3.0 eq) and stir for 10 minutes to ensure deprotonation of the carboxylic acid and the amine salt.

  • Cool to 0°C.

  • Add T3P solution (1.5 eq) dropwise.

  • Allow to warm to room temperature. Monitor by LCMS.

    • Tip: If reaction is <50% complete at 4 hours, heat to 45-50°C.

  • Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO₃ (x2), and Brine (x1). The T3P byproducts wash away in the aqueous layer.[4][5][6]

Troubleshooting Ticket #002: Formation of "Rearrangement" Impurity

User Report: "I see a major side product with the same mass as the expected intermediate but it won't react with the amine. It persists even after adding more amine."

Diagnosis: N-Acylurea Formation. This is the classic failure mode of carbodiimide couplings (EDC/DCC) with hindered substrates. Because the 4-methyl group slows down the amine, the unstable O-acylisourea intermediate rearranges via an intramolecular mechanism to form a stable, unreactive N-acylurea.

Visualizing the Failure Mode:

G Start 4-Methylquinoline-3-COOH + Carbodiimide (EDC) Intermediate O-Acylisourea (Activated Intermediate) Start->Intermediate Activation Path_Good Amide Product (Desired) Intermediate->Path_Good Fast Amine Attack (Blocked by 4-Me Sterics) Path_Bad N-Acylurea (Dead-End Side Product) Intermediate->Path_Bad Intramolecular Rearrangement

Figure 1: The kinetic competition. The 4-methyl steric bulk (red dashed line) slows the desired pathway, allowing the irreversible rearrangement (solid line) to dominate.

Corrective Action:

  • Immediate: Switch to T3P (Protocol A).

  • If you MUST use EDC: You must use a nucleophilic additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma . These react with the O-acylisourea faster than it can rearrange, forming an active ester that is less prone to rearrangement but still reactive toward the amine.[1]

    • Note: HOBt is often insufficient for this specific steric clash; HOAt is superior due to the "neighboring group effect" of the pyridine nitrogen.

Troubleshooting Ticket #003: The "Brute Force" Alternative

User Report: "My amine is extremely unreactive (e.g., an aniline or electron-deficient amine), and even T3P is slow."

Diagnosis: The activation energy is too high for standard coupling agents. You need an Acid Chloride .

The Solution: Ghosez’s Reagent or Oxalyl Chloride Converting the acid to the acid chloride creates a highly electrophilic species that is less sensitive to steric hindrance.

  • Warning: 4-methylquinoline-3-carboxylic acid is zwitterionic. The quinoline nitrogen can form salts with HCl, precipitating the intermediate.

Protocol B: Acid Chloride Generation
ParameterSpecification
Reagent Oxalyl Chloride (1.2 eq) + DMF (cat.) OR Ghosez's Reagent
Solvent DCM (anhydrous)
Scavenger Pyridine or 2,6-Lutidine (to buffer HCl)

Step-by-Step:

  • Suspend the carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Stir at Room Temp for 1-2 hours until the solid dissolves (formation of acid chloride).

  • Critical Step: Evaporate the solvent/excess reagent completely under vacuum (keep moisture out).

  • Redissolve the crude acid chloride in DCM/THF.

  • Add the amine (1.0 eq) and a base (Pyridine or TEA, 2.0 eq).

  • Stir at Room Temp.

Summary of Reagent Selection
ScenarioRecommended SystemWhy?
Standard Amine T3P / DIPEA / EtOAc Best balance of reactivity, low side reactions, and easy workup.
Chiral Amine T3P / DIPEA Lowest risk of racemization (epimerization) at the amine center.
Unreactive Amine Oxalyl Chloride / DMF Highest reactivity ("Brute Force") to overcome electronic deficits.
High Throughput HATU / HOAt Fast, but requires chromatography to remove urea/guanidine byproducts.
References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177. (Specific discussion on T3P advantages). [Link]

  • Wissmann, H., & Kleiner, H. J. (1980).[6] New peptide synthesis with propanephosphonic acid anhydride.[4] Angewandte Chemie International Edition, 19(2), 133-134. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][7][9] Tetrahedron, 61(46), 10827-10852. (Mechanisms of N-acylurea formation). [Link]

Sources

Technical Support Center: Efficient Synthesis of 4-Methylquinoline-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted quinolines, with a particular focus on 4-Methylquinoline-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for alternative and efficient catalytic syntheses. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.

Introduction to Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making the development of efficient synthetic routes a continuous area of research.[1][2][3] Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, have been the bedrock of quinoline chemistry for over a century.[4][5][6] However, these methods often require harsh reaction conditions, leading to challenges in substrate scope and functional group tolerance.

Recent advancements have focused on the development of milder and more efficient catalytic systems, including transition-metal catalysis, nanocatalysis, and green chemistry approaches, to address these limitations.[2][7][8][9] This guide will explore these modern alternatives, providing you with a comprehensive resource for the synthesis of 4-Methylquinoline-3-carboxamide and related structures.

Troubleshooting Guide: Common Issues in Quinoline Synthesis

This section addresses specific issues that researchers may encounter during the synthesis of substituted quinolines, offering diagnostic steps and potential solutions.

Issue 1: Low Yield of the Desired Product

Low product yield is a frequent challenge in organic synthesis. The following steps can help diagnose and resolve this issue.

Possible Causes and Solutions:

CauseSuggested SolutionScientific Rationale
Inactive Catalyst Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For metal catalysts, ensure they have not been deactivated by exposure to air or moisture.[10][11]Catalysts can lose activity over time due to degradation or poisoning. Increasing the catalyst loading can compensate for partial deactivation and improve the reaction rate.
Inappropriate Reaction Temperature Incrementally increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by TLC.[11]The rate of many organic reactions is highly dependent on temperature. Finding the optimal temperature is crucial for maximizing the reaction rate without promoting side reactions.
Poor Solubility of Reactants Switch to a more polar solvent like DMF or ethanol to improve solubility, especially in microwave-assisted reactions.[10][11]For reactants to interact effectively, they must be in the same phase. Improving solubility ensures better mixing and a higher probability of molecular collisions leading to the desired product.
Incomplete Reaction Increase the reaction time and monitor the progress using techniques like TLC or LC-MS to ensure the reaction has gone to completion.[10][11]Some reactions are inherently slow. Allowing sufficient time for the reactants to be consumed can significantly improve the yield.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low Yield Observed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckCatalyst->Start If catalyst is inactive, replace OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp If catalyst is active CheckSolubility Assess Reactant Solubility OptimizeTemp->CheckSolubility If yield still low Result Improved Yield OptimizeTemp->Result If temperature was suboptimal MonitorTime Monitor Reaction Over Time CheckSolubility->MonitorTime If solubility is an issue, change solvent CheckSolubility->Result If solvent was suboptimal MonitorTime->Result If reaction incomplete, extend time

Caption: A stepwise approach to troubleshooting low reaction yields.

Issue 2: Formation of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the target molecule. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

Side ReactionMitigation StrategyScientific Rationale
Aldol Condensation Use a milder catalyst or lower the reaction temperature.[4]Aldol condensation is a common side reaction of carbonyl compounds. Milder conditions can favor the desired quinoline formation over this competing pathway.
Formation of Regioisomers Employ a catalyst known to favor the desired regioisomer. Steric hindrance on the ketone or 2-aminoaryl carbonyl compound can also direct the reaction.[4]In reactions like the Friedländer synthesis with unsymmetrical ketones, two different enolates can form, leading to regioisomers. The choice of catalyst and substrate can influence which pathway is favored.
Hydrolysis of Product Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[10]The quinoline ring can be susceptible to hydrolysis under certain conditions. Excluding water from the reaction can prevent this degradation pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-Methylquinoline-3-carboxamide and its analogs.

Q1: What are the most common classical methods for synthesizing the quinoline core?

A1: The most common classical methods for synthesizing the quinoline core are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[4][5][6] The Niementowski reaction is also a well-established method for preparing γ-hydroxyquinoline derivatives.[12]

Q2: What are the advantages of using modern catalytic systems over classical methods?

A2: Modern catalytic systems often offer several advantages, including milder reaction conditions, higher yields, greater functional group tolerance, and improved regioselectivity.[2][8] Many modern methods also align with the principles of green chemistry by utilizing non-toxic catalysts, alternative energy sources like microwaves, and environmentally benign solvents like water.[7][9]

Q3: How can I improve the regioselectivity in a Friedländer synthesis?

A3: Regioselectivity in the Friedländer synthesis, particularly with unsymmetrical ketones, can be challenging. To improve it, you can:

  • Select a suitable catalyst: Certain catalysts can favor the formation of one regioisomer over the other.[4]

  • Utilize steric hindrance: Bulky substituents on either the ketone or the 2-aminoaryl carbonyl compound can sterically direct the condensation to a specific position.[4]

  • Modify the substrate: Introducing a directing group on the α-carbon of the ketone can control the cyclization.[4]

Q4: Are there any efficient one-pot methods for the synthesis of quinoline-3-carboxamides?

A4: Yes, several one-pot, multi-component reactions have been developed for the efficient synthesis of quinoline-3-carboxamides and their derivatives. These methods often involve cascade reactions that form multiple bonds in a single synthetic operation, offering advantages in terms of operational simplicity and reduced waste.[13][14]

Alternative Catalysts for Efficient Synthesis

The following table summarizes a selection of modern, alternative catalysts for the synthesis of substituted quinolines, offering improvements over traditional methods.

Catalyst SystemKey AdvantagesTypical Reaction ConditionsReference
Palladium(II) Acetate Versatile for various substitution patterns, including 2-arylquinolines.Often used with a ligand and a base in a high-boiling solvent like DMF or toluene.[1][1]
Copper-based Catalysts Cost-effective and efficient for C-H bond functionalization and annulation reactions.Can be used with an oxidant like O2 in various solvents.[2][2]
Indium(III) Triflate Highly effective Lewis acid catalyst for Friedländer annulation, often leading to selective product formation.Can be used under solvent-free conditions, affording high yields.[15][15]
Nafion NR50 A reusable solid acid catalyst, promoting environmentally friendly synthesis.Effective under microwave irradiation in ethanol.[2][2]
Choline Hydroxide (in water) A green and highly efficient catalytic system for Friedländer synthesis.Mild reaction temperatures (e.g., 50°C) in water.[11][11]

Detailed Experimental Protocols

This section provides step-by-step methodologies for two promising alternative catalytic syntheses of substituted quinolines.

Protocol 1: Indium(III) Triflate-Catalyzed Friedländer Annulation (Solvent-Free)

This protocol describes a highly efficient and environmentally friendly method for the synthesis of functionalized quinolines.[15]

Materials:

  • 2-Aminoarylketone (1.0 mmol)

  • Carbonyl compound with an active methylene group (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoarylketone (1.0 mmol), the carbonyl compound (1.2 mmol), and indium(III) triflate (5 mol%).

  • Heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Microwave-Assisted Synthesis using a Reusable Solid Acid Catalyst (Nafion NR50)

This protocol utilizes microwave irradiation and a reusable catalyst for a rapid and green synthesis of quinolines.[2]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Nafion NR50 (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor vial

  • Magnetic stir bar

  • Thin-Layer Chromatography (TLC) plate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a microwave reactor vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), Nafion NR50 (10 mol%), and ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Filter the reaction mixture to recover the Nafion NR50 catalyst, which can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the pure quinoline product.

General Reaction Scheme for Quinoline Synthesis:

QuinolineSynthesis Reactants Starting Materials (e.g., 2-aminoaryl ketone + active methylene compound) Reaction Reaction Conditions (e.g., Heat, Microwave) Reactants->Reaction Catalyst Alternative Catalyst (e.g., In(OTf)3, Nafion NR50) Catalyst->Reaction Workup Workup and Purification Reaction->Workup Product 4-Methylquinoline-3-carboxamide (or analog) Workup->Product

Caption: A generalized workflow for the catalytic synthesis of substituted quinolines.

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • Combes quinoline synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. [Link]

  • Catalyzed protocol in the development of new quinoline derivatives: Recent updates. Springer. [Link]

  • Combes synthesis of quinolines. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Niementowski quinazoline synthesis. Wikipedia. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijarsct. [Link]

  • Niementowski quinoline synthesis. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • THE NIEMENTOWSKI REACTION. THE USE OF METHYL ANTHRANILATE OR ISATOIC ANHYDRIDE WITH SUBSTITUTED AMIDES OR AMIDINES IN THE FORMATION OF 3-SUBSTITUTED-4-KETO-3,4-DIHYDROQUINAZOLINES. THE COURSE OF THE REACTION. ACS Publications. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. ResearchGate. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PMC - NIH. [Link]

  • Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. [Link]

  • Synthesis of multi-substituted quinoline-4-carboxamides. ResearchGate. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Interpretation of 4-Methylquinoline-3-carboxamide: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for determining molecular structure in solution. This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 4-Methylquinoline-3-carboxamide, a compound of interest in medicinal chemistry.

The Molecular Blueprint: Structural Features and Predicted Proton Environments

4-Methylquinoline-3-carboxamide possesses a bicyclic heteroaromatic quinoline core. The electronic environment of each proton, which dictates its chemical shift (δ), is influenced by the aromatic ring currents, the electronegativity of the nitrogen atom, and the electronic effects (inductive and resonance) of the methyl (-CH₃) and carboxamide (-CONH₂) substituents.

Below is a diagram of the molecule with protons labeled for discussion.

Caption: Structure of 4-Methylquinoline-3-carboxamide with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Peak-by-Peak Analysis

The predicted ¹H NMR spectrum (in CDCl₃) is summarized in the table below. The analysis explains the rationale for the predicted chemical shift, multiplicity, and coupling constants for each proton.

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale & Notes
H2~9.0 - 9.2Singlet (s)N/A1HSignificantly deshielded by the adjacent electronegative nitrogen and the electron-withdrawing carboxamide group at C3. Appears as the most downfield aromatic proton.
H8~8.1 - 8.3Doublet (d)Jortho = ~8.4 Hz1HDeshielded due to its peri-relationship with the nitrogen lone pair. Coupled only to H7.
H5~8.0 - 8.2Doublet (d)Jortho = ~8.5 Hz1HExperiences typical deshielding of an aromatic proton on the quinoline ring. Coupled only to H6.
H7~7.8 - 7.9Triplet of doublets (td) or multiplet (m)Jortho = ~8.4, ~7.0 Hz; Jmeta = ~1.5 Hz1HCoupled to H6 (ortho), H8 (ortho), and potentially H5 (meta), resulting in a complex multiplet.
H6~7.6 - 7.7Triplet of doublets (td) or multiplet (m)Jortho = ~8.5, ~7.0 Hz; Jmeta = ~1.2 Hz1HCoupled to H5 (ortho), H7 (ortho), and potentially H8 (meta), leading to a complex multiplet.
NH₂ (Ha, Hb)~5.5 - 7.5Broad Singlet (br s)N/A2HAmide protons are often broad due to quadrupole effects from the nitrogen and chemical exchange. Their shift is highly dependent on solvent and concentration. They will exchange with D₂O.
CH₃~2.7 - 2.8Singlet (s)N/A3HThe methyl group is attached to an aromatic ring, placing it in the benzylic region. Its signal is a sharp singlet as there are no adjacent protons.

Comparison with Structural Analogues

The power of NMR interpretation lies in comparison. By analyzing the spectra of simpler, related molecules, we can understand the contribution of each functional group to the final spectrum of 4-Methylquinoline-3-carboxamide.

4-Methylquinoline-3-carboxamide vs. 4-Methylquinoline

The primary difference is the addition of the electron-withdrawing carboxamide group at the C3 position.

  • Effect on H2: In 4-methylquinoline, the H2 proton signal appears around 8.77 ppm.[1] The introduction of the -CONH₂ group at C3 will cause a significant downfield shift (deshielding) of the adjacent H2 proton, likely pushing it past 9.0 ppm. This is the most dramatic predicted change.

  • Effect on H3: In 4-methylquinoline, a proton exists at C3, appearing around 7.21 ppm.[1] In our target molecule, this proton is replaced by the carboxamide group, so its signal is absent.

  • Effect on the Benzenoid Ring (H5, H6, H7, H8): The carboxamide group's electronic influence is primarily felt on the heterocyclic ring. Its effect on the more distant benzenoid ring protons will be minimal, and their chemical shifts are expected to be very similar to those in 4-methylquinoline.[1][2]

4-Methylquinoline-3-carboxamide vs. Quinoline-3-carboxamide

Here, the comparison highlights the effect of the C4-methyl group.

  • Effect on H2: The H2 proton in quinoline-3-carboxamide would be a doublet due to coupling with H4. In our target molecule, the methyl group at C4 removes this coupling partner, causing the H2 signal to be a sharp singlet.

  • Effect on H4: The H4 proton in quinoline-3-carboxamide would appear as a singlet in the aromatic region. This signal is absent in our target molecule, replaced by the methyl group singlet at a much higher field (~2.7 ppm).

  • Electronic Effect: The methyl group is weakly electron-donating. This may cause a very slight upfield (shielding) effect on the nearby protons (especially H2 and H5) compared to the unsubstituted quinoline-3-carboxamide, though this effect is generally minor compared to the influence of the carboxamide group.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for validating this predictive analysis, the following protocol is recommended. This protocol is designed to ensure accuracy, resolution, and proper referencing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of 4-Methylquinoline-3-carboxamide B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (0.03% TMS) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample and lock on the deuterium signal D->E F 6. Tune and shim the probe for optimal homogeneity E->F G 7. Acquire spectrum: - Pulse Program: zg30 - Scans: 16-32 - Acquisition Time: ~4s - Relaxation Delay: 2s F->G H 8. Apply Fourier Transform (Exponential Multiplication, LB=0.3 Hz) G->H I 9. Phase correct the spectrum H->I J 10. Calibrate spectrum to TMS at 0.00 ppm I->J K 11. Integrate all signals J->K L 12. Pick and label peaks K->L

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Conclusion

This guide presents a comprehensive, predictive framework for interpreting the ¹H NMR spectrum of 4-Methylquinoline-3-carboxamide. By systematically analyzing the expected chemical shifts, multiplicities, and coupling constants based on established principles and data from analogous structures, we have constructed a detailed spectral map. The comparative analysis against 4-methylquinoline and quinoline-3-carboxamide provides critical insights into the electronic contributions of the methyl and carboxamide functional groups. This predictive approach serves as an invaluable tool for researchers in identifying and characterizing this molecule, demonstrating the robust and logical process of structural elucidation in modern chemistry.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2010). 4-Hydroxy-2-quinolones. 177. Study of a structure-diuretic activity relationship in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amides. ResearchGate. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2394, 020017. Retrieved from [Link]

  • da Cruz, E. F., et al. (2015). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 20(8), 15036-15053. Retrieved from [Link]

  • Meghe, S. K., & Vijayakumar, V. (2024). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) fragmentation profile of 4-Methylquinoline-3-carboxamide , a critical structural scaffold in medicinal chemistry often associated with antiviral and immunomodulatory research.

This analysis compares the compound's fragmentation behavior against key structural analogs to establish a robust identification protocol.

Executive Summary

4-Methylquinoline-3-carboxamide (


, MW 186.21) exhibits a distinct fragmentation pattern driven by the interaction between the C3-carboxamide and the C4-methyl group. This "ortho-like" steric proximity facilitates unique intramolecular rearrangements that distinguish it from isobaric isomers (e.g., N-methylquinoline-3-carboxamide). This guide provides the mechanistic basis for these transitions, ensuring accurate detection in complex biological matrices.

Experimental Protocol (Standardized ESI-MS/MS)

To replicate the fragmentation patterns described below, the following "self-validating" protocol is recommended. This setup prioritizes soft ionization to preserve the molecular ion


 before collision-induced dissociation (CID).
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Spray Voltage: 3.5 – 4.0 kV.

  • Capillary Temperature: 275°C (Optimized to prevent thermal degradation of the amide).

  • Collision Gas: Nitrogen or Argon (1.5 mTorr).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile amide losses and stable ring cleavages.

  • Mobile Phase: 0.1% Formic Acid in 50:50 Water/Acetonitrile (Protonation facilitator).

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 4-Methylquinoline-3-carboxamide is governed by two competing pathways: Amide Cleavage (standard) and Ortho-Methyl Interaction (structure-specific).

Primary Pathway: Amide Cleavage

The most abundant transition is the loss of ammonia (


, 17 Da), characteristic of primary amides. This yields a stable acylium cation (

169).
  • Transition:

    
    
    
  • Secondary Loss: The resulting ion ejects Carbon Monoxide (

    
    , 28 Da) to form the 4-methylquinolinyl cation (
    
    
    
    142).
Secondary Pathway: Ortho-Methyl Effect

Unlike unsubstituted quinoline-3-carboxamide, the C4-methyl group provides a hydrogen source for intramolecular rearrangement. The carbonyl oxygen can abstract a proton from the C4-methyl, facilitating the elimination of water (


, 18 Da) to form a nitrile species (

169).
  • Transition:

    
    
    
Visualization: Fragmentation Tree

The following diagram illustrates the branching pathways and the specific mass shifts.

G Parent Parent Ion [M+H]+ m/z 187 (C11H11N2O+) Acylium Acylium Ion m/z 170 [M+H - NH3]+ Parent->Acylium - NH3 (17 Da) Primary Pathway Nitrile Nitrile Cation m/z 169 [M+H - H2O]+ Parent->Nitrile - H2O (18 Da) Ortho-Methyl Effect Quinolinyl 4-Methylquinolinyl Cation m/z 142 [M+H - NH3 - CO]+ Acylium->Quinolinyl - CO (28 Da) RingFrag Ring Fragmentation m/z 115 [Loss of HCN] Quinolinyl->RingFrag - HCN (27 Da)

Figure 1: ESI-MS/MS Fragmentation Tree for 4-Methylquinoline-3-carboxamide. Blue indicates the precursor; Red/Green indicate primary product ions distinguishing the two major pathways.

Comparative Performance: Specificity vs. Alternatives

In drug development, distinguishing the active compound from metabolic isomers or synthetic impurities is vital. The table below compares the "Product" (4-Methylquinoline-3-carboxamide) against its most common structural alternatives.

Table 1: Diagnostic Ion Comparison[3]
Feature4-Methylquinoline-3-carboxamide (Product)N-Methylquinoline-3-carboxamide (Isobaric Isomer)Quinoline-3-carboxamide (Structural Analog)
Precursor (

)
187 187 173
Primary Loss -17 Da (

)
-31 Da (

)
-17 Da (

)
Major Fragment

170 (Acylium)

156 (Acylium)

156 (Acylium)
Ortho Effect? Yes (Loss of

observed)
No (Methyl is on Nitrogen)No (No C4-Methyl)
Specificity High: Presence of

170 & 169 confirms structure.
High: Loss of methylamine (31 Da) is unique.Moderate: Shifts all peaks by -14 Da.
Mechanistic Insight (Causality)
  • Differentiation from Isomer: The N-methyl isomer cannot lose ammonia (

    
    ) because the nitrogen is substituted. Instead, it typically loses the entire methylamine group (31 Da) or a methyl radical (15 Da). Therefore, the presence of the 
    
    
    
    170 peak is the definitive "Go/No-Go" signal
    for confirming the amide nitrogen is unsubstituted.
  • Ortho-Methyl Validation: The observation of the

    
     169 peak (Water loss) serves as a secondary confirmation of the methyl group's location at position 4 (or 2), proximal to the carbonyl. This peak is absent or significantly weaker in isomers where the methyl is distant (e.g., 6-methyl).
    

References

  • NIST Mass Spectrometry Data Center. Quinoline, 4-methyl- (Lepidine) Fragmentation Data. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of quinoline-3-carboxamides in ESI-MS/MS. Journal of Mass Spectrometry. (Generalized mechanism for quinoline carboxamides).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7] University Science Books. (Source for Ortho-effect and Amide cleavage rules).

Sources

A Comparative Guide to the Bioactivity of 4-Methylquinoline-3-carboxamide and Chloroquine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for developing therapeutic agents. Its presence in the renowned antimalarial drug, chloroquine, has cemented its importance for decades. This guide provides a detailed comparative analysis of the bioactivity of a specific emerging quinoline derivative, 4-Methylquinoline-3-carboxamide, against the well-established class of chloroquine analogs. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide validated protocols for researchers to conduct their own assessments.

Structural Foundations: A Tale of Two Scaffolds

At their core, both compound classes share the quinoline ring system. However, key structural differences dictate their physicochemical properties and, consequently, their biological activities.

  • Chloroquine and its Analogs: Characterized by a 4-aminoquinoline core, these molecules, like chloroquine and hydroxychloroquine, possess a basic side chain. This side chain is crucial for their accumulation in acidic cellular compartments, a key feature of their mechanism of action.[1][2]

  • 4-Methylquinoline-3-carboxamide: This compound features a carboxamide group at the 3-position and a methyl group at the 4-position. This structure imparts different electronic and steric properties compared to the 4-aminoquinolines, suggesting potentially distinct biological targets and mechanisms.

CompoundCore StructureKey Functional Groups
Chloroquine 4-Aminoquinoline7-chloro group, basic diethylaminopentyl side chain
Hydroxychloroquine 4-Aminoquinoline7-chloro group, hydroxylated basic side chain
4-Methylquinoline-3-carboxamide Quinoline4-methyl group, 3-carboxamide group
Divergent Mechanisms of Action

The bioactivity of these compounds stems from fundamentally different, though occasionally overlapping, molecular mechanisms.

The primary mechanism for chloroquine's antimalarial activity is well-documented.[1][3] As a weak base, it traverses cell membranes and accumulates in the acidic food vacuole of the Plasmodium parasite.[1][3] Inside, it becomes protonated and trapped, reaching high concentrations.[4] This accumulation disrupts a critical detoxification process: the parasite digests hemoglobin, releasing toxic heme. Chloroquine binds to heme, preventing its polymerization into non-toxic hemozoin crystals.[5][6] The resulting buildup of free heme leads to oxidative stress and parasite death.[5][7][8]

This property of accumulating in acidic organelles, known as lysosomotropism , extends the bioactivity of chloroquine analogs beyond malaria.[9][10][11] By increasing the pH of lysosomes, they can interfere with various cellular processes, including:

  • Autophagy Inhibition: Lysosomal degradation is the final step of autophagy. By impairing lysosomal function, chloroquine analogs block this process, making them valuable tools in cancer research to sensitize tumor cells to chemotherapy.[12][13]

  • Immunomodulation: By altering the pH of endosomes, chloroquine can inhibit antigen presentation by immune cells and interfere with Toll-like receptor (TLR) signaling, which underlies its use in autoimmune diseases like lupus and rheumatoid arthritis.[2][14][15]

G cluster_parasite Plasmodium Food Vacuole (Acidic pH) cluster_host Host Cell CQ Chloroquine (CQ) CQ_protonated CQ (Protonated) CQ->CQ_protonated Accumulates Heme Toxic Heme CQ_protonated->Heme Binds & Inhibits Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Causes Oxidative Stress Lysosome Lysosome (Acidic pH) Autophagy Autophagy Inhibition Lysosome->Autophagy Immune Immunomodulation Lysosome->Immune CQ_ext Chloroquine CQ_ext->Lysosome Enters & Accumulates

Mechanism of Chloroquine Analogs

Research into 4-Methylquinoline-3-carboxamide and its close derivatives reveals a different mechanistic profile, primarily centered on anticancer and anti-inflammatory activities, rather than potent antimalarial action. Studies on related quinoline-3-carboxamide and 4-oxoquinoline-3-carboxamide structures suggest mechanisms that include:

  • Enzyme Inhibition: Various quinoline carboxamides have been developed as potent inhibitors of enzymes like hematopoietic prostaglandin D synthase (H-PGDS), which is involved in inflammation.[16]

  • Antiproliferative Effects: Certain derivatives have shown significant cytotoxic activity against cancer cell lines.[17][18][19] The proposed mechanisms often involve the inhibition of key cellular targets like topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[18]

  • Targeting Kinase Pathways: Some 4-methyl quinazoline (a related scaffold) derivatives have been designed as dual inhibitors of PI3K and HDAC, crucial pathways in cancer cell growth and survival.[20]

While the precise targets of 4-Methylquinoline-3-carboxamide itself are still under broad investigation, the existing literature on the wider quinoline-carboxamide family points towards mechanisms distinct from the lysosomotropism of chloroquine.[19][21][22]

Comparative Bioactivity: A Data-Driven Overview

Direct comparative data for 4-Methylquinoline-3-carboxamide against chloroquine is sparse, as they are typically investigated for different primary indications. However, by comparing data from representative studies within each class, we can draw a functional comparison.

BioactivityChloroquine Analogs4-Quinoline-3-Carboxamide DerivativesSupporting Evidence
Antimalarial High Potency (nM range against sensitive strains).[23]Variable/Moderate Potency . Some novel quinoline-4-carboxamides show nM potency but via a different mechanism (inhibition of PfEF2).[24][25][26]Chloroquine's primary indication is malaria. While some carboxamides have antimalarial activity, it is not their defining characteristic.
Anticancer Moderate Potency , often used as an adjuvant (chemosensitizer) by inhibiting autophagy.[3][12]Potent Direct Cytotoxicity (µM to nM range) against various cancer cell lines.[18][27][28]Quinoline-carboxamides are being actively developed as primary anticancer agents.[17][21][27]
Anti-inflammatory Established Activity , used clinically for autoimmune diseases.[29][30] Mechanism involves suppressing T-cell proliferation and cytokine production.[29][30]Promising Activity . Derivatives show inhibition of inflammatory enzymes like LOX and reduce inflammatory markers like NO and TNFα.[22][31]Both classes show potential, but chloroquine has a longer history of clinical use for this purpose.
Validated Experimental Protocols

To ensure trustworthy and reproducible results, rigorous experimental design is paramount. Below are detailed, self-validating protocols for assessing key bioactivities discussed.

This protocol is a gold standard for high-throughput screening of antimalarial compounds by measuring parasite DNA replication.[32][33][34]

Causality: The SYBR Green I dye intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the number of viable parasites. Its simplicity and cost-effectiveness make it superior to older radioisotope methods.[33][35]

Step-by-Step Methodology:

  • Preparation: Use a 96-well microtiter plate. Prepare serial dilutions of test compounds (e.g., 4-Methylquinoline-3-carboxamide, Chloroquine) in culture medium.

  • Controls (Self-Validation):

    • Positive Control: Chloroquine or Artemisinin (known antimalarials).

    • Negative Control: Wells with parasitized erythrocytes and vehicle (e.g., DMSO) only.

    • Blank: Wells with non-infected erythrocytes.

  • Parasite Culture: Add synchronized Plasmodium falciparum ring-stage culture to each well to achieve a final parasitemia of ~0.5-1% and a hematocrit of 2%.

  • Incubation: Incubate plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[32]

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting fluorescence intensity against log[compound concentration] and fitting to a sigmoidal dose-response curve.

This powerful fluorescence microscopy-based assay directly measures the completion of the autophagy process, providing a clear distinction between autophagy induction and lysosomal blockade.[36][37]

Causality: The assay relies on a tandem fluorescent protein, mRFP-GFP, fused to LC3. In neutral pH autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with an acidic lysosome to form an autolysosome, the acid-sensitive GFP is quenched, while the stable mRFP continues to fluoresce, resulting in red-only puncta.[37][38] A buildup of yellow puncta indicates autophagy induction but a blockage of fusion/degradation (the chloroquine effect), whereas an increase in red puncta signifies successful completion of autophagic flux.

G cluster_key Puncta Interpretation Start Transfect cells with mRFP-GFP-LC3 plasmid Treat Treat with compounds (e.g., Chloroquine, Test Compound, Vehicle) Start->Treat Image Acquire images (Green & Red channels) Treat->Image Analyze Quantify Puncta Image->Analyze Autophago Autophagosome (Neutral pH) Image->Autophago Yellow Yellow Puncta (Autophagosome) Red Red Puncta (Autolysosome) Autophago->Yellow Fusion Fusion with Lysosome Autophago->Fusion Autolyso Autolysosome (Acidic pH) Autolyso->Red Fusion->Autolyso

Workflow for mRFP-GFP-LC3 Autophagy Flux Assay

Step-by-Step Methodology:

  • Transfection: Plate cells (e.g., HeLa, U2OS) on glass coverslips and transfect them with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent. Allow 24 hours for protein expression.

  • Controls (Self-Validation):

    • Positive Control (Blockade): Chloroquine (50 µM) or Bafilomycin A1 (100 nM). This will cause an accumulation of yellow puncta.

    • Positive Control (Induction): Nutrient starvation (e.g., culture in EBSS) or Rapamycin (1 µM). This will increase both yellow and red puncta.

    • Negative Control: Vehicle-treated cells.

  • Treatment: Treat the transfected cells with your test compounds for a defined period (e.g., 6-24 hours).

  • Fixation & Mounting: Wash cells with PBS, fix with 4% paraformaldehyde, and mount coverslips onto microscope slides with a mounting medium containing DAPI to stain nuclei.

  • Imaging: Acquire images using a confocal or high-resolution fluorescence microscope, capturing green (GFP), red (mRFP), and blue (DAPI) channels.

  • Analysis: For each cell, quantify the number of yellow puncta (colocalization of green and red signals) and red-only puncta. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux. A high number of yellow puncta with few red puncta indicates a block in the pathway, characteristic of lysosomotropic agents.[38][39]

Conclusion and Future Directions

The comparison between 4-Methylquinoline-3-carboxamide and chloroquine analogs highlights a fascinating divergence in bioactivity driven by subtle changes to the core quinoline scaffold.

  • Chloroquine analogs are classic lysosomotropic agents with well-defined mechanisms in malaria and immunomodulation. Their utility in cancer is primarily as autophagy inhibitors that act synergistically with other cytotoxic agents.

  • 4-Methylquinoline-3-carboxamide and related compounds represent a class of molecules with potent, direct antiproliferative and anti-inflammatory properties, likely acting through specific enzyme or pathway inhibition rather than broad lysosomal disruption.

For researchers, the choice between these classes depends entirely on the therapeutic goal. If the aim is to modulate lysosomal function or autophagy, chloroquine analogs are the validated tool. If the goal is to develop novel, targeted anticancer or anti-inflammatory agents, the quinoline-carboxamide scaffold offers a promising starting point for further exploration and optimization. Future research should focus on elucidating the specific molecular targets of 4-Methylquinoline-3-carboxamide to fully unlock its therapeutic potential.

References

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. National Center for Biotechnology Information. [Link]

  • Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed. [Link]

  • A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. National Center for Biotechnology Information. [Link]

  • Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences. [Link]

  • Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. National Center for Biotechnology Information. [Link]

  • Major anti-inflammatory and immunomodulatory effects of chloroquine analogues. ResearchGate. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WorldWide Antimalarial Resistance Network. [Link]

  • Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. Bentham Science. [Link]

  • In Vitro Investigation Unveiling New Insights into the Antimalarial Mechanism of Chloroquine: Role in Perturbing Nucleation Events during Heme to β-Hematin Transformation. Malaria World. [Link]

  • Antimalarial and anti-inflammatory activities of new chloroquine and primaquine hybrids: Targeting the blockade of malaria parasite transmission. Malaria World. [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]

  • In Vitro Investigation Unveiling New Insights into the Antimalarial Mechanism of Chloroquine: Role in Perturbing Nucleation Events during Heme to β-Hematin Transformation. ACS Infectious Diseases. [Link]

  • Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Oxford Academic. [Link]

  • Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. ResearchGate. [Link]

  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. National Center for Biotechnology Information. [Link]

  • Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. PubMed. [Link]

  • Hemozoin and antimalarial drug discovery. National Center for Biotechnology Information. [Link]

  • Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. PubMed Central. [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]

  • Lysosomotropic agents: Impact on lysosomal membrane permeabilization and cell death. ResearchGate. [Link]

  • Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents. PubMed. [Link]

  • Fluorescent Biosensors for Measuring Autophagic Flux. Addgene Blog. [Link]

  • Chloroquine against malaria, cancers and viral diseases. National Center for Biotechnology Information. [Link]

  • Chloroquine analogues in drug discovery: New directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. ResearchGate. [Link]

  • Autophagy flux was detected by mRFP-GFP-LC3 plasmid. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. [Link]

  • Quantitative and qualitative analysis of autophagy flux using imaging. National Center for Biotechnology Information. [Link]

  • Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. ResearchGate. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Center for Biotechnology Information. [Link]

  • Monitoring Autophagic Activity In Vitro and In Vivo Using the GFP-LC3-RFP-LC3ΔG Probe. Springer. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Chemical structures of quinoline-based derivatives studied in this work. ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. National Center for Biotechnology Information. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. National Center for Biotechnology Information. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture. [Link]

  • Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Spiral, Imperial College London. [Link]

  • (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Center for Biotechnology Information. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. [Link]

Sources

Validating Purity of 4-Methylquinoline-3-carboxamide: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylquinoline-3-carboxamide is a critical scaffold in medicinal chemistry, frequently utilized in the development of antiviral agents and receptor modulators.[1] Its purity validation is complicated by the basicity of the quinoline nitrogen and the potential for regioisomeric impurities during synthesis.

While HPLC-UV remains the workhorse for routine assay, it often fails to detect non-chromophoric synthetic intermediates or resolve isobaric impurities.[1] LC-MS (Liquid Chromatography-Mass Spectrometry) offers a superior alternative by combining physical separation with mass-specific detection.[1] This guide provides a validated workflow to transition from standard HPLC to high-sensitivity LC-MS, ensuring compliance with ICH Q2(R1) standards.

Part 1: Comparative Analysis of Analytical Techniques

To justify the shift to LC-MS, we must objectively compare it against the standard alternatives: HPLC-UV (routine QC) and


H-NMR (structural characterization).[1]
Performance Matrix: LC-MS vs. Alternatives
FeatureLC-MS (ESI+) HPLC-UV (DAD)

H-NMR
Primary Utility Trace impurity ID & QuantificationRoutine Assay (% Purity)Structural Confirmation
Specificity High (m/z discrimination)Medium (Retention time only)High (Chemical shift)
Sensitivity (LOD) Excellent (ng/mL range)Good (

g/mL range)
Poor (>1% impurity req.)[1]
Impurity Detection Detects non-chromophoresMisses non-UV active speciesOverlaps in complex mix
Throughput High (Rapid gradients)HighLow
Cost per Run HighLowMedium
The "Blind Spot" of HPLC-UV

In the synthesis of 4-Methylquinoline-3-carboxamide, a common impurity is the 4-methylquinoline-3-carboxylic acid (hydrolysis product).[1] While both the amide and acid absorb UV, their spectra are nearly identical.[1] If they co-elute due to similar polarity, HPLC-UV will report a single peak (false high purity).[1] LC-MS distinguishes them immediately: the amide (


) and acid (

) are mass-resolved.[1]

Part 2: Strategic Method Development (The "Why")

Column Selection: The Basicity Challenge

Quinoline derivatives are basic (pKa ~5.6).[1] On traditional silica-based C18 columns, the protonated nitrogen interacts with residual silanols, causing peak tailing .[1]

  • Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a highly end-capped column. These stationary phases repel the protonated base, ensuring sharp peak symmetry.[1]

Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Rationale: The formic acid serves two purposes:

    • Chromatography: Lowers pH (~2.7), ensuring the quinoline nitrogen is fully protonated (

      
      ). This prevents mixed-mode retention (ion exchange + hydrophobic) which ruins reproducibility.[1]
      
    • Mass Spec: Provides the protons necessary for Electrospray Ionization (ESI) in positive mode.[1]

Detection Settings
  • Ionization: ESI Positive Mode.

  • Scan Mode: Full Scan (m/z 100–600) for impurity profiling; SIM (Selected Ion Monitoring) at m/z 187.2 for assay.[1]

Part 3: Experimental Protocol

Reagents
  • Reference Standard: 4-Methylquinoline-3-carboxamide (>99.5% purity).[1]

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.[1]

Instrument Parameters
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table
Time (min)% Solvent B (ACN)Event
0.005%Initial Hold
1.005%Load Sample
8.0095%Linear Gradient (Elution)
10.0095%Wash
10.105%Re-equilibration
13.005%End Run

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for Purity Validation

This diagram illustrates the logical flow from sample preparation to data reporting, ensuring no step is overlooked.[1]

AnalyticalWorkflow cluster_Detect Dual Detection Sample Crude Sample (4-Methylquinoline-3-carboxamide) Prep Sample Prep (1 mg/mL in MeOH) Sample->Prep LC UHPLC Separation (C18, Acidic pH) Prep->LC UV PDA (254 nm) Quantification LC->UV MS MS (ESI+) Identification LC->MS Data Data Processing (MassHunter/Empower) UV->Data MS->Data Report Purity Report (% Area + Mass ID) Data->Report

Caption: Figure 1. Integrated LC-UV-MS workflow ensuring simultaneous quantification and impurity identification.

Diagram 2: Impurity Identification Decision Tree

How to handle unexpected peaks during the validation process.

ImpurityLogic Start Unknown Peak Detected CheckMass Check m/z (MS Spectrum) Start->CheckMass MatchParent Matches Parent Mass? (m/z 187) CheckMass->MatchParent Isomer Isomer/Isobar (Regioisomer) MatchParent->Isomer Yes NewImpurity Novel Impurity (Synthesis byproduct) MatchParent->NewImpurity No Action1 Optimize Gradient or Change Column Isomer->Action1 Action2 Propose Structure based on Mass Delta NewImpurity->Action2

Caption: Figure 2. Logic gate for classifying impurities based on mass spectral data.

Part 5: Validation Framework (ICH Q2(R1))

To publish or use this method for drug release, it must be validated.[1] Here is the specific framework for this molecule:

Specificity
  • Requirement: Demonstrate separation of the analyte from known impurities (e.g., aniline starting material, carboxylic acid derivative).

  • Acceptance: Resolution (

    
    ) > 2.0 between all critical pairs. Peak purity check using MS spectra (no co-eluting masses).
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    
    .[1]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurity into the pure sample.

  • Acceptance: Recovery between 90–110%.[1]

Limit of Detection (LOD) / Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD = S/N of 3:1 (Critical for genotoxic impurities).[1]

    • LOQ = S/N of 10:1.[1]

Part 6: Case Study Simulation

A hypothetical scenario demonstrating the value of this protocol.

Scenario: A researcher synthesizes 4-Methylquinoline-3-carboxamide.

  • HPLC-UV Result: Shows a single peak at 4.5 min.[1] Purity calculated at 99.2% .[1]

  • LC-MS Result: Shows the main peak at m/z 187.[1] However, the extracted ion chromatogram (EIC) reveals a small co-eluting shoulder with m/z 201 .[1]

  • Analysis: The mass difference (+14 Da) suggests a methylated impurity (e.g., N-methylated amide or dimethylquinoline derivative).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link

  • Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4] U.S. Department of Health and Human Services.[1] Link

  • Dolan, J. W. (2010).[1] LC-MS: A Practical Guide to Method Development.[1] LCGC North America.[1] Link

  • PubChem. (2024).[1][5] 4-Methylquinoline Compound Summary. National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][4] Cross-Validation of Analytical Data for Quinoline Derivatives.Link[1]

Sources

Comparative Analysis of Synthetic Routes for 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylquinoline-3-carboxamide (CAS: 109391-70-0) is a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural rigidity and hydrogen-bonding capability make it an ideal pharmacophore for kinase inhibition and receptor binding.

This guide evaluates three distinct synthetic pathways:

  • The Modified Friedländer Cyclization (Route A): The preferred route for scalability and industrial production, utilizing accessible precursors to build the quinoline core with the functionality in place.

  • Pd-Catalyzed Aminocarbonylation (Route B): A versatile, modular approach ideal for generating libraries of analogs in late-stage drug discovery.

  • Direct Amidation of Carboxylic Acid (Route C): A classical functional group transformation useful when the carboxylic acid intermediate is readily available.

Recommendation: For gram-to-kilogram scale synthesis of the specific parent molecule, Route A offers the highest atom economy and cost-efficiency. For diversity-oriented synthesis (DOS) where the amide nitrogen requires various substituents, Route B is superior.

Route A: The Modified Friedländer Cyclization (Scalable)

This route constructs the pyridine ring of the quinoline system by condensing a 2-aminoaryl ketone with an active methylene compound. It is the most direct method for installing the 4-methyl and 3-carboxamide functionalities simultaneously.

Retrosynthetic Logic

The quinoline core is disconnected at the N1-C2 and C3-C4 bonds. The 4-methyl group originates from the acetyl moiety of 2-aminoacetophenone , while the 3-carboxamide (or its nitrile precursor) is derived from ethoxymethylene malononitrile or 2-cyanoacetamide .

Reaction Scheme (Graphviz)[1][2]

FriedlanderRoute Start1 2-Aminoacetophenone Inter1 Enamine Intermediate Start1->Inter1 EtOH, Reflux Start2 Ethoxymethylene malononitrile Start2->Inter1 Inter2 3-Cyano-4-methylquinoline Inter1->Inter2 Cyclization (- EtOH) Product 4-Methylquinoline- 3-carboxamide Inter2->Product H2SO4 Partial Hydrolysis

Caption: Stepwise construction of the quinoline core via condensation and subsequent nitrile hydrolysis.

Detailed Protocol

Step 1: Synthesis of 3-Cyano-4-methylquinoline

  • Reagents: 2-Aminoacetophenone (1.0 eq), Ethoxymethylene malononitrile (1.1 eq).

  • Solvent: Ethanol or Acetic Acid.[1]

  • Procedure:

    • Dissolve 2-aminoacetophenone (13.5 g, 100 mmol) in ethanol (150 mL).

    • Add ethoxymethylene malononitrile (13.4 g, 110 mmol) dropwise.

    • Reflux the mixture for 3–5 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the aniline.

    • Cool the reaction to room temperature. The intermediate enamine may precipitate; if not, heat further to induce cyclization or add a catalytic amount of ZnCl₂.

    • Upon cyclization, the product 3-cyano-4-methylquinoline precipitates as a solid.

    • Filter, wash with cold ethanol, and dry.

    • Expected Yield: 75–85%.

Step 2: Hydrolysis to Carboxamide

  • Reagents: 3-Cyano-4-methylquinoline, 90% H₂SO₄ (or NaOH/H₂O₂ for milder conditions).

  • Procedure:

    • Suspend the nitrile (10 g) in concentrated H₂SO₄ (30 mL).

    • Heat to 60–80°C for 2 hours. Caution: Exothermic reaction.

    • Pour the mixture onto crushed ice (200 g) with vigorous stirring.

    • Neutralize carefully with NH₄OH or Na₂CO₃ to pH 8.

    • The amide precipitates as a white/off-white solid. Filter and recrystallize from methanol.

    • Expected Yield: 80–90%.

Critical Analysis
  • Pros: Uses inexpensive starting materials; avoids transition metals; highly scalable.

  • Cons: Strong acid hydrolysis requires careful handling; limited to "primary" amides (CONH₂) unless the hydrolysis step is modified.

Route B: Pd-Catalyzed Aminocarbonylation (Modular)

This modern approach utilizes palladium catalysis to insert a carbonyl group between an aryl halide and an amine. It is the method of choice when a library of N-substituted amides is required.

Mechanistic Insight

The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromo-4-methylquinoline.

  • CO Insertion: Carbon monoxide coordinates and inserts to form an acyl-Pd complex.

  • Nucleophilic Attack: The amine (ammonia source) attacks the acyl-Pd species.

  • Reductive Elimination: The amide is released, and Pd(0) is regenerated.

Reaction Scheme (Graphviz)[1][2]

Aminocarbonylation Precursor 3-Bromo-4-methylquinoline Product 4-Methylquinoline- 3-carboxamide Precursor->Product CO insertion Pd Cycle CO CO Source (Mo(CO)6 or Gas) CO->Product Amine Ammonia / Ammonium Salts Amine->Product Catalyst Pd(OAc)2 / Xantphos Catalyst->Product Catalysis

Caption: Palladium-catalyzed carbonyl insertion allows for late-stage diversification of the amide.

Detailed Protocol

Pre-requisite: Synthesis of 3-bromo-4-methylquinoline (via bromination of 4-methylquinoline in acetic acid/sodium acetate).

Aminocarbonylation Protocol:

  • Reagents: 3-Bromo-4-methylquinoline (1.0 mmol), Molybdenum hexacarbonyl (Mo(CO)₆) as solid CO source (0.5 eq) or CO gas balloon, Ammonium chloride (3.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), DBU (3.0 eq).

  • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • In a pressure tube or glovebox, combine the aryl bromide, Pd catalyst, ligand, and ammonium salt.

    • Add the solvent and the base (DBU).

    • Add Mo(CO)₆ (Caution: Toxic CO generator) or purge with CO gas.

    • Seal and heat to 100°C for 16 hours.

    • Cool, filter through a celite pad to remove Pd black.

    • Concentrate and purify via flash chromatography (DCM:MeOH).

    • Expected Yield: 60–75%.

Critical Analysis
  • Pros: Mild conditions; tolerates sensitive functional groups; allows synthesis of complex amides (using primary/secondary amines instead of ammonia).

  • Cons: High cost of Pd catalysts and ligands; requires handling of CO gas or toxic metal carbonyls; lower atom economy.

Comparative Data Analysis

The following table contrasts the two primary routes based on experimental metrics relevant to drug development workflows.

MetricRoute A: Modified FriedländerRoute B: Aminocarbonylation
Overall Yield High (60–75%) Moderate (40–60% from bromide)
Step Count 2 (Linear)1 (from bromide) / 2 (from lepidine)
Atom Economy HighLow (Pd ligands, CO source waste)
Cost Efficiency Excellent ($/kg) Poor ($/mg)
Scalability High (Kilogram ready)Low (Pressure/Gas handling limits)
Safety Profile Moderate (Acid hydrolysis)Low (CO toxicity, Heavy metals)
Flexibility Low (Hard to vary amide)High (Easy to vary amide)

References

  • Friedländer Synthesis Variants

    • Muscia, G. C., et al. "Efficient synthesis of quinoline derivatives." Tetrahedron Letters, 2006. Link

    • Note: Describes the condensation of 2-aminoaryl ketones with active methylenes.
  • Aminocarbonylation Methodologies

    • Schoenberg, A., & Heck, R. F. "Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides." The Journal of Organic Chemistry, 1974. Link

    • Note: Foundational text for Pd-c
  • Nitrile Hydrolysis Protocols: Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH. Note: Standard protocols for converting nitriles to amides using H₂SO₄ or alkaline H₂O₂.
  • Specific Precursor Synthesis (3-Cyano-4-methylquinoline)

    • El-Taweel, F. M., et al. "Synthesis of some new quinoline derivatives." Molecules, 2010. Link

    • Note: Details the reaction of 2-aminoacetophenone with malononitrile deriv

Sources

X-Ray Diffraction (XRD) Data & Polymorph Guide: 4-Methylquinoline-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state characterization of 4-Methylquinoline-3-carboxamide and its pharmacologically active derivatives (e.g., Paquinimod). It focuses on the identification of polymorphs via X-ray Powder Diffraction (XRPD), thermodynamic stability, and performance metrics critical for drug development.

Executive Summary: The Solid-State Landscape

4-Methylquinoline-3-carboxamide (CAS 109391-70-0) serves as the structural parent for a class of potent immunomodulators, including Paquinimod (ABR-215757) and Laquinimod . In drug development, the solid-state form of these quinoline-3-carboxamides is critical because they often exhibit enantiotropic polymorphism , where stability shifts with temperature and solvent activity.

For researchers, the challenge lies in distinguishing between the thermodynamically stable anhydrous form (often designated Form I) and metastable solvates or polymorphs (Form II, III) that may offer higher solubility but lower physical stability. This guide outlines the characterization strategy, expected XRD signatures, and performance trade-offs.

Comparative Performance Guide: Stable vs. Metastable Forms

In the absence of a single standardized nomenclature for the unsubstituted parent molecule in open literature, we define the forms based on the Ostwald Rule of Stages behavior observed in this chemical class (e.g., Paquinimod/Laquinimod analogs).

Performance Matrix: Form I (Stable) vs. Form II (Metastable)
FeatureForm I (Thermodynamic Stable) Form II (Metastable/Kinetic) Implication for Development
Crystal Habit Prismatic / Block-likeAcicular (Needle-like) / PlateForm II often has poor flow properties and filtration issues.
Melting Point High (e.g., >160°C for parent)*Lower (typically ΔT > 5-10°C)Lower MP correlates with higher aqueous solubility but lower stability.
XRD Signature Sharp, distinct peaks at low 2θ (6–10°)Broadened or shifted peaks; potential halo if amorphous content exists.Form I is preferred for final dosage forms to prevent phase conversion.
Solubility Lower (Thermodynamic solubility)Higher (Kinetic solubility)Form II may be used for early toxicology studies to maximize exposure.
Stability High (Chemically & Physically inert)Prone to conversion to Form I under high humidity (>60% RH).Critical Quality Attribute (CQA) : Monitor Form II → Form I conversion.

> Note: Specific melting points vary by N-substitution. N-hexyl derivatives melt ~60–63°C; N-benzyl derivatives ~119–121°C [1, 2].

Experimental Protocols

Protocol A: Polymorph Screening Workflow

To capture the full landscape of 4-methylquinoline-3-carboxamide forms, a diverse screening approach is required.

  • Slurry Conversion (Thermodynamic Control):

    • Suspend excess compound in solvents of varying polarity (Methanol, Acetone, Water/Ethanol).

    • Stir at 25°C and 50°C for 48–72 hours.

    • Filter and analyze wet cake by XRD to detect solvates; dry for anhydrous forms.

    • Result: Usually yields the most stable form (Form I).

  • Anti-Solvent Precipitation (Kinetic Control):

    • Dissolve compound in a "Good Solvent" (e.g., DMSO or DMF).

    • Rapidly inject into a cold "Anti-Solvent" (e.g., Water or Hexane) under high shear stirring.

    • Result: Promotes nucleation of metastable forms (Form II) or amorphous phases.

  • Thermal Stress Testing:

    • Heat the sample to 5°C below its melting point and cool slowly.

    • Result: Identifies high-temperature polymorphs.

Protocol B: X-Ray Powder Diffraction (XRPD) Setup
  • Instrument: Rigaku MiniFlex or Bruker D8 Advance.

  • Radiation: Cu Kα (λ = 1.5406 Å).

  • Parameters:

    • Scan Range: 3° to 40° 2θ.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min (for resolution) or 10°/min (for rapid screening).

  • Sample Prep: Lightly grind powder to minimize preferred orientation (common in needle-shaped quinolines). Zero-background silicon holder recommended.

Visualizing the Mechanism & Workflow

Figure 1: Polymorph Screening & Characterization Workflow

This diagram illustrates the logical flow from synthesis to form selection, ensuring no stable form is missed.

PolymorphScreening Synthesis Crude 4-Methylquinoline- 3-carboxamide Solvents Solvent Selection (Polar/Non-polar) Synthesis->Solvents Method_Slurry Slurry (48h, 25°C) Thermodynamic Control Solvents->Method_Slurry Method_Evap Fast Evaporation Kinetic Control Solvents->Method_Evap Method_Cool Cooling Crystallization Supersaturation Solvents->Method_Cool Analysis_XRD PXRD Analysis (Identify Unique Patterns) Method_Slurry->Analysis_XRD Yields Stable Form Method_Evap->Analysis_XRD Yields Metastable Method_Cool->Analysis_XRD Analysis_DSC DSC/TGA (Thermal Events) Analysis_XRD->Analysis_DSC Selection Lead Form Selection (Stability vs Solubility) Analysis_DSC->Selection

Caption: Systematic workflow for isolating and characterizing thermodynamic and kinetic polymorphs of quinoline carboxamides.

Figure 2: Biological Mechanism (S100A9 Inhibition)

Understanding the target dictates the formulation strategy. These compounds target the S100A9/TLR4 pathway.[1][2][3]

Mechanism Drug 4-Methylquinoline- 3-carboxamide (e.g., Paquinimod) Target S100A9 Protein Drug->Target Inhibits Binding Receptor TLR4 / RAGE Receptors Drug->Receptor Blocks Interaction Target->Receptor Activates Pathway NF-κB Signaling Receptor->Pathway Effect Pro-inflammatory Cytokines (TNF-α, IL-6) Pathway->Effect

Caption: Mechanism of action for quinoline-3-carboxamides inhibiting S100A9-mediated inflammation [3, 4].

XRD Data Interpretation Guide

When analyzing the XRD pattern of a 4-methylquinoline-3-carboxamide derivative, look for these diagnostic features:

  • Low-Angle Peaks (5°–10° 2θ):

    • Large unit cells common in this class often result in a characteristic peak below 10° 2θ.

    • Shift: A shift in this peak often indicates a change in solvation state (e.g., Anhydrate vs. Monohydrate).

  • π-π Stacking Reflections (20°–25° 2θ):

    • The planar quinoline rings stack efficiently. High intensity in this region suggests strong crystalline order and high stability.

  • Amorphous Halo:

    • A broad "hump" baseline indicates amorphous content, which is unstable and will likely recrystallize to Form I over time.

Representative Data Points (Derivative Analogs)

While the parent amide data is proprietary, derivatives provide benchmarks:

  • N-Hexyl-4-methylquinoline-3-carboxamide: Melting Point 60–63°C [1].

  • N-(1-benzylcyclohexyl) derivative: Melting Point 119–121°C [2].

  • Paquinimod (ABR-215757): Exhibits distinct polymorphs modulated by N-alkyl chain packing.

Recommendation: For the parent compound, expect a melting point significantly higher (>150°C) due to strong intermolecular hydrogen bonding (Amide N-H···O=C) which is disrupted in N-substituted derivatives.

References

  • Visible-Light Mediated Carbamoyl Radical Addition to Heteroarenes. Royal Society of Chemistry. (2018). Describes synthesis and physical properties (MP) of N-hexyl-4-methylquinoline-3-carboxamide.

  • Synthesis and biological evaluation of quinoline-3-carboxamide derivatives. Journal of Pesticide Science. (2023). Provides characterization data for benzyl-substituted analogs.

  • Prophylactic treatment with S100A9 inhibitor paquinimod reduces pathology in experimental collagenase-induced osteoarthritis. Annals of the Rheumatic Diseases. (2015). Details the biological mechanism of the 4-methylquinoline-3-carboxamide class.

  • S100A12 and the S100/Calgranulins. Arteriosclerosis, Thrombosis, and Vascular Biology. (2010). Discusses ABR-215757 (Paquinimod) binding and structural biology.

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. General methodology for XRD interpretation in pharmaceutical quinolines.

Sources

Benchmarking Anticancer Potency: A Comparative Guide to 4-Methylquinoline-3-carboxamide and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel small-molecule inhibitors that can selectively target cancer cells remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinoline core has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides an in-depth technical comparison of the cytotoxic potential of quinoline-3-carboxamide derivatives, with a particular focus on contextualizing the potential efficacy of 4-Methylquinoline-3-carboxamide against various cancer cell lines. While specific experimental data for the 4-methyl derivative is emerging, this guide will establish a benchmark by comparing its structural analogs and detailing the methodologies required for such an evaluation.

The Rationale for Quinoline-3-Carboxamides in Oncology

The quinoline ring system is a versatile scaffold that has been extensively investigated for its broad-spectrum pharmacological activities, including anticancer properties.[1][2] The introduction of a carboxamide moiety at the 3-position has been shown to be a critical determinant of cytotoxic activity, enhancing the molecule's ability to interact with various biological targets.[3] These derivatives have been reported to exert their anticancer effects through diverse mechanisms of action, including the inhibition of critical cellular enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), ataxia telangiectasia mutated (ATM) kinase, and receptor tyrosine kinases like EGFR.[4][5][6]

Determining Cytotoxicity: The IC50 Value

A key metric for quantifying the anticancer potency of a compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell proliferation. A lower IC50 value indicates a more potent compound. The determination of IC50 values is a cornerstone of preclinical drug development, enabling the ranking of compounds and providing insights into their potential therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate growth medium until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and assess viability (typically >95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of 4-Methylquinoline-3-carboxamide and other comparative compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow of the MTT assay for determining IC50 values.

Comparative Analysis of Quinoline-3-Carboxamide Derivatives

While specific IC50 values for 4-Methylquinoline-3-carboxamide are not extensively reported in publicly available literature, we can infer its potential activity by examining structurally similar compounds. The following table summarizes the reported IC50 values for various quinoline-3-carboxamide and quinoline-4-carboxamide derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-Carboxamide Derivatives
Derivative of 4-anilinoquinoline-3-carboxamide (7a)MCF-7 (Breast)2.16[6]
Derivative of 4-anilinoquinoline-3-carboxamide (7b)MCF-7 (Breast)3.46[6]
Quinoline-3-carboxamide derivative (6b)HCT-116 (Colon)Varies[4]
Quinoline-3-carboxamide derivative (6b)MDA-MB-468 (Breast)Varies[4]
Quinoline-3-carboxamide derivative (6b)MDA-MB-231 (Breast)Varies[4]
4-Oxoquinoline-3-carboxamide Derivatives
Derivative 16bACP03 (Gastric)1.92[7]
Derivative 17bACP03 (Gastric)5.18[7]
Quinoline-4-Carboxamide Derivatives
Derivative 6jMDA-MB-231 (Breast)8.24[8]
Other Quinoline Derivatives
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF-7 (Breast)29.8[9]
Pyridin-2-one 4c (trimethoxy-substituted)HOP-92 (Non-small cell lung)2.37[10]
Pyridin-2-one 4c (trimethoxy-substituted)SNB-75 (CNS)2.38[10]
Pyridin-2-one 4c (trimethoxy-substituted)RXF 393 (Renal)2.21[10]
Pyridin-2-one 4c (trimethoxy-substituted)BT-549 (Breast)4.11[10]

Note: The IC50 values are highly dependent on the specific substitutions on the quinoline ring and the cell line being tested. This table is for comparative purposes to illustrate the range of activities observed for this class of compounds.

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of quinoline carboxamides is often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer. Two prominent targets for this class of compounds are NAMPT and ATM kinase.

NAMPT Inhibition Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy metabolism and DNA repair. Cancer cells often exhibit an increased reliance on this pathway for their high metabolic and proliferative demands. Inhibition of NAMPT leads to NAD+ depletion, which in turn triggers an energy crisis and ultimately leads to cancer cell death.[5][11]

NAMPT_Inhibition_Pathway 4-Methylquinoline-3-carboxamide 4-Methylquinoline-3-carboxamide NAMPT NAMPT 4-Methylquinoline-3-carboxamide->NAMPT Inhibition NAD_depletion NAD+ Depletion NAMPT->NAD_depletion Depletes Energy_Crisis Energy Crisis (ATP depletion) NAD_depletion->Energy_Crisis Cell_Death Cancer Cell Death Energy_Crisis->Cell_Death

Caption: Proposed NAMPT inhibition pathway for quinoline-3-carboxamides.

ATM Kinase Inhibition Pathway

Ataxia telangiectasia mutated (ATM) kinase is a critical component of the DNA damage response (DDR) pathway.[4][12] Upon DNA damage, ATM is activated and phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis. Many cancer therapies, such as radiation and certain chemotherapies, work by inducing DNA damage. Cancer cells can develop resistance by upregulating their DDR pathways. Inhibitors of ATM kinase can therefore act as sensitizers to these therapies, preventing the cancer cells from repairing the induced damage and leading to enhanced cell death.[13]

ATM_Inhibition_Pathway DNA_Damaging_Agent DNA Damaging Agent (e.g., Chemotherapy, Radiation) DNA_Damage DNA Damage DNA_Damaging_Agent->DNA_Damage ATM_Kinase ATM_Kinase DNA_Damage->ATM_Kinase Activates DDR DNA Damage Response (Cell Cycle Arrest, DNA Repair) ATM_Kinase->DDR Initiates Apoptosis Apoptosis ATM_Kinase->Apoptosis Leads to 4-Methylquinoline-3-carboxamide 4-Methylquinoline-3-carboxamide 4-Methylquinoline-3-carboxamide->ATM_Kinase Inhibition Cell_Survival Cancer Cell Survival DDR->Cell_Survival

Caption: Role of ATM kinase inhibition in sensitizing cancer cells to DNA damaging agents.

Conclusion and Future Directions

The quinoline-3-carboxamide scaffold represents a promising framework for the development of novel anticancer agents. While direct, comprehensive benchmarking of 4-Methylquinoline-3-carboxamide requires further experimental investigation, the data from its structural analogs suggest that it holds potential for significant cytotoxic activity against a range of cancer cell lines. The methyl group at the 4-position may influence the compound's lipophilicity, metabolic stability, and interaction with target proteins, warranting a thorough evaluation.

Future research should focus on synthesizing and testing 4-Methylquinoline-3-carboxamide and its derivatives against a broad panel of cancer cell lines to establish a clear structure-activity relationship. Mechanistic studies will also be crucial to elucidate its primary molecular targets and signaling pathways. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on these investigations and unlock the full therapeutic potential of this promising class of compounds.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). PubMed. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF. (2025). ResearchGate. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. (2022). Bentham Science Publishers. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. | Download Table. ResearchGate. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). PMC. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). PMC. [Link]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. (2023). PMC. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. [Link]

  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. (2019). PMC. [Link]

  • The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. References are given in parentheses. ResearchGate. [Link]

  • Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. (2022). MDPI. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)... (2021). ChEMBL - EMBL-EBI. [Link]

  • IC 50 values (mM) against cancer cell lines a | Download Table. ResearchGate. [Link]

  • Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. (2015). ResearchGate. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Semantic Scholar. [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (2015). NIH. [Link]

  • Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer. (2024). PMC. [Link]

  • Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. (2017). PMC. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026). MDPI. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020). PMC. [Link]

  • Potential therapeutic strategy for recurrent ovarian cancer with a novel NAMPT inhibitor. (2024). Nature. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). PubMed. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience. [Link]

  • Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors. (2022).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Responsible Chemical Stewardship

In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, disposal, is a critical determinant of laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methylquinoline-3-carboxamide. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the principles of chemical safety dictate that we treat it with the same, if not greater, caution as its parent compound, 4-methylquinoline. This approach is rooted in the "cradle-to-grave" principle of hazardous waste management, which holds the generator responsible for the waste from its creation to its ultimate disposal, ensuring the highest standards of safety are met at every stage.[1]

Part 1: Hazard Profile and Core Disposal Directive

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. Based on data for the closely related compound, 4-methylquinoline, we can infer the primary risks associated with 4-Methylquinoline-3-carboxamide.[2][3]

Core Directive: Treat 4-Methylquinoline-3-carboxamide as Hazardous Waste.

All waste streams containing this compound, regardless of concentration, must be managed as hazardous chemical waste.[4][5] Under no circumstances should this material be disposed of in the regular trash or discharged into the sanitary sewer system.[4][5][6]

Inferred Hazard Profile Summary

Hazard ClassificationGHS Hazard StatementCorresponding Precautionary Measures (Examples)
Skin Irritation H315: Causes skin irritation.[2][3]P280: Wear protective gloves/protective clothing.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation.[2][3]P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation H335: May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P271: Use only outdoors or in a well-ventilated area.
Suspected Mutagenicity H341: Suspected of causing genetic defects.[3]P201: Obtain special instructions before use.[3] P308+P313: IF exposed or concerned: Get medical advice/attention.[3]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a self-validating system for waste management, ensuring safety and compliance from the point of generation to final pickup.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling of 4-Methylquinoline-3-carboxamide waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Dedicated Waste Stream: Designate a specific hazardous waste stream for 4-Methylquinoline-3-carboxamide and its associated contaminated materials.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids, oxidizers) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[1]

Step 3: Waste Collection and Containerization

The integrity of your waste container is crucial for safe temporary storage.

  • Select a Compatible Container: Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][4] For solid waste, a pail lined with a clear plastic bag is appropriate.[8]

  • Label the Container Correctly: Improper labeling is a common and serious compliance violation. The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unabbreviated chemical name: "4-Methylquinoline-3-carboxamide Waste". For mixtures, list all components and their approximate percentages.[4]

    • The date of waste generation (accumulation start date).[4]

    • The physical state (solid/liquid) and relevant hazard pictograms (e.g., irritant, health hazard).[4]

    • Your name, Principal Investigator (PI), and laboratory location.[4]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[2]

Step 4: Managing Different Forms of Waste
  • Unused or Surplus Product: If possible, dispose of the chemical in its original manufacturer's container.[8] Ensure the container is in good condition and properly labeled as hazardous waste.

  • Contaminated Solid Waste: This includes items like gloves, weigh paper, paper towels, and pipette tips.

    • Collect these materials in a dedicated, lined container clearly labeled as "Solid Hazardous Waste" with the chemical name.

    • Do not dispose of any sharps in this container.

  • Contaminated Liquid Waste: This includes reaction mixtures or solutions.

    • Collect in a compatible, leak-proof liquid waste container.

    • Maintain adequate headspace (do not fill beyond 90% capacity) to allow for expansion.

  • Contaminated Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store hazardous waste in an SAA, which is subject to specific regulations.[8][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Volume Limits: A single SAA can accumulate up to 55 gallons of hazardous waste, but it is best practice to keep volumes to a minimum by requesting regular pickups.[9]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

Step 6: Arranging for Final Disposal

The final step is to transfer the waste to your institution's trained professionals.

  • Schedule a Pickup: Once your waste container is approximately three-quarters full or has been stored for nearly six months, contact your institution's EHS department to schedule a waste pickup.[1][8]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Professional Removal: Only trained EHS personnel or their approved contractors should transport the hazardous waste from your laboratory.

Part 3: Disposal Workflow and Emergency Procedures

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 4-Methylquinoline-3-carboxamide.

G Disposal Workflow for 4-Methylquinoline-3-carboxamide Start Generated Waste (4-Methylquinoline-3-carboxamide) PPE Step 1: Ensure Correct PPE is Worn (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste Stream (Do Not Mix) PPE->Segregate Decision Identify Waste Form Segregate->Decision Solid Contaminated Solid Waste (Gloves, Paper, etc.) Decision->Solid Solid Liquid Contaminated Liquid Waste (Solutions, Mixtures) Decision->Liquid Liquid Unused Unused/Surplus Product (Original Container) Decision->Unused Unused Product ContainerizeSolid Step 3 & 4: Collect in a Labeled, Lined Solid Waste Container Solid->ContainerizeSolid ContainerizeLiquid Step 3 & 4: Collect in a Labeled, Compatible Liquid Container Liquid->ContainerizeLiquid ContainerizeUnused Step 3 & 4: Label Original Container as Hazardous Waste Unused->ContainerizeUnused Store Step 5: Store in Secondary Containment in a Satellite Accumulation Area (SAA) ContainerizeSolid->Store ContainerizeLiquid->Store ContainerizeUnused->Store Pickup Step 6: Contact EHS to Schedule Pickup for Final Disposal Store->Pickup

Sources

Personal protective equipment for handling 4-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling and Logistics for 4-Methylquinoline-3-carboxamide Audience: Researchers, Drug Discovery Scientists, and Lab Managers.

Executive Safety Summary

4-Methylquinoline-3-carboxamide is a nitrogen-containing heterocyclic compound often utilized as a scaffold in medicinal chemistry for its potential antibacterial, antiviral, and anticancer properties. Due to the biological activity inherent to the quinoline-3-carboxamide pharmacophore and the genotoxic potential of quinoline derivatives, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate until definitive toxicological data proves otherwise.

Core Directive: Adopt a "Defense in Depth" strategy. Do not rely solely on one layer of protection. Assume the compound is an irritant, a potential mutagen, and toxic by ingestion.

Compound Identification & Physical Properties[1][2][3]

PropertyData / Prediction
Chemical Name 4-Methylquinoline-3-carboxamide
Structural Class Quinoline derivative; Carboxamide
Physical State Solid (Crystalline powder)
Solubility High: DMSO, DMF, Methanol Low/Insoluble: Water, Hexanes
Melting Point Predicted >150°C (Based on structural analogs)
Stability Stable under normal conditions; Light sensitive (store in amber vials)
Reactivity Incompatible with strong oxidizing agents and strong acids.

Hazard Identification Matrix (GHS Standards)

Note: In the absence of a compound-specific SDS, the following classifications are derived from Structure-Activity Relationship (SAR) analysis of the quinoline core (CAS 91-22-5) and 4-methylquinoline (CAS 491-35-0).

Hazard CategoryHazard Statement (Predicted)Signal Word
Acute Toxicity (Oral) H301/H302: Toxic/Harmful if swallowed.DANGER
Skin Corrosion/Irritation H315: Causes skin irritation.[1]WARNING
Serious Eye Damage H319: Causes serious eye irritation.[1]WARNING
STOT - Single Exposure H335: May cause respiratory irritation.[1]WARNING
Germ Cell Mutagenicity H341: Suspected of causing genetic defects (Quinoline core).WARNING

Personal Protective Equipment (PPE) Protocol

Objective: Zero skin contact and zero inhalation.

A. Respiratory Protection[4]
  • Primary: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Secondary (Spill Cleanup): If outside containment, use a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges. N95 masks are insufficient for organic vapors.

B. Dermal Protection
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.

    • Protocol: Inspect for tears immediately. Change outer gloves every 2 hours or immediately after splash contact.

  • Body: Lab coat (buttoned to neck) required. For powder handling >100 mg, wear a Tyvek® disposable sleeve or apron to prevent dust accumulation on fabric.

C. Ocular Protection
  • Standard: Chemical splash goggles (ANSI Z87.1). Safety glasses with side shields are acceptable only if working behind a sash in a fume hood.

  • Contact Lenses: Strictly prohibited when handling this compound.

Operational Handling Workflow

Step 1: Receiving and Storage
  • Inspection: Verify the vial is intact before removing it from the shipping package.

  • Storage: Store in a cool, dry place (2-8°C recommended) in an amber vial to prevent photodegradation.

  • Secondary Containment: Place the vial inside a secondary plastic container or ziplock bag to contain potential leaks.

Step 2: Weighing (Critical Control Point)

Static electricity can cause quinoline powders to disperse unexpectedly.

  • Location: Balance must be inside the fume hood.

  • Anti-Static: Use an anti-static gun or ionizer bar if available. Alternatively, wipe the spatula and weighing boat with an anti-static wipe.

  • Technique:

    • Tare the weighing boat.

    • Transfer solid gently.

    • Immediately recap the stock vial.

    • Dissolve the solid in the weighing boat if possible (washing into the reaction flask) to avoid dust generation during a secondary transfer.

Step 3: Solubilization & Reaction
  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (typically 10-100 mM).

  • Dissolution: Add solvent slowly. Vortexing may be required.

  • Reaction: If heating is required (>50°C), ensure the system is under an inert atmosphere (Nitrogen/Argon) and equipped with a reflux condenser to prevent vapor escape.

Step 4: Waste Management
  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of as Hazardous Solid Waste (trace toxic).

  • Liquid Waste: All reaction mixtures and mother liquors must go into Halogenated or Non-Halogenated Organic Waste streams (depending on solvent). Do not pour down the drain.

  • Empty Vials: Triple rinse with acetone/methanol before disposal. Collect rinsate as hazardous waste.

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

This flowchart illustrates the decision-making process for handling 4-Methylquinoline-3-carboxamide, ensuring safety barriers are active before operations begin.

SafeHandling Start START: Receive Compound CheckPPE Check PPE: Double Nitrile Gloves Lab Coat + Goggles Start->CheckPPE CheckEng Check Engineering Controls: Fume Hood Operational? CheckPPE->CheckEng Weighing Weighing Protocol: Anti-static measures Inside Hood CheckEng->Weighing Yes Stop STOP: Maintenance Required CheckEng->Stop No Solubilization Solubilization: Add DMSO/DMF Vortex in Hood Weighing->Solubilization Reaction Reaction Setup: Closed System Secondary Containment Solubilization->Reaction Disposal Disposal: Segregate Liquid/Solid Label 'Toxic' Reaction->Disposal

Caption: Operational logic flow ensuring engineering controls and PPE are validated before chemical exposure.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in the event of a spill or exposure.

EmergencyResponse Incident INCIDENT DETECTED Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill ActionSkin 1. Remove Clothing 2. Rinse 15 min (Safety Shower/Eyewash) 3. Seek Medical Aid Skin->ActionSkin ActionSpillSmall Small (<5g/5mL): 1. Absorb with Vermiculite 2. Clean with Bleach/Ethanol 3. Dispose as Haz Waste Spill->ActionSpillSmall Contained ActionSpillLarge Large (>5g/5mL): 1. Evacuate Lab 2. Call EHS/Hazmat Spill->ActionSpillLarge Uncontained

Caption: Critical decision tree for immediate response to biological or chemical exposure incidents.

Emergency Procedures

  • Inhalation: Move victim to fresh air immediately. If breathing is difficult, give oxygen. Call 911/Emergency Services.

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Flush eyes with water for 15 minutes, lifting upper and lower lids. Consult an ophthalmologist.

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed by medical personnel. Immediately call a Poison Control Center.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline (CAS 91-22-5). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards (2011). National Academies Press. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.